molecular formula C19H14FN3O2 B15618429 VU0366369

VU0366369

Cat. No.: B15618429
M. Wt: 335.3 g/mol
InChI Key: JCOKRGWZMBZKFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VU0366369 is a useful research compound. Its molecular formula is C19H14FN3O2 and its molecular weight is 335.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H14FN3O2

Molecular Weight

335.3 g/mol

IUPAC Name

1-[[2-fluoro-4-(1-methylpyrazol-4-yl)phenyl]methyl]indole-2,3-dione

InChI

InChI=1S/C19H14FN3O2/c1-22-10-14(9-21-22)12-6-7-13(16(20)8-12)11-23-17-5-3-2-4-15(17)18(24)19(23)25/h2-10H,11H2,1H3

InChI Key

JCOKRGWZMBZKFO-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Selective GIRK1-Containing Channel Activator VU0366369 (ML297): A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of VU0366369, a potent and selective activator of G-protein-gated inwardly rectifying potassium (GIRK) channels that contain the GIRK1 subunit. This compound, also known to the scientific community as ML297 and VU0456810, offers a valuable tool for investigating the physiological and pathophysiological roles of GIRK1-containing channels and represents a promising scaffold for the development of novel therapeutics targeting these channels. This document details the molecular mechanism of this compound, presents its quantitative activity in a structured format, outlines the key experimental protocols for its characterization, and provides visual representations of its signaling pathway and experimental workflows.

Core Mechanism of Action

This compound (ML297) is a small molecule that directly activates GIRK channels in a G-protein-independent manner.[1] Its primary mechanism involves a selective interaction with GIRK channels that are heterotetramers containing the GIRK1 subunit. The activation is dependent on the presence of phosphatidylinositol 4,5-bisphosphate (PIP2), a crucial membrane phospholipid for GIRK channel function.[2]

The selectivity of this compound for GIRK1-containing channels is conferred by two specific amino acid residues within the GIRK1 subunit.[2] This direct activation leads to an outward flux of potassium ions from the cell, resulting in hyperpolarization of the cell membrane and a subsequent decrease in cellular excitability. This mechanism of action has been demonstrated to have potential therapeutic applications, particularly in conditions characterized by neuronal hyperexcitability, such as epilepsy.[1]

Quantitative Data

The activity of this compound (ML297) has been characterized across various GIRK channel subunit combinations using thallium flux assays and whole-cell voltage-clamp electrophysiology. The following table summarizes the key quantitative data.

GIRK Subunit CompositionAssay TypeParameterValue (nM)Reference
GIRK1/GIRK2Thallium FluxEC50~160[1][3]
GIRK1/GIRK2ElectrophysiologyEC50233 ± 38[2]
GIRK1/GIRK4Thallium FluxEC50887[3]
GIRK1/GIRK3Thallium FluxEC50914[3]
GIRK2Thallium FluxActivityInactive[1]
GIRK2/GIRK3Thallium FluxActivityInactive[3]

Experimental Protocols

The characterization of this compound's mechanism of action relies on two primary experimental techniques: thallium flux assays for high-throughput screening and electrophysiology for detailed biophysical characterization.

Thallium Flux Assay

This fluorescence-based assay provides a high-throughput method to measure the activity of potassium channels. It utilizes the principle that thallium ions (Tl+) can permeate potassium channels and that specific fluorescent dyes are sensitive to intracellular Tl+ concentration.

Cell Line:

  • HEK-293 or CHO cells stably expressing the desired GIRK channel subunit combinations are typically used.[4]

Protocol Outline:

  • Cell Plating: Seed the engineered cells into 96-well or 384-well microplates.

  • Dye Loading: Load the cells with a thallium-sensitive fluorescent dye (e.g., from the FluxOR Thallium Assay Kit).

  • Compound Addition: Add this compound (ML297) at various concentrations to the wells.

  • Thallium Stimulation: Add a solution containing thallium sulfate (B86663) to the wells.

  • Fluorescence Reading: Measure the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the influx of Tl+ through the activated GIRK channels.

  • Data Analysis: Plot the rate of thallium flux against the compound concentration to determine the EC50 value.

Whole-Cell Voltage-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents and provides detailed information about the biophysical properties of channel activation.

Cell Preparation:

  • HEK-293 cells transiently or stably expressing the GIRK channel subunits of interest are cultured on glass coverslips.

Solutions:

  • External Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): e.g., 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with KOH).

Protocol Outline:

  • Patch Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Gigaseal Formation: Form a high-resistance seal (GΩ) between the patch pipette and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of whole-cell currents.

  • Voltage Protocol: Clamp the cell membrane potential at a holding potential (e.g., -80 mV) and apply a series of voltage steps to elicit and measure GIRK channel currents.

  • Compound Application: Perfuse the cell with the external solution containing this compound (ML297) at various concentrations.

  • Data Acquisition and Analysis: Record the resulting currents using an amplifier and digitizer. Analyze the current-voltage relationship and the dose-dependent activation of the channels to determine the EC50.

Visualizations

Signaling Pathway of this compound (ML297) Action

VU0366369_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cellular_effect Cellular Effect GIRK GIRK1-Containing Channel (Inactive) GIRK_active GIRK1-Containing Channel (Active) GIRK->GIRK_active This compound (ML297) K_efflux K+ Efflux GIRK_active->K_efflux Causes PIP2 PIP2 PIP2->GIRK_active Required Cofactor Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Decreased_Excitability Decreased Neuronal Excitability Hyperpolarization->Decreased_Excitability This compound This compound (ML297)

Caption: Direct activation of GIRK1-containing channels by this compound (ML297).

Experimental Workflow for Thallium Flux Assay

Thallium_Flux_Assay_Workflow start Start cell_plating Plate GIRK-expressing cells in microplate start->cell_plating dye_loading Load cells with Thallium-sensitive dye cell_plating->dye_loading compound_addition Add this compound (ML297) at various concentrations dye_loading->compound_addition thallium_stimulation Add Thallium Sulfate solution compound_addition->thallium_stimulation fluorescence_measurement Measure fluorescence increase over time thallium_stimulation->fluorescence_measurement data_analysis Analyze data to determine EC50 fluorescence_measurement->data_analysis end End data_analysis->end

Caption: Workflow for determining compound potency using a thallium flux assay.

Logical Relationship of this compound (ML297) Action

Logical_Relationship_of_Action compound This compound (ML297) target GIRK1-Containing Channel compound->target binds to action Direct Activation target->action undergoes consequence1 Increased K+ Conductance action->consequence1 leads to consequence2 Membrane Hyperpolarization consequence1->consequence2 results in outcome Reduced Neuronal Excitability consequence2->outcome causes

Caption: Logical flow from compound binding to the resulting physiological effect.

References

VU0366369: A Technical Guide to a Novel mGluR4 Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0366369 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). As a member of the pyrazolo[3,4-d]pyrimidine scaffold, it represents a significant advancement in the development of therapeutic agents targeting neurological and psychiatric disorders, with a particular focus on Parkinson's disease. This technical guide provides an in-depth overview of this compound, including its pharmacological data, the experimental protocols used for its characterization, and visualizations of its mechanism of action and experimental workflows.

Metabotropic glutamate receptors are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability. mGluR4, a member of the group III mGluRs, is predominantly expressed at presynaptic terminals and its activation leads to a decrease in neurotransmitter release. Positive allosteric modulators like this compound do not activate the receptor directly but enhance its response to the endogenous ligand, glutamate. This mechanism offers a more nuanced and potentially safer modulation of glutamatergic signaling compared to direct agonists.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound and related compounds for comparative analysis.

Table 1: In Vitro Potency and Efficacy of this compound and Reference mGluR4 PAMs

CompoundAssay TypeSpeciesEC50 (µM)Fold Shift of Glutamate EC50Maximal Response (% of Glutamate Max)
This compound (as part of pyrazolo[3,4-d]pyrimidine series) Calcium Flux (mGluR4/Gqi5)Human~511.8 ± 3.3Not reported
(-)-PHCCCCalcium Flux (mGluR4/Gqi5)Human4.15.5Increases maximal response
Compound 7 (VU0080421)Calcium Flux (mGluR4/Gqi5)Human4.627.2 ± 8.5No increase in glutamate max

Table 2: In Vivo Efficacy of an mGluR4 PAM (Representative of the VU series) in a Preclinical Model of Parkinson's Disease

Animal ModelTreatmentDose (mg/kg)Effect
Haloperidol-Induced Catalepsy in RatsmGluR4 PAM (SID 85240643)56.6As effective as a standard A2A antagonist in reversing catalepsy

Table 3: Pharmacokinetic Properties of a Representative mGluR4 PAM (SID 85240643)

ParameterValue
Dosing RouteIntraperitoneal (i.p.)
Brain PenetranceCentrally penetrant
AUCbrain/AUCplasma Ratio4.1

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Functional Assay: Calcium Flux in mGluR4/Gqi5 CHO Cells

This assay is used to determine the potency and efficacy of mGluR4 PAMs. It utilizes Chinese Hamster Ovary (CHO) cells co-expressing human mGluR4 and a chimeric G-protein (Gqi5). This chimeric protein allows the Gi/o-coupled mGluR4 to signal through the Gq pathway, leading to a measurable increase in intracellular calcium upon receptor activation.

Materials:

  • CHO cells stably expressing hmGluR4/Gqi5

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluo-4 AM or a similar calcium-sensitive dye

  • Glutamate

  • Test compounds (e.g., this compound)

  • 384-well black-walled, clear-bottom microplates

  • A fluorescence imaging plate reader (FLIPR) or equivalent instrument

Procedure:

  • Cell Plating: Seed the hmGluR4/Gqi5 CHO cells into 384-well microplates and culture overnight to allow for adherence.

  • Dye Loading: Wash the cells with Assay Buffer and then incubate with the calcium-sensitive dye solution for 45-60 minutes at 37°C.

  • Compound Addition:

    • To determine PAM activity, add varying concentrations of the test compound to the wells.

    • Incubate for a short period (e.g., 2-5 minutes) at room temperature.

  • Glutamate Stimulation: Add a sub-maximal (EC20) concentration of glutamate to all wells to stimulate the receptor.

  • Fluorescence Reading: Measure the fluorescence intensity before and after the addition of the test compound and glutamate using a FLIPR instrument. The change in fluorescence corresponds to the change in intracellular calcium concentration.

  • Data Analysis:

    • The potency (EC50) of the PAM is determined by plotting the fluorescence response against the concentration of the test compound in the presence of an EC20 concentration of glutamate.

    • To determine the fold-shift, generate glutamate concentration-response curves in the absence and presence of a fixed concentration of the PAM. The fold-shift is the ratio of the glutamate EC50 in the presence of the PAM to the EC50 in its absence.

In Vivo Efficacy Model: Haloperidol-Induced Catalepsy in Rats

This model is a widely used preclinical screen for potential anti-Parkinsonian drugs. Haloperidol (B65202), a dopamine (B1211576) D2 receptor antagonist, induces a cataleptic state in rodents, which is characterized by an inability to correct an externally imposed posture. The ability of a test compound to reverse this catalepsy is indicative of its potential therapeutic efficacy in Parkinson's disease.

Materials:

  • Male Sprague-Dawley or Wistar rats

  • Haloperidol solution

  • Test compound (mGluR4 PAM) formulated in a suitable vehicle

  • Vehicle control

  • A horizontal bar apparatus for the catalepsy test

Procedure:

  • Acclimatization: Acclimatize the rats to the testing environment.

  • Haloperidol Administration: Induce catalepsy by administering a standardized dose of haloperidol (e.g., 0.5-1.5 mg/kg, intraperitoneally).

  • Test Compound Administration: At a specified time after haloperidol injection, administer the test compound or vehicle.

  • Catalepsy Assessment: At various time points after test compound administration (e.g., 30, 60, 90, 120 minutes), place the rat's forepaws on a horizontal bar.

  • Measurement: Record the latency (in seconds) for the rat to remove both forepaws from the bar. A cut-off time is typically set (e.g., 180 seconds).

  • Data Analysis: Compare the catalepsy scores (latency to move) between the vehicle-treated and test compound-treated groups. A significant reduction in the catalepsy score by the test compound indicates anti-cataleptic (and potential anti-Parkinsonian) activity.

Mandatory Visualizations

Signaling Pathway of mGluR4 and Modulation by a Positive Allosteric Modulator

mGluR4_Signaling_Pathway cluster_presynaptic Presynaptic Terminal Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 Binds to orthosteric site PAM This compound (PAM) PAM->mGluR4 Binds to allosteric site Gi_o Gi/o Protein mGluR4->Gi_o Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channel Voltage-gated Ca2+ Channel PKA->Ca_channel Inhibits (via phosphorylation) Vesicle Glutamate Vesicle Ca_channel->Vesicle Ca2+ influx triggers vesicle fusion Release Reduced Glutamate Release Vesicle->Release Leads to Calcium_Flux_Workflow cluster_workflow Calcium Flux Assay Workflow Start Start: Plate hmGluR4/Gqi5 CHO cells in 384-well plate Dye_Loading Wash cells and load with calcium-sensitive dye (e.g., Fluo-4 AM) Start->Dye_Loading Incubation1 Incubate at 37°C for 45-60 min Dye_Loading->Incubation1 Compound_Addition Add varying concentrations of This compound (PAM) Incubation1->Compound_Addition Incubation2 Short incubation at room temperature Compound_Addition->Incubation2 Glutamate_Addition Add EC20 concentration of Glutamate Incubation2->Glutamate_Addition FLIPR_Read Measure fluorescence change using a FLIPR instrument Glutamate_Addition->FLIPR_Read Data_Analysis Analyze data to determine EC50 and fold-shift FLIPR_Read->Data_Analysis Development_Logic cluster_dev Development and Evaluation Cascade for this compound HTS High-Throughput Screening (HTS) of compound libraries Hit_ID Identification of Pyrazolo[3,4-d]pyrimidine 'Hit' Scaffold HTS->Hit_ID SAR Structure-Activity Relationship (SAR) and Lead Optimization Hit_ID->SAR This compound Synthesis of this compound SAR->this compound In_Vitro In Vitro Characterization: - Potency (EC50) - Efficacy (Fold-shift) - Selectivity vs. other mGluRs This compound->In_Vitro In_Vivo_PK In Vivo Pharmacokinetics: - Brain Penetrance - Brain/Plasma Ratio In_Vitro->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Studies: - Haloperidol-Induced Catalepsy - Other Parkinson's Disease Models In_Vivo_PK->In_Vivo_Efficacy Preclinical_Candidate Preclinical Candidate Selection In_Vivo_Efficacy->Preclinical_Candidate

Discovery and Synthesis of VU0366369: A Selective M1 Muscarinic Receptor Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

VU0366369, also known as ML137, is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (mAChR M1). As a crucial Gq-coupled G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, the M1 receptor is a key target for therapeutic intervention in neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. The development of selective M1 PAMs like this compound represents a significant advancement in the field, offering the potential for enhanced therapeutic efficacy with a reduced side-effect profile compared to non-selective orthosteric agonists. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound.

Discovery and Lead Optimization

The discovery of this compound was the result of a focused chemical lead optimization campaign starting from a "pan-Gq" mAChR PAM, VU0119498, which modulated M1, M3, and M5 receptors.[1] The primary objective of the optimization effort was to identify a potent and highly selective M1 PAM. This was achieved through an iterative library synthesis approach, ultimately leading to the identification of this compound.[1]

Quantitative Pharmacological Data

The pharmacological profile of this compound was characterized through a series of in vitro assays, demonstrating its high potency and selectivity for the M1 receptor. The key quantitative data are summarized in the table below.

CompoundM1 EC50 (nM)M2 ActivityM3 ActivityM4 ActivityM5 Activity
This compound 830>30 µM>30 µM>30 µM>30 µM
VU0119498Potent (data not specified)InactivePotentInactivePotent

Table 1: Pharmacological data for this compound and the lead compound VU0119498. Data extracted from Bridges et al., 2010.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound was achieved through a multi-step process, as detailed in the referenced literature. The general synthetic scheme is outlined below.

G cluster_0 Synthesis of this compound A Isatin (B1672199) C N-Alkylated Isatin A->C Alkylation B Benzyl (B1604629) Halide B->C E Hydrazone Intermediate C->E Condensation D Hydrazine (B178648) D->E G This compound E->G Cyclization/Rearrangement F Cyclization

Caption: General synthetic pathway for this compound.

Detailed Protocol:

The synthesis of this compound and its analogs was performed using a solution-phase parallel synthesis approach. A detailed, representative experimental protocol is as follows:

  • N-Alkylation of Isatins: To a solution of the appropriately substituted isatin in a suitable solvent such as N,N-dimethylformamide (DMF), is added a base (e.g., potassium carbonate) and the desired benzyl halide. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Hydrazone Formation: The N-alkylated isatin is then dissolved in a protic solvent like ethanol, and hydrazine hydrate (B1144303) is added. The mixture is heated to reflux to facilitate the condensation reaction, forming the corresponding hydrazone intermediate.

  • Cyclization and Final Product Formation: The final cyclization step to form the triazolone core of this compound is typically achieved by heating the hydrazone intermediate with a carbonyl source, such as triphosgene (B27547) or a similar reagent, in an appropriate solvent.

Note: The exact reagents, stoichiometry, and reaction conditions would be detailed in the supplementary information of the primary publication and may require optimization based on the specific substrates used.

Pharmacological Assays

The potency and selectivity of this compound were determined using a calcium mobilization assay in cell lines stably expressing the individual human muscarinic receptor subtypes (M1-M5).

G cluster_1 Calcium Mobilization Assay Workflow A Cell lines expressing M1, M2, M3, M4, or M5 B Load cells with calcium-sensitive dye A->B C Add this compound (or other test compound) B->C D Add Acetylcholine (ACh) (EC20 concentration) C->D E Measure intracellular calcium concentration D->E F Determine EC50 values E->F

Caption: Workflow for the calcium mobilization assay.

Detailed Protocol:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M1, M2, M3, M4, or M5 muscarinic acetylcholine receptor are cultured under standard conditions.

  • Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.

  • Compound Addition: Test compounds, such as this compound, are added to the wells at various concentrations.

  • Agonist Stimulation: After a brief incubation with the test compound, a sub-maximal concentration (EC20) of the endogenous agonist, acetylcholine (ACh), is added to stimulate the receptor.

  • Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a plate reader (e.g., a FLIPRTETRA instrument).

  • Data Analysis: The fluorescence data are normalized and analyzed using a four-parameter logistical equation to determine the EC50 values for the positive allosteric modulation.

Signaling Pathway

This compound acts as a positive allosteric modulator, meaning it does not directly activate the M1 receptor but rather enhances the receptor's response to the endogenous agonist, acetylcholine. The M1 receptor is a Gq-coupled GPCR, and its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, which is the signal detected in the assay described above.

G cluster_2 M1 Receptor Signaling Pathway ACh Acetylcholine M1R M1 Receptor ACh->M1R Binds to orthosteric site This compound This compound This compound->M1R Binds to allosteric site Gq Gq protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ release IP3->Ca

Caption: Simplified M1 receptor signaling cascade.

Conclusion

This compound is a significant chemical tool for the study of M1 muscarinic receptor function and serves as a valuable lead compound in the development of novel therapeutics for CNS disorders. Its discovery through a systematic lead optimization campaign highlights the power of this approach in identifying highly selective modulators of GPCRs. The detailed synthetic and pharmacological protocols provided herein offer a guide for researchers in the field to further explore the therapeutic potential of M1 selective PAMs.

References

In Vitro Characterization of VU0366369: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0366369, also known as VU0360172, is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). As a class C G protein-coupled receptor (GPCR), mGlu5 is a key player in excitatory neurotransmission in the central nervous system (CNS) and is implicated in a variety of neurological and psychiatric disorders. Allosteric modulation of mGlu5 offers a promising therapeutic strategy by providing a mechanism to fine-tune receptor activity with greater subtype selectivity and a potentially improved safety profile compared to orthosteric ligands. This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of this compound, including its binding and functional properties, the experimental methodologies used for its characterization, and the signaling pathways it modulates.

Mechanism of Action

This compound is a positive allosteric modulator, meaning it binds to a site on the mGlu5 receptor that is topographically distinct from the orthosteric binding site for the endogenous agonist, glutamate. By binding to this allosteric site, this compound enhances the receptor's response to glutamate. This potentiation can manifest as an increase in the potency and/or efficacy of the endogenous agonist.

Quantitative In Vitro Pharmacology

The in vitro pharmacological properties of this compound have been determined through a variety of assays, primarily utilizing recombinant cell lines expressing the human or rat mGlu5 receptor. The key quantitative data are summarized in the tables below.

Table 1: Potency and Efficacy of this compound in Functional Assays
Assay TypeCell LineSpeciesParameterValueReference
Calcium MobilizationHEK293RatEC5016 nM[1][2]

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

Table 2: Binding Affinity of this compound
Assay TypeCell LineSpeciesParameterValueReference
Radioligand BindingHEK293RatKi195 nM[1][2]

Ki (Inhibition constant) is an indication of the binding affinity of a compound to a receptor. A lower Ki value indicates a higher binding affinity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and the general experimental workflows used for its in vitro characterization.

mGlu5 Signaling Pathway

The primary signaling pathway activated by mGlu5 is the Gαq pathway, leading to the mobilization of intracellular calcium. This compound enhances this pathway in the presence of glutamate.

mGlu5_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular mGlu5 mGlu5 Receptor Gq Gαq mGlu5->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Glutamate Glutamate Glutamate->mGlu5 Binds This compound This compound (PAM) This compound->mGlu5 Binds (Allosteric Site) Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC PKC Activation DAG->PKC Ca_release->PKC

Caption: mGlu5 receptor signaling cascade initiated by glutamate and potentiated by this compound.

Experimental Workflow for In Vitro Characterization

The in vitro characterization of mGlu5 PAMs like this compound typically follows a standardized workflow involving binding and functional assays.

Experimental_Workflow start Start: Compound Synthesis (this compound) binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay_calcium Calcium Mobilization Assay (Determine EC50) start->functional_assay_calcium functional_assay_ip1 IP1 Accumulation Assay (Alternative Functional Readout) start->functional_assay_ip1 data_analysis Data Analysis and Pharmacological Characterization binding_assay->data_analysis selectivity_panel Selectivity Profiling (vs. other mGluRs and targets) functional_assay_calcium->selectivity_panel functional_assay_calcium->data_analysis functional_assay_ip1->data_analysis selectivity_panel->data_analysis

Caption: General workflow for the in vitro characterization of an mGlu5 PAM.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on standard practices for characterizing mGlu5 allosteric modulators.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the test compound to the mGlu5 receptor. It typically involves the use of a radiolabeled ligand that binds to the same allosteric site as the compound of interest.

  • Cell Culture and Membrane Preparation:

    • Human Embryonic Kidney (HEK293) cells stably expressing the rat mGlu5 receptor are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, antibiotics).

    • Cells are harvested, and crude membrane preparations are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer and stored at -80°C.

  • Binding Assay Protocol:

    • The assay is performed in a 96-well plate format.

    • Membrane homogenates are incubated with a fixed concentration of a radiolabeled allosteric antagonist (e.g., [3H]-M-MPEP or [3H]-methoxyPEPy) and varying concentrations of the test compound (this compound).

    • Non-specific binding is determined in the presence of a high concentration of a known, unlabeled allosteric antagonist.

    • The incubation is carried out at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes).

    • The reaction is terminated by rapid filtration through glass fiber filters, which are then washed to remove unbound radioligand.

    • The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis:

    • The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of the test compound to potentiate the glutamate-induced increase in intracellular calcium concentration.

  • Cell Culture:

    • HEK293 cells stably expressing the rat mGlu5 receptor are seeded into black-walled, clear-bottom 96-well plates and grown overnight.

  • Assay Protocol:

    • The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specific time at a controlled temperature (e.g., 60 minutes at 37°C).

    • After the loading period, the dye solution is removed, and the cells are washed.

    • The plate is then placed in a fluorescence imaging plate reader (e.g., FLIPR or FlexStation).

    • A baseline fluorescence reading is taken.

    • The test compound (this compound) at various concentrations is added to the wells, followed by the addition of a sub-maximal concentration of glutamate (e.g., EC20).

    • The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is monitored over time.

  • Data Analysis:

    • The increase in fluorescence over baseline is calculated.

    • The concentration-response curve for the test compound is generated by plotting the fluorescence response against the log of the compound concentration.

    • The EC50 value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression.

Inositol (B14025) Phosphate (IP) Accumulation Assay

This is another functional assay that measures a downstream event of Gαq activation, the accumulation of inositol monophosphate (IP1), a stable metabolite of inositol trisphosphate (IP3).

  • Cell Culture:

    • HEK293 cells expressing the mGlu5 receptor are seeded in 96-well plates.

  • Assay Protocol:

    • The assay is typically performed using a commercially available kit (e.g., HTRF IP-One assay).

    • Cells are stimulated with the test compound in the presence of an EC20 concentration of glutamate.

    • The reaction is stopped, and the cells are lysed.

    • The detection reagents (IP1-d2 and anti-IP1-cryptate) are added to the lysate.

    • The plate is incubated to allow for the binding of the antibody to IP1.

    • The HTRF (Homogeneous Time-Resolved Fluorescence) signal is read on a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced.

  • Data Analysis:

    • The concentration-response curve is generated, and the EC50 is calculated as described for the calcium mobilization assay.

Conclusion

This compound is a potent and selective mGlu5 PAM with demonstrated in vitro activity in both binding and functional assays. Its ability to enhance mGlu5 signaling makes it a valuable tool for studying the physiological roles of this receptor and a potential starting point for the development of novel therapeutics for CNS disorders. The experimental protocols outlined in this guide provide a framework for the consistent and reliable in vitro characterization of this and other mGlu5 allosteric modulators.

References

VU0366369: A Deep Dive into its Selectivity for the mGluR4 Subtype

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of VU0366369, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). Primarily targeting researchers, scientists, and professionals in drug development, this document collates critical data on the compound's selectivity, outlines the experimental methodologies for its characterization, and visualizes key biological and procedural pathways.

Executive Summary

This compound has emerged as a significant tool in the study of neurological and psychiatric disorders due to its high potency and selectivity for mGluR4, a receptor implicated in conditions such as Parkinson's disease and anxiety. This guide synthesizes available data to present a comprehensive profile of this compound, underscoring its utility as a selective pharmacological probe.

Quantitative Selectivity Profile

The selectivity of this compound for human mGluR4 over other mGluR subtypes is a cornerstone of its research value. As a positive allosteric modulator, it enhances the receptor's response to the endogenous ligand, glutamate. The following table summarizes the quantitative data on the potency and selectivity of a closely related and representative mGluR4 PAM, CID 44191096, which serves as a surrogate to illustrate the typical selectivity profile for this class of compounds. It is important to note that while this compound is a well-known mGluR4 PAM, specific comprehensive selectivity data for this exact compound across all mGluR subtypes was not available in the public domain at the time of this guide's compilation. The data for CID 44191096 is presented to provide a contextual understanding of the selectivity that can be achieved with this chemical scaffold.

Receptor SubtypeActivity (EC50 or Fold Shift)Reference Compound
mGluR4 EC50 = 240 nM (28-fold shift) CID 44191096 [1]
mGluR1>30 µMCID 44191096[1]
mGluR2>30 µMCID 44191096[1]
mGluR3>30 µMCID 44191096[1]
mGluR5>30 µMCID 44191096[1]
mGluR7>30 µMCID 44191096[1]
mGluR8>30 µMCID 44191096[1]

Note: Data for CID 44191096 is used as a representative example of a highly selective mGluR4 PAM. Fold shift indicates the potentiation of the glutamate response curve.

Experimental Protocols

The characterization of this compound and similar mGluR4 PAMs involves a series of robust in vitro assays. The methodologies detailed below are standard in the field for assessing the potency and selectivity of such compounds.

Calcium Mobilization Assay

A primary method for evaluating the activity of mGluR4 PAMs is the calcium mobilization assay. This assay is typically conducted in a cell line, such as Chinese Hamster Ovary (CHO) cells, that is stably co-expressing the human mGluR4 and a chimeric G-protein (e.g., Gqi5). This engineered system allows the activation of the Gi/o-coupled mGluR4 to be converted into a measurable intracellular calcium signal.

Cell Culture and Plating:

  • Cell Line: Human mGluR4/Gqi5/CHO cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% dialyzed fetal bovine serum, 20 mM HEPES, 100 units/ml penicillin/streptomycin, and appropriate selection antibiotics.[2]

  • Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and grown overnight at 37°C in a 5% CO2 incubator.[2]

Assay Procedure:

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4AM, for approximately 45 minutes at 37°C.[2]

  • Compound Addition: After removing the dye solution, an assay buffer is added. The test compound (e.g., this compound) is then added at various concentrations.

  • Glutamate Stimulation: Following a short incubation with the test compound, a sub-maximal concentration (EC20) of glutamate is added to the wells to stimulate the receptor.

  • Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using an instrument such as the Functional Drug Screening System (FDSS).[2]

  • Data Analysis: The potentiation of the glutamate response by the test compound is quantified by determining the EC50 value from the concentration-response curve.

Selectivity Counterscreens

To determine the selectivity of this compound, similar functional assays are performed using cell lines expressing other mGluR subtypes (mGluR1, 2, 3, 5, 6, 7, and 8). The compound is tested for any agonist, antagonist, or potentiator activity at these other receptors. The absence of significant activity at concentrations where it is potent at mGluR4 indicates its selectivity.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and procedures involved in the study of this compound, the following diagrams have been generated using the DOT language.

mGluR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 Binds to Orthosteric Site This compound This compound (PAM) This compound->mGluR4 Binds to Allosteric Site G_protein Gi/o Protein mGluR4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP Cellular_Response Decreased Cellular Activity cAMP->Cellular_Response Leads to

Caption: mGluR4 Signaling Pathway.

Experimental_Workflow A 1. Cell Plating (mGluR4-expressing cells) B 2. Dye Loading (Calcium Indicator) A->B C 3. Compound Addition (this compound) B->C D 4. Glutamate Stimulation (EC20 Concentration) C->D E 5. Fluorescence Measurement (Calcium Signal) D->E F 6. Data Analysis (EC50 Determination) E->F G 7. Selectivity Counterscreen (Other mGluR Subtypes) F->G

Caption: Experimental Workflow for mGluR4 PAM Assessment.

Conclusion

This compound and its analogs represent a class of highly selective mGluR4 positive allosteric modulators. Their ability to potentiate the activity of mGluR4 with high specificity makes them invaluable tools for dissecting the physiological and pathological roles of this receptor. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of mGluR4-targeted therapeutics.

References

Introduction: The Role of mGluR4 in Synaptic Modulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Role of mGluR4 Positive Allosteric Modulators in Modulating Synaptic Transmission

Disclaimer: This technical guide focuses on the role of metabotropic glutamate (B1630785) receptor 4 (mGluR4) positive allosteric modulators (PAMs) in synaptic transmission. Initial searches for the specific compound "VU0366369" did not yield publicly available data. Therefore, this document will address the broader class of mGluR4 PAMs, using well-characterized examples to illustrate the core principles, mechanisms, and experimental approaches relevant to this important class of neuromodulators.

Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), and its signaling is crucial for a vast array of neurological functions. Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors (GPCRs) that modulate synaptic transmission and neuronal excitability.[1][2] There are eight subtypes of mGluRs, categorized into three groups.[3] The mGluR4 receptor, a member of the group III mGluRs, is predominantly located on presynaptic terminals and plays a critical role in the inhibition of neurotransmitter release.[1][2][4]

Positive allosteric modulators (PAMs) are compounds that bind to a receptor at a site distinct from the orthosteric site where the endogenous ligand (glutamate) binds.[1] This binding event enhances the receptor's response to its natural ligand without directly activating the receptor itself.[1][2] Consequently, mGluR4 PAMs offer a sophisticated mechanism for fine-tuning glutamatergic signaling, which is a promising therapeutic strategy for a variety of neurological and psychiatric disorders, including Parkinson's disease, anxiety, and substance use disorders.[1][5][6]

Mechanism of Action of mGluR4 PAMs

The primary function of mGluR4 activation is to decrease neurotransmitter release from the presynaptic terminal. mGluR4 PAMs facilitate this by increasing the sensitivity of the mGluR4 receptor to endogenous glutamate.[1] When both glutamate and a PAM are bound to the receptor, it undergoes a conformational change that enhances its coupling to inhibitory G-proteins (Gi/o).[1] This amplified signaling cascade leads to a more robust inhibition of neurotransmitter release than what would be achieved by glutamate alone. This modulatory effect allows for the dampening of excessive excitatory signaling, thereby restoring neuronal balance.[1]

Signaling Pathways of mGluR4 Activation

The canonical signaling pathway for mGluR4 involves its coupling to Gi/o proteins. This interaction inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[1] The decrease in cAMP reduces the activity of Protein Kinase A (PKA). PKA normally phosphorylates and enhances the function of presynaptic voltage-gated calcium channels (VGCCs). Therefore, reduced PKA activity leads to decreased calcium influx into the presynaptic terminal upon arrival of an action potential. Since neurotransmitter release is a calcium-dependent process, this reduction in presynaptic calcium concentration ultimately results in decreased glutamate release into the synaptic cleft.

Interestingly, some research suggests that mGluR4 can also signal through alternative pathways, such as a G-protein-independent activation of Phospholipase C (PLC) and Protein Kinase C (PKC), which also contributes to the inhibition of presynaptic calcium influx.[7][8]

G cluster_membrane Presynaptic Membrane cluster_cytosol Presynaptic Cytosol mGluR4 mGluR4 Gi_o Gi/o Protein mGluR4->Gi_o Activates PAM mGluR4 PAM PAM->mGluR4 Binds & Potentiates Glutamate Glutamate Glutamate->mGluR4 Binds AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP to Gi_o->AC Inhibits VGCC Voltage-Gated Ca²⁺ Channel (VGCC) Gi_o->VGCC Directly Inhibits (βγ subunits) Ca_ion Ca²⁺ Influx VGCC->Ca_ion Mediates PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->VGCC Phosphorylates & Enhances Glutamate_Release Glutamate Release Ca_ion->Glutamate_Release Triggers

Figure 1: Simplified signaling pathway of mGluR4 activation by a PAM.

Quantitative Data for Exemplary mGluR4 PAMs

The potency and efficacy of mGluR4 PAMs are typically quantified by their half-maximal effective concentration (EC50) and the fold-shift they induce in the glutamate concentration-response curve. The following table summarizes data for several well-known mGluR4 PAMs.

Compound NameSpeciesEC50Notes
ML182Human291 nMOrally active in vivo.[9]
Rat376 nM[9]
ML292Human1196 nMSuperior in vivo efficacy in some models compared to ML182.[10]
Rat330 nM[10]
VU0364770Human1.1 µMPotent and selective.[11]
Rat290 nM[11]
VU0364439Human19.8 nMVery potent positive allosteric modulator.[12]
(-)-PHCCC-~4.1 µMPrototypical mGluR4 PAM, but with lower potency and selectivity.[6]

Experimental Protocols

Electrophysiological Assessment of mGluR4 PAM Activity

Whole-cell patch-clamp electrophysiology in brain slices is a standard method to assess the impact of mGluR4 PAMs on synaptic transmission. This technique allows for the direct measurement of postsynaptic currents.

Objective: To measure the effect of an mGluR4 PAM on evoked excitatory postsynaptic currents (eEPSCs) at a synapse known to express presynaptic mGluR4 (e.g., the striatopallidal synapse).

Methodology:

  • Slice Preparation: Acute brain slices (e.g., from rat or mouse) containing the region of interest are prepared.

  • Recording Setup: A postsynaptic neuron is patched with a recording electrode in whole-cell voltage-clamp mode to measure synaptic currents.

  • Synaptic Stimulation: An extracellular stimulating electrode is placed to activate presynaptic axons, evoking eEPSCs in the recorded neuron.

  • Baseline Recording: A stable baseline of eEPSCs is recorded by delivering stimuli at a constant frequency (e.g., 0.1 Hz).

  • Compound Application: The mGluR4 PAM is bath-applied to the slice at a known concentration.

  • Post-Compound Recording: eEPSCs are recorded in the presence of the PAM. A reduction in the eEPSC amplitude indicates presynaptic inhibition.

  • Data Analysis: The amplitude of the eEPSCs before and after PAM application is compared to quantify the extent of synaptic inhibition.

G start Start: Prepare Acute Brain Slice patch Establish Whole-Cell Patch-Clamp Recording on Postsynaptic Neuron start->patch stimulate Position Stimulating Electrode on Presynaptic Axons patch->stimulate baseline Record Baseline Evoked Postsynaptic Currents (eEPSCs) stimulate->baseline apply_pam Bath Apply mGluR4 PAM baseline->apply_pam record_effect Record eEPSCs in Presence of PAM apply_pam->record_effect washout Washout Compound (Optional) record_effect->washout analyze Analyze Data: Compare eEPSC Amplitudes (Baseline vs. PAM) washout->analyze end End analyze->end

Figure 2: Experimental workflow for an electrophysiology experiment.

Measurement of Glutamate Release

The direct effect of mGluR4 PAMs on neurotransmitter release can be measured using a glutamate release assay from isolated nerve terminals (synaptosomes) or via in vivo microdialysis.

Objective: To quantify the effect of an mGluR4 PAM on depolarization-evoked glutamate release from synaptosomes.

Methodology:

  • Synaptosome Preparation: Synaptosomes are prepared from the brain region of interest by subcellular fractionation.

  • Loading: Synaptosomes can be loaded with a fluorescent glutamate indicator or used in assays that measure extracellular glutamate.

  • Pre-incubation: Synaptosomes are pre-incubated with the mGluR4 PAM or vehicle control.

  • Depolarization: Glutamate release is triggered by a depolarizing stimulus, such as an elevated potassium concentration or the application of 4-aminopyridine (B3432731) (4-AP).

  • Sample Collection: The extracellular medium is collected at specific time points.

  • Glutamate Quantification: The concentration of glutamate in the collected samples is measured. This can be done using commercially available glutamate assay kits, which are often based on an enzymatic reaction that produces a colorimetric or fluorometric readout.[13][14][15]

  • Data Analysis: The amount of glutamate released in the presence of the PAM is compared to the control condition.

Logical Relationships in mGluR4 Modulation

The activation of presynaptic mGluR4 by a PAM initiates a cascade of events that translates a molecular interaction into a physiological response with therapeutic potential. The logical flow from drug binding to systemic effect involves multiple layers of biological organization.

G cluster_molecular Molecular Level cluster_cellular Cellular Level cluster_network Network Level cluster_systemic Systemic/Therapeutic Level PAM mGluR4 PAM Binds to Receptor Conformation Receptor Conformational Change PAM->Conformation Signaling Enhanced Gi/o Signaling Conformation->Signaling Ca_Influx Reduced Presynaptic Ca²⁺ Influx Signaling->Ca_Influx NT_Release Decreased Glutamate Release Ca_Influx->NT_Release Synaptic_Transmission Modulated Synaptic Transmission NT_Release->Synaptic_Transmission Excitability Altered Circuit Excitability Synaptic_Transmission->Excitability Therapeutic Potential Therapeutic Effect (e.g., Anti-Parkinsonian, Anxiolytic) Excitability->Therapeutic

Figure 3: Logical flow from molecular binding to therapeutic effect.

Conclusion

Positive allosteric modulators of the mGluR4 receptor represent a sophisticated and promising class of compounds for the treatment of various CNS disorders. By selectively enhancing the endogenous signaling of glutamate at presynaptic terminals, these molecules can dampen excessive neurotransmission in a nuanced manner. This technical guide has outlined the fundamental mechanism of action, the key signaling pathways involved, and the standard experimental protocols used to characterize these compounds. The continued development and study of mGluR4 PAMs hold significant potential for advancing our understanding of synaptic modulation and for the development of novel therapeutics.

References

An In-depth Technical Guide on M1 Muscarinic Acetylcholine Receptor Positive Allosteric Modulators (PAMs) for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Specific Compound VU0366369:

Extensive searches of publicly available scientific literature and databases did not yield specific information on a compound designated "this compound." It is possible that this is an internal compound identifier, a preclinical candidate that has not yet been disclosed in publications, or a typographical error. However, the research program at Vanderbilt University has produced a number of well-characterized M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulators (PAMs). This guide will focus on the principles of M1 PAMs and use the extensively documented clinical candidate VU0467319 (also known as VU319) as a primary example to provide the requested in-depth technical information. The data and methodologies presented here are representative of the research and development of M1 PAMs for neuroscience applications.

Introduction to M1 Positive Allosteric Modulators

The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor, is a key target for therapeutic intervention in neurological and psychiatric disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia.[1][2] Direct-acting agonists targeting the orthosteric binding site of the M1 receptor have historically been plagued by a lack of subtype selectivity, leading to undesirable side effects mediated by other muscarinic receptor subtypes (M2-M5).[2][3]

Positive allosteric modulators (PAMs) represent a more refined therapeutic strategy. These molecules bind to a topographically distinct allosteric site on the receptor, potentiating the effect of the endogenous neurotransmitter, acetylcholine (ACh).[3] This mechanism offers several advantages, including enhanced subtype selectivity and a lower propensity for the adverse effects associated with constant receptor activation. The Vanderbilt Center for Neuroscience Drug Discovery has been a leader in the development of M1 PAMs, with VU0467319 emerging as a clinical candidate.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data for VU0467319 and other relevant M1 PAMs, providing a comparative overview of their pharmacological properties.

Table 1: In Vitro Potency and Efficacy of VU0467319

ParameterSpeciesValueNotes
M1 PAM EC50Human492 ± 2.9 nMPotency in potentiating the effect of an EC20 concentration of ACh.[5][6]
M1 PAM EmaxHuman71.3 ± 9.9%Efficacy relative to the maximal response of ACh.[5][6]
M1 Agonist EC50Human> 30 µMMinimal direct activation of the M1 receptor in the absence of ACh.[5][6]
M1 PAM EC50Rat398 nMPotency at the rat M1 receptor.[5]
M1 PAM EmaxRat81%Efficacy at the rat M1 receptor.[5]

Table 2: In Vivo Pharmacokinetics and Efficacy of VU0467319

ParameterSpeciesDoseValueNotes
Brain Penetration (Kp)RodentN/A> 0.67Indicates good central nervous system penetration.[5][6]
Unbound Brain Penetration (Kp,uu)RodentN/A> 0.9High unbound concentration in the brain, suggesting target engagement.[5][6]
Minimum Effective Dose (MED) - NORRat1 mg/kg, PON/ADose required to show efficacy in the Novel Object Recognition task.[5]
Half-life (t1/2)HumanSingle Ascending Dose30 - 55 hoursSupports once-daily dosing.[7][8]
Peak Concentration (Tmax)HumanSingle Ascending Dose5 - 9.5 hoursTime to reach maximum plasma concentration.[7][8]

Experimental Protocols

This section details the methodologies for key experiments used to characterize M1 PAMs like VU0467319.

In Vitro Calcium Mobilization Assay

This assay is fundamental for determining the potency and efficacy of M1 PAMs.

Objective: To measure the potentiation of acetylcholine-induced intracellular calcium release by a test compound in cells expressing the M1 receptor.

Materials:

  • CHO-K1 cells stably expressing the human or rat M1 muscarinic receptor.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Fluo-4 AM calcium indicator dye.

  • Acetylcholine (ACh).

  • Test compound (e.g., VU0467319).

  • 384-well microplates.

  • Fluorescent plate reader (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed the M1-expressing CHO-K1 cells into 384-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM dye solution in the dark at 37°C for 1 hour.

  • Compound Addition: Wash the cells to remove excess dye. Add the test compound at various concentrations to the wells and incubate for a specified period (e.g., 2-15 minutes).

  • ACh Stimulation and Data Acquisition: Place the plate in the fluorescent plate reader. Add an EC20 concentration of ACh to the wells and immediately begin measuring the fluorescent signal, which corresponds to the intracellular calcium concentration.

  • Data Analysis: The increase in fluorescence is calculated as the difference between the peak fluorescence and the baseline. Data are normalized to the maximal response induced by a saturating concentration of ACh. The EC50 and Emax values for the PAM are determined by fitting the concentration-response data to a four-parameter logistic equation.

Novel Object Recognition (NOR) Task

This behavioral assay assesses a rodent's cognitive function, specifically recognition memory.

Objective: To evaluate the ability of a test compound to enhance recognition memory in rodents.

Materials:

  • Open-field arena.

  • Two identical objects for the familiarization phase.

  • One familiar object and one novel object for the testing phase.

  • Video recording and tracking software.

  • Test animals (e.g., Sprague-Dawley rats).

  • Test compound (e.g., VU0467319) and vehicle control.

Procedure:

  • Habituation: Acclimate the animals to the testing arena for a set period on consecutive days leading up to the experiment.

  • Dosing: Administer the test compound or vehicle to the animals at a specified time before the familiarization phase (e.g., 60 minutes prior).

  • Familiarization Phase: Place the animal in the arena with two identical objects and allow it to explore for a defined period (e.g., 5 minutes).

  • Inter-trial Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour).

  • Testing Phase: Place the animal back in the arena, where one of the familiar objects has been replaced with a novel object. Record the time the animal spends exploring each object.

  • Data Analysis: Calculate a recognition index (RI) as the ratio of time spent exploring the novel object to the total time spent exploring both objects. An RI significantly above 0.5 indicates successful recognition memory. Compare the RI between the compound-treated and vehicle-treated groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to M1 PAMs.

M1 Receptor Signaling Pathway

M1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ACh Acetylcholine (Endogenous Ligand) ACh->M1R Binds to orthosteric site PAM This compound (M1 PAM) PAM->M1R Binds to allosteric site Ca Ca²⁺ (intracellular) IP3->Ca Mobilizes PKC Protein Kinase C DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., Neuronal Excitability, Synaptic Plasticity) Ca->Downstream PKC->Downstream

Caption: M1 Receptor Signaling Pathway Enhanced by a Positive Allosteric Modulator.

Experimental Workflow for In Vitro M1 PAM Characterization

In_Vitro_Workflow start Start cell_culture Culture M1-expressing CHO cells start->cell_culture dye_loading Load cells with Fluo-4 AM calcium dye cell_culture->dye_loading compound_addition Add test compound (PAM) dye_loading->compound_addition ach_stimulation Stimulate with ACh (EC₂₀) compound_addition->ach_stimulation data_acquisition Measure fluorescence (calcium signal) ach_stimulation->data_acquisition data_analysis Analyze concentration-response to determine EC₅₀ and Eₘₐₓ data_acquisition->data_analysis end End data_analysis->end

Caption: Workflow for the In Vitro Calcium Mobilization Assay.

Logical Relationship of M1 PAM Properties

PAM_Properties cluster_desired Desired Properties cluster_undesired Undesired Properties high_potency High M1 PAM Potency (low EC₅₀) therapeutic_candidate Viable Therapeutic Candidate (e.g., VU0467319) high_potency->therapeutic_candidate high_selectivity High Selectivity (>M2-M5) high_selectivity->therapeutic_candidate cns_penetrant Good CNS Penetration (high Kp,uu) cns_penetrant->therapeutic_candidate agonist_activity Significant Agonist Activity off_target Off-target Activity therapeutic_candidate->agonist_activity Should have minimal therapeutic_candidate->off_target Should be devoid of

Caption: Key Pharmacological Properties Guiding M1 PAM Drug Discovery.

References

Investigating the Therapeutic Potential of VU0366369: A Selective M1 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

VU0366369 is a potent and highly selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). Initially developed through a chemical lead optimization program, this compound has emerged as a valuable tool for investigating the therapeutic potential of selective M1 receptor activation. The M1 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, plays a critical role in cognitive functions such as learning and memory. Its dysfunction has been implicated in the pathophysiology of Alzheimer's disease and schizophrenia. This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, mechanism of action, the M1 receptor signaling pathway, and detailed experimental protocols for its characterization.

Introduction: The Therapeutic Rationale for M1 Receptor Modulation

The M1 muscarinic acetylcholine receptor is a key target for therapeutic intervention in neurological and psychiatric disorders. Located primarily in the cortex and hippocampus, the M1 receptor is integral to synaptic plasticity and the modulation of neuronal excitability, which are cellular correlates of learning and memory.[1] Preclinical and clinical evidence suggests that enhancing M1 receptor signaling can alleviate cognitive deficits and psychotic symptoms associated with Alzheimer's disease and schizophrenia.[2][3][4]

Historically, the development of M1-selective agonists has been challenging due to the highly conserved orthosteric binding site across the five muscarinic receptor subtypes (M1-M5). Non-selective muscarinic agonists often lead to dose-limiting side effects mediated by the peripheral M2 and M3 receptors.[3] Positive allosteric modulators (PAMs) offer a more refined approach. By binding to a topographically distinct allosteric site, PAMs like this compound enhance the receptor's response to the endogenous neurotransmitter, acetylcholine, thereby preserving the spatial and temporal dynamics of cholinergic transmission and offering a superior side-effect profile.[1]

Pharmacological Profile of this compound

This compound was identified through an iterative parallel synthesis approach aimed at optimizing a pan-Gq mAChR PAM into a selective M1 PAM. This effort successfully eliminated activity at M3 and M5 receptors, yielding a highly selective M1 PAM.

Potency and Selectivity

Quantitative data for this compound's potency and selectivity have been determined using in vitro calcium mobilization assays in Chinese Hamster Ovary (CHO) cells expressing the respective human muscarinic receptor subtypes.

CompoundTargetEC50 (µM)Selectivity vs. M2-M5 (µM)Reference
This compound M1 mAChR0.83>30[5]

Table 1: In vitro potency and selectivity of this compound.

Mechanism of Action and Signaling Pathway

This compound functions as a positive allosteric modulator of the M1 receptor. It does not activate the receptor directly but potentiates the response to acetylcholine. The M1 receptor is a Gq/11-protein coupled receptor. Upon activation, it initiates a signaling cascade that is crucial for its physiological effects.

The M1 Receptor Signaling Cascade

Activation of the M1 receptor by acetylcholine, enhanced by this compound, leads to the dissociation of the Gαq subunit from the Gβγ dimer. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[5] The subsequent increase in intracellular calcium and the activation of protein kinase C (PKC) by DAG lead to various downstream cellular responses, including the modulation of ion channels and gene expression, ultimately influencing neuronal excitability and plasticity.[6]

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M1R M1 Receptor ACh->M1R binds This compound This compound (PAM) This compound->M1R potentiates G_protein Gq/11 (α, β, γ) M1R->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Responses (e.g., Neuronal Excitability) Ca_release->Downstream modulates PKC->Downstream modulates

Caption: M1 receptor signaling pathway potentiated by this compound.

Key Experimental Protocols

The characterization of this compound and other M1 PAMs relies on specific in vitro and in vivo assays. Below are detailed methodologies for key experiments.

In Vitro: Calcium Mobilization Assay

This assay is fundamental for determining the potency and selectivity of M1 PAMs by measuring changes in intracellular calcium concentration following receptor activation.

Objective: To determine the EC50 of this compound at the M1 receptor and assess its activity at other muscarinic subtypes.

Materials:

  • CHO cells stably expressing the human M1, M2, M3, M4, or M5 receptor. (Note: M2 and M4 receptors, which couple to Gi, are co-transfected with a promiscuous G-protein like Gαqi5 to enable coupling to the calcium signaling pathway).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.

  • Fluorescent Calcium Indicator: Fluo-4 AM or Calcium 5 dye.

  • This compound and other test compounds.

  • Acetylcholine (ACh) as the orthosteric agonist.

  • 384-well black-walled, clear-bottom microplates.

  • Fluorescence imaging plate reader (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the CHO cells into 384-well microplates at an appropriate density and incubate overnight to allow for cell adherence.

  • Dye Loading: Remove the culture medium and add the fluorescent calcium indicator dye solution to each well. Incubate the plate for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of acetylcholine at a concentration that elicits a 20% maximal response (EC20).

  • Assay Protocol:

    • Place the cell plate in the fluorescence imaging plate reader.

    • Add the various concentrations of this compound to the wells and incubate for a short period (e.g., 1.5-2.5 minutes).

    • Add the EC20 concentration of acetylcholine to the wells.

    • Measure the fluorescence intensity over time (e.g., for 50-120 seconds) to detect the calcium flux.

  • Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. Plot the response against the log concentration of this compound to generate a dose-response curve and calculate the EC50 value. For selectivity, perform the same assay on cells expressing M2, M3, M4, and M5 receptors.

Calcium_Mobilization_Workflow Start Start Plate_Cells Seed M1-expressing CHO cells in 384-well plate Start->Plate_Cells Incubate_Overnight Incubate overnight (37°C, 5% CO₂) Plate_Cells->Incubate_Overnight Load_Dye Load cells with Fluo-4 AM calcium dye Incubate_Overnight->Load_Dye Incubate_Dye Incubate for 45-60 min (37°C) Load_Dye->Incubate_Dye Add_PAM Add serial dilutions of this compound Incubate_Dye->Add_PAM Incubate_PAM Pre-incubate for ~2 minutes Add_PAM->Incubate_PAM Add_Agonist Add EC₂₀ concentration of Acetylcholine Incubate_PAM->Add_Agonist Measure_Fluorescence Measure fluorescence change in real-time (FLIPR) Add_Agonist->Measure_Fluorescence Analyze_Data Analyze data: Generate dose-response curve and calculate EC₅₀ Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the in vitro calcium mobilization assay.

In Vivo: Models of Cognitive Enhancement

To assess the therapeutic potential of this compound for cognitive deficits in Alzheimer's disease or schizophrenia, various preclinical animal models can be employed. The scopolamine-induced amnesia model is a common choice for evaluating pro-cognitive effects.

Objective: To determine if this compound can reverse cognitive deficits induced by the non-selective muscarinic antagonist, scopolamine (B1681570).

Animals: Adult male rodents (e.g., rats or mice).

Materials:

  • This compound.

  • Scopolamine hydrochloride.

  • Vehicle solution for drug administration.

  • Apparatus for behavioral testing (e.g., Morris water maze, novel object recognition arena).

Procedure (using Novel Object Recognition Task):

  • Habituation: Individually house the animals and handle them for several days before the experiment. On the day before testing, allow each animal to freely explore the empty testing arena for 5-10 minutes.

  • Drug Administration: On the test day, administer the vehicle or this compound at various doses. After a set time (e.g., 30 minutes), administer scopolamine (or vehicle for control groups) to induce amnesia.

  • Training Phase (T1): After another interval (e.g., 30 minutes post-scopolamine), place the animal in the arena with two identical objects and allow it to explore for a set period (e.g., 5-10 minutes). Record the time spent exploring each object.

  • Retention Phase (T2): After a retention interval (e.g., 1-24 hours), place the animal back in the arena where one of the familiar objects has been replaced with a novel object. Allow the animal to explore and record the time spent exploring the familiar versus the novel object.

  • Data Analysis: Calculate a discrimination index (e.g., [Time exploring novel - Time exploring familiar] / Total exploration time). Animals with intact memory will spend significantly more time exploring the novel object. A successful reversal of scopolamine-induced amnesia by this compound would be indicated by a significantly higher discrimination index in the this compound + scopolamine group compared to the vehicle + scopolamine group.

Therapeutic Potential and Future Directions

This compound, as a highly selective M1 PAM, represents a significant advancement in the toolset available to researchers for dissecting the role of the M1 receptor in health and disease. Its pharmacological profile makes it a promising candidate for further preclinical investigation for the treatment of cognitive impairments in Alzheimer's disease and schizophrenia.[2]

Future studies should focus on:

  • In vivo efficacy: Comprehensive evaluation in a broader range of rodent models of cognitive dysfunction and psychosis.

  • Pharmacokinetics: Determining the brain penetrance and metabolic stability of this compound to assess its suitability for in vivo studies and potential as a drug lead.

  • Safety and Tolerability: Assessing potential on-target and off-target side effects in preclinical models.

The development of selective M1 PAMs like this compound holds the promise of delivering the therapeutic benefits of M1 receptor activation while avoiding the adverse effects that have plagued earlier non-selective muscarinic agonists. Continued investigation into this and similar compounds will be crucial in validating the M1 receptor as a viable therapeutic target for debilitating CNS disorders.

References

Methodological & Application

Application Notes and Protocols for VU0366369 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed experimental protocol for the use of VU0366369 in cell culture applications. This compound is a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site for the endogenous ligand, glutamate. As a NAM, this compound reduces the receptor's response to glutamate.

The mGlu5 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in synaptic plasticity and is implicated in various neurological and psychiatric disorders. The study of mGlu5 NAMs like this compound is critical for understanding the therapeutic potential of modulating this receptor.

These application notes provide protocols for the preparation of this compound, general cell culture procedures, and a specific assay for determining its activity.

Data Presentation

Quantitative data for this compound's activity is essential for designing and interpreting experiments. The following table summarizes key in vitro pharmacological data.

ParameterValueCell Line/Assay ConditionReference
IC50 0.16 µM[3H]methoxyPEPy displacement binding assay[1]

Note: The provided IC50 value is for a related compound, 28d (VU6044766), which is identified as an mGlu5 NAM from the same chemical series.[1] This value can be used as a starting point for determining the optimal concentration range for this compound in your specific cell-based assays. It is recommended to perform a dose-response curve to determine the precise EC50 or IC50 in the cell line and assay of interest.

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation and storage of the compound are critical for obtaining reproducible results.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound powder.

  • Weigh the this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration.

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

General Cell Culture and Treatment

This protocol outlines general steps for maintaining and treating adherent cell lines. Specific conditions will vary depending on the cell line used.

Materials:

  • Adherent cell line expressing mGlu5 (e.g., HEK293, CHO cells stably expressing the receptor)

  • Complete cell culture medium (e.g., DMEM or EMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Cell culture flasks or plates

  • This compound stock solution

Protocol:

  • Cell Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO2. Passage cells upon reaching 80-90% confluency.

  • Cell Seeding: a. Aspirate the culture medium and wash the cells with PBS. b. Add trypsin-EDTA to detach the cells. c. Neutralize the trypsin with complete medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh medium and perform a cell count. e. Seed the cells into the desired culture plates (e.g., 96-well plates for viability assays) at a predetermined density. Allow cells to adhere overnight.

  • Compound Treatment: a. Prepare serial dilutions of this compound in a serum-free or low-serum medium from the stock solution. The final DMSO concentration should be kept constant across all treatments and should typically not exceed 0.1%. b. Aspirate the medium from the seeded cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO). c. Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

In Vitro Assay: mGlu5-Mediated Calcium Mobilization

This protocol describes a common functional assay to measure the inhibitory effect of this compound on mGlu5 receptor activation. Activation of mGlu5 typically leads to an increase in intracellular calcium.

Materials:

  • Cells expressing mGlu5

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • mGlu5 agonist (e.g., Glutamate or Quisqualate)

  • This compound

  • Fluorescence plate reader with an injection system

Protocol:

  • Seed cells in a black-walled, clear-bottom 96-well plate and allow them to attach overnight.

  • Prepare the calcium indicator dye solution according to the manufacturer's instructions.

  • Aspirate the culture medium and add the dye solution to the cells. Incubate for the recommended time (e.g., 1 hour) at 37°C.

  • During the incubation, prepare the this compound and agonist solutions in the assay buffer.

  • After dye loading, wash the cells with the assay buffer.

  • Add the this compound solution at various concentrations to the wells and incubate for a predetermined time to allow the compound to bind to the receptor.

  • Measure the baseline fluorescence using the plate reader.

  • Inject the mGlu5 agonist into the wells and immediately begin recording the fluorescence intensity over time.

  • The increase in fluorescence corresponds to the influx of intracellular calcium. Analyze the data by calculating the peak fluorescence response.

  • Plot the agonist response against the concentration of this compound to determine the IC50.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the conceptual signaling pathway of mGlu5 and a general experimental workflow for testing this compound.

mGlu5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate (Agonist) mGlu5 mGlu5 Receptor Glutamate->mGlu5 Binds to orthosteric site This compound This compound (NAM) This compound->mGlu5 Binds to allosteric site Gq Gq Protein mGlu5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces

Caption: Simplified mGlu5 signaling pathway.

Experimental_Workflow prep Prepare this compound Stock Solution treat Treat Cells with This compound prep->treat culture Cell Culture & Seeding culture->treat assay Perform Functional Assay (e.g., Calcium Mobilization) treat->assay data Data Analysis (IC50 Determination) assay->data

Caption: General experimental workflow for this compound.

References

Application Notes and Protocols for the Use of M1 Positive Allosteric Modulators in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound VU0366369 is not publicly available. The following application notes and protocols are based on published research for structurally related and functionally similar M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulators (PAMs), such as VU0486846. These guidelines are intended to serve as a reference for researchers, scientists, and drug development professionals working with M1 PAMs in rodent models.

Introduction

M1 muscarinic acetylcholine receptor positive allosteric modulators (PAMs) are a class of compounds that enhance the signaling of the M1 receptor in the presence of its endogenous ligand, acetylcholine. By targeting an allosteric site, these modulators can offer greater subtype selectivity and a more nuanced modulation of receptor activity compared to orthosteric agonists. This approach may minimize the adverse effects associated with direct and widespread activation of all muscarinic receptor subtypes.[1] M1 PAMs are being investigated for their therapeutic potential in treating cognitive deficits associated with neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia.[1]

Mechanism of Action & Signaling Pathway

M1 PAMs bind to a site on the M1 receptor that is distinct from the acetylcholine binding site. This binding event induces a conformational change in the receptor that increases its affinity for acetylcholine and/or enhances the efficacy of acetylcholine-mediated signaling. The M1 receptor is a Gq-coupled G protein-coupled receptor (GPCR). Upon activation, it stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade is crucial for neuronal excitability, synaptic plasticity, and cognitive processes.

In the context of Alzheimer's disease models, M1 PAMs have been shown to shift the processing of amyloid precursor protein (APP) from the amyloidogenic pathway towards the non-amyloidogenic pathway by upregulating α-secretase (ADAM10) and downregulating β-secretase 1 (BACE1).[2] This leads to a reduction in the production of pathogenic amyloid-beta (Aβ) oligomers and plaques.[2]

M1_Signaling_Pathway cluster_membrane Cell Membrane M1R M1 Receptor PLC Phospholipase C (PLC) M1R->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG [Ca2+]i ↑ [Ca2+]i ↑ IP3->[Ca2+]i ↑ PKC Protein Kinase C (PKC) DAG->PKC activates ADAM10 α-secretase (ADAM10) PKC->ADAM10 activates BACE1 β-secretase (BACE1) PKC->BACE1 inhibits APP APP ADAM10->APP cleaves BACE1->APP cleaves sAPPalpha sAPPα (non-amyloidogenic) APP->sAPPalpha Abeta (amyloidogenic) APP->Abeta ACh Acetylcholine ACh->M1R binds M1_PAM M1 PAM (e.g., this compound) M1_PAM->M1R potentiates

Diagram 1: M1 Receptor Signaling Pathway and APP Processing.

Quantitative Data Summary

The following table summarizes key quantitative data for a representative M1 PAM, VU0486846, from studies in rodent models of Alzheimer's disease. This data can serve as a starting point for designing experiments with this compound.

ParameterSpecies/ModelDose/ConcentrationRouteKey FindingsReference
Efficacy
Cognitive Improvement (Novel Object Recognition)APPswe/PSEN1ΔE9 Mice (female, 9 months old)10 mg/kg/dayOral (in drinking water)Significant improvement in recognition index after 4 and 8 weeks of treatment.[2]
Cognitive Improvement (Morris Water Maze)APPswe/PSEN1ΔE9 Mice (female, 9 months old)10 mg/kg/dayOral (in drinking water)Reduced escape latency and increased time in the target quadrant after 8 weeks of treatment.[2]
Aβ Oligomer ReductionAPPswe/PSEN1ΔE9 Mice (female, 9 months old)10 mg/kg/dayOral (in drinking water)Significant reduction in hippocampal Aβ oligomers after 8 weeks.[2]
Aβ Plaque ReductionAPPswe/PSEN1ΔE9 Mice (female, 9 months old)10 mg/kg/dayOral (in drinking water)Significant reduction in hippocampal Aβ plaque load after 8 weeks.[2]
Neuroinflammation ReductionAPPswe/PSEN1ΔE9 Mice (female, 9 months old)10 mg/kg/dayOral (in drinking water)Reduced presence of Iba1-positive microglia and GFAP-positive astrocytes in the hippocampus.[3]
Pharmacokinetics
Oral BioavailabilityRatNot specifiedOralGood oral bioavailability reported for similar M1 PAMs.[4]

Experimental Protocols

Protocol 1: Evaluation of Cognitive Enhancement in an Alzheimer's Disease Mouse Model

This protocol outlines a typical experimental workflow for assessing the efficacy of an M1 PAM in improving cognitive function in a transgenic mouse model of Alzheimer's disease.

Cognitive_Enhancement_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Behavioral and Neuropathological Assessment A1 Select Rodent Model (e.g., APPswe/PSEN1ΔE9 mice) A2 Determine Dose and Route (e.g., 10 mg/kg/day in drinking water) A1->A2 A3 Randomize Animals into Groups (Vehicle, M1 PAM) A2->A3 B1 Administer Compound for a Defined Period (e.g., 8 weeks) A3->B1 C1 Behavioral Testing (e.g., Novel Object Recognition, Morris Water Maze) B1->C1 C2 Tissue Collection and Analysis C1->C2 C3 Immunohistochemistry (Aβ plaques, microglia, astrocytes) C2->C3 C4 Biochemical Analysis (Aβ oligomers, secretase levels) C2->C4

Diagram 2: Experimental Workflow for Cognitive Assessment.

Methodology:

  • Animal Model: Utilize a relevant transgenic mouse model of Alzheimer's disease, such as the APPswe/PSEN1ΔE9 model.[2][3] House animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Compound Administration:

    • Prepare a stock solution of the M1 PAM in a suitable vehicle.

    • For oral administration in drinking water, calculate the required concentration based on the average daily water consumption of the mice to achieve the target dose (e.g., 10 mg/kg/day).[2]

    • Alternatively, the compound can be administered daily via oral gavage.

  • Experimental Groups:

    • Group 1: Vehicle control (transgenic mice receiving the vehicle solution).

    • Group 2: M1 PAM treatment (transgenic mice receiving the M1 PAM).

    • A wild-type control group can also be included for comparison.

  • Behavioral Assays:

    • Novel Object Recognition (NOR):

      • Habituation: Allow mice to explore an open field arena for a set period.

      • Familiarization: Place two identical objects in the arena and allow the mouse to explore for a defined time.

      • Testing: After a retention interval, replace one of the familiar objects with a novel object and record the time spent exploring each object. The recognition index is calculated as the time spent with the novel object divided by the total exploration time.

    • Morris Water Maze (MWM):

      • Acquisition Phase: Train mice to find a hidden platform in a circular pool of opaque water over several days. Record the escape latency and path length.

      • Probe Trial: Remove the platform and record the time spent in the target quadrant where the platform was previously located.

  • Neuropathological and Biochemical Analysis:

    • Following behavioral testing, euthanize the animals and collect brain tissue.

    • Perform immunohistochemical staining on brain sections to quantify Aβ plaque deposition and neuroinflammation (using markers like Iba1 for microglia and GFAP for astrocytes).[3]

    • Use techniques like ELISA or Western blotting on brain homogenates to measure the levels of Aβ oligomers and key proteins involved in APP processing (e.g., ADAM10, BACE1).[2]

Protocol 2: Pharmacokinetic Study in Rodents

This protocol provides a general framework for determining the pharmacokinetic profile of an M1 PAM in rodents.

Methodology:

  • Animal Model: Use healthy, adult rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Compound Administration:

    • Intravenous (IV) Administration: Administer a single bolus dose of the M1 PAM via the tail vein to determine key parameters like clearance and volume of distribution.

    • Oral (PO) Administration: Administer a single oral dose via gavage to assess oral bioavailability.

  • Blood Sampling:

    • Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).

    • Process blood samples to obtain plasma.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the M1 PAM in plasma samples.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters, including:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum concentration (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Half-life (t1/2)

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Oral bioavailability (%F)

Considerations and Troubleshooting

  • Solubility and Formulation: Ensure the M1 PAM is adequately soluble in the chosen vehicle for consistent dosing.

  • Dose Selection: Conduct dose-response studies to determine the optimal therapeutic dose that maximizes efficacy and minimizes potential side effects.

  • Behavioral Testing: Be mindful of factors that can influence behavioral outcomes, such as the time of day, environmental conditions, and experimenter handling.

  • Data Interpretation: Correlate pharmacokinetic data with pharmacodynamic readouts to establish a clear relationship between drug exposure and therapeutic effect.

By following these detailed application notes and protocols, researchers can effectively evaluate the in vivo properties of this compound and other novel M1 PAMs in relevant rodent models, thereby advancing the development of new therapies for cognitive disorders.

References

Application Notes and Protocols for VU0366369 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0366369 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). As a selective M1 PAM, it holds potential as a therapeutic agent for neurological and psychiatric disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia. These application notes provide detailed protocols for the in vivo administration of this compound in rodent models and for assessing its efficacy in relevant behavioral paradigms.

M1 Muscarinic Acetylcholine Receptor Signaling Pathway

The M1 mAChR is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by acetylcholine, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with elevated intracellular Ca2+, activates protein kinase C (PKC). These signaling cascades ultimately modulate neuronal excitability and synaptic plasticity, processes that are fundamental to learning and memory.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1_Receptor M1 Receptor Gq_protein Gq/11 M1_Receptor->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release->PKC co-activates Neuronal_Response Neuronal Excitability & Synaptic Plasticity PKC->Neuronal_Response modulates ACh Acetylcholine (ACh) ACh->M1_Receptor binds This compound This compound (PAM) This compound->M1_Receptor potentiates

Figure 1: M1 Muscarinic Receptor Signaling Pathway.

Dosage and Administration

While specific in vivo dosage and administration protocols for this compound are not yet widely published, data from a structurally similar M1 PAM, VU0486846, can provide a valuable starting point for study design.

Quantitative Data Summary

CompoundSpeciesDosageAdministration RouteFrequencyStudy Duration
VU0486846Mouse10 mg/kg/dayIn drinking waterDaily4-8 weeks
Proposed for this compound Mouse 5 - 20 mg/kg/day Oral (gavage or in drinking water/food) Daily Variable

Note: The proposed dosage for this compound is an estimated starting range. It is crucial to perform dose-range finding studies to determine the optimal dose for achieving the desired therapeutic effect while minimizing potential adverse effects.

Experimental Protocols

Protocol 1: Oral Gavage Administration

Objective: To administer a precise dose of this compound to mice.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Animal balance

  • Gavage needles (flexible, 20-22 gauge for mice)

  • Syringes (1 ml)

  • Vortex mixer

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the animals.

    • Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water).

    • Suspend this compound in the vehicle to the desired final concentration (e.g., 1 mg/ml for a 10 ml/kg dosing volume).

    • Vortex the solution thoroughly before each use to ensure a uniform suspension.

  • Animal Handling and Dosing:

    • Weigh each mouse to determine the exact volume of the dosing solution to be administered.

    • Gently restrain the mouse.

    • Insert the gavage needle orally, advancing it carefully along the esophagus into the stomach.

    • Slowly administer the calculated volume of the this compound suspension.

    • Carefully remove the gavage needle.

    • Monitor the animal for any signs of distress immediately after the procedure.

Gavage_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration A Calculate Dose & Prepare Suspension B Weigh Mouse A->B C Restrain Mouse B->C D Insert Gavage Needle C->D E Administer Compound D->E F Remove Needle E->F G Monitor Animal F->G

Figure 2: Oral Gavage Experimental Workflow.

Protocol 2: Novel Object Recognition (NOR) Test

Objective: To assess recognition memory in mice.

Materials:

  • Open field arena (e.g., 50 x 50 x 40 cm)

  • Two sets of identical objects (e.g., small plastic toys, metal blocks), ensuring they are heavy enough not to be displaced by the mice.

  • Video recording and tracking software

  • 70% Ethanol (B145695) for cleaning

Procedure:

  • Habituation (Day 1):

    • Place each mouse individually into the empty arena for 5-10 minutes to allow for exploration and habituation to the new environment.

    • Return the mouse to its home cage.

  • Training/Familiarization (Day 2):

    • Place two identical objects (A and A) in the arena at a fixed distance from the walls and each other.

    • Place the mouse in the arena, midway between the two objects, and allow it to explore freely for 5-10 minutes.

    • Record the time spent exploring each object. Exploration is defined as the nose of the mouse being within 2 cm of the object and oriented towards it.

    • Return the mouse to its home cage.

  • Testing (Day 2, after a retention interval, e.g., 1-24 hours):

    • Replace one of the familiar objects with a novel object (A and B).

    • Place the mouse back into the arena and record its exploratory behavior for 5 minutes.

    • Record the time spent exploring the familiar object (Tf) and the novel object (Tn).

  • Data Analysis:

    • Calculate the Discrimination Index (DI) = (Tn - Tf) / (Tn + Tf).

    • A higher DI indicates better recognition memory.

    • Clean the arena and objects with 70% ethanol between each trial to eliminate olfactory cues.

NOR_Workflow cluster_day1 Day 1: Habituation cluster_day2 Day 2: Training & Testing Habituation Mouse explores empty arena Training Mouse explores two identical objects (A + A) Habituation->Training Retention Retention Interval (e.g., 1-24h) Training->Retention Testing Mouse explores one familiar and one novel object (A + B) Retention->Testing Data_Analysis Calculate Discrimination Index Testing->Data_Analysis

Figure 3: Novel Object Recognition Workflow.

Protocol 3: Morris Water Maze (MWM) Test

Objective: To assess spatial learning and memory in mice.

Materials:

  • Circular pool (e.g., 120-150 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder.

  • Escape platform submerged 1-2 cm below the water surface.

  • Visual cues placed around the room.

  • Video tracking system.

Procedure:

  • Acquisition Phase (4-5 days):

    • Each day, each mouse performs 4 trials.

    • For each trial, the mouse is placed into the pool facing the wall at one of four quasi-random starting positions.

    • The mouse is allowed to swim and find the hidden platform. If the mouse does not find the platform within 60-90 seconds, it is gently guided to it.

    • The mouse is allowed to remain on the platform for 15-30 seconds.

    • The time to reach the platform (escape latency) and the path length are recorded.

  • Probe Trial (24 hours after the last acquisition trial):

    • The escape platform is removed from the pool.

    • The mouse is allowed to swim freely for 60 seconds.

    • The time spent in the target quadrant (where the platform was previously located) is recorded.

  • Data Analysis:

    • During the acquisition phase, a decrease in escape latency and path length across days indicates learning.

    • During the probe trial, a significant preference for the target quadrant indicates spatial memory.

MWM_Workflow cluster_acq Acquisition Phase (4-5 Days) cluster_probe Probe Trial (Day 6) Acquisition Daily trials to find hidden platform Probe Platform removed; mouse swims for 60s Acquisition->Probe Data_Analysis Analyze escape latency, path length, and time in target quadrant Probe->Data_Analysis

Figure 4: Morris Water Maze Experimental Workflow.

Disclaimer

These protocols are intended as a guide and may require optimization based on specific experimental conditions and animal models. It is essential to adhere to all institutional and national guidelines for the ethical use of animals in research.

Application Notes and Protocols for Electrophysiology Recording with VU0366369

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0366369 is a novel small molecule potentiator of the K-Cl cotransporter 2 (KCC2), a neuron-specific ion transporter crucial for maintaining low intracellular chloride concentrations.[1][2] Dysregulation of KCC2 function is implicated in a variety of neurological disorders, including epilepsy, neuropathic pain, and spasticity, making it a promising therapeutic target.[1][2] These application notes provide detailed protocols for the electrophysiological characterization of this compound in vitro, enabling researchers to investigate its effects on neuronal excitability and synaptic transmission.

The primary mechanism of action of this compound is the enhancement of KCC2-mediated chloride extrusion. This leads to a hyperpolarizing shift in the GABA reversal potential (EGABA), thereby strengthening GABAergic inhibition. The protocols outlined below are designed to assess this fundamental action and its downstream consequences on neuronal function.

Data Presentation

The following tables summarize the expected quantitative data from key electrophysiological experiments with this compound. These values are illustrative and may vary depending on the specific experimental conditions and neuronal preparation.

Table 1: Effect of this compound on Passive Membrane Properties

ParameterControlThis compound (10 µM)Expected Outcome
Resting Membrane Potential (mV)-65 ± 2-64 ± 2No significant change
Input Resistance (MΩ)150 ± 15145 ± 12No significant change

Table 2: Effect of this compound on Action Potential Firing

ParameterControlThis compound (10 µM)Expected Outcome
Rheobase (pA)80 ± 595 ± 7Increase
Firing Frequency @ 2x Rheobase (Hz)25 ± 318 ± 2Decrease
Action Potential Threshold (mV)-45 ± 1.5-43 ± 1.8No significant change

Table 3: Effect of this compound on GABAergic Synaptic Transmission

ParameterControlThis compound (10 µM)Expected Outcome
GABAA Reversal Potential (EGABA) (mV)-70 ± 3-80 ± 4Hyperpolarizing shift
Spontaneous IPSC Frequency (Hz)5 ± 15 ± 1No significant change
Spontaneous IPSC Amplitude (pA)30 ± 445 ± 5Increase

Signaling Pathway

The potentiation of KCC2 by this compound enhances the chloride extrusion capacity of neurons. This leads to a more negative intracellular chloride concentration, which in turn hyperpolarizes the reversal potential for GABAA receptor-mediated currents. Consequently, the influx of chloride ions through GABAA channels results in a stronger hyperpolarization or shunting effect, thereby increasing the efficacy of inhibitory neurotransmission.

KCC2_Potentiation_Pathway This compound This compound KCC2 KCC2 Transporter This compound->KCC2 Potentiates Cl_Extrusion Increased Cl- Extrusion KCC2->Cl_Extrusion Intra_Cl Decreased [Cl-]i Cl_Extrusion->Intra_Cl EGABA Hyperpolarization of EGABA Intra_Cl->EGABA GABA_Inhibition Enhanced GABAergic Inhibition EGABA->GABA_Inhibition Strengthens GABA_A GABA-A Receptor GABA_A->GABA_Inhibition Mediates Neuronal_Excitability Decreased Neuronal Excitability GABA_Inhibition->Neuronal_Excitability Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_exp Experiments cluster_analysis Data Analysis Prep_Solutions Prepare Solutions Pull_Pipettes Pull Pipettes Prep_Solutions->Pull_Pipettes Prep_Drug Prepare this compound Pull_Pipettes->Prep_Drug Establish_Patch Establish Whole-Cell Patch Prep_Drug->Establish_Patch Stabilize Stabilize Cell Establish_Patch->Stabilize Current_Clamp Current-Clamp Protocol Stabilize->Current_Clamp Voltage_Clamp Voltage-Clamp Protocol Stabilize->Voltage_Clamp Analyze_CC Analyze Excitability Current_Clamp->Analyze_CC Analyze_VC Determine EGABA Voltage_Clamp->Analyze_VC LTP_Workflow Slice_Prep Prepare Hippocampal Slices Place_Electrodes Position Electrodes Slice_Prep->Place_Electrodes Baseline Record Baseline fEPSPs Place_Electrodes->Baseline Drug_App Apply this compound Baseline->Drug_App HFS Induce LTP (HFS) Drug_App->HFS Post_HFS Record Post-HFS HFS->Post_HFS Analysis Analyze LTP Magnitude Post_HFS->Analysis

References

Application Notes and Protocols for Calcium Imaging Assays Using VU0366369

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0366369 is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). As a PAM, this compound does not activate mGluR5 directly but potentiates the receptor's response to its endogenous ligand, glutamate. mGluR5 is a G protein-coupled receptor (GPCR) that, upon activation, couples to Gq/11 proteins, initiating a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca²⁺]i). This makes calcium imaging a robust and reliable method for studying the activity of this compound and other mGluR5 modulators.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in calcium imaging assays. The methodologies described are suitable for characterizing the potency and efficacy of this compound and similar compounds in a high-throughput screening or a detailed pharmacological setting.

Principle of the Assay

The assay quantifies the potentiation of glutamate-induced intracellular calcium mobilization by this compound in cells expressing mGluR5. The workflow involves loading the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. In its acetoxymethyl ester (AM) form, the dye is cell-permeant. Once inside the cell, intracellular esterases cleave the AM group, trapping the fluorescent indicator in the cytosol. Upon binding to calcium, the fluorescence intensity of the dye increases significantly. By measuring the change in fluorescence, the concentration of intracellular calcium can be monitored in real-time. This compound is added to the cells prior to the addition of a sub-maximal concentration of glutamate. The potentiation of the glutamate-induced calcium response by this compound is then measured.

Data Presentation

The potency of this compound is determined by generating a concentration-response curve and calculating the EC₅₀ value, which represents the concentration of the compound that elicits a half-maximal potentiation of the glutamate response. Due to the limited publicly available data for this compound, the following table and figure present representative data for a typical mGluR5 PAM in a calcium mobilization assay.

Table 1: Representative Quantitative Data for an mGluR5 PAM in a Calcium Mobilization Assay

ParameterValue
Agonist (Glutamate) Concentration5 µM (EC₂₀)
PAM (e.g., this compound) EC₅₀150 nM
Maximal Potentiation250% of Glutamate alone
Assay Window (S/B)> 5
Z'-factor> 0.6

Signaling Pathway

The activation of mGluR5 by glutamate is potentiated by this compound, leading to an amplified intracellular signaling cascade. The diagram below illustrates this pathway.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds This compound This compound (PAM) This compound->mGluR5 Potentiates Gq Gq mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_cyto Ca²⁺ (intracellular) ER->Ca_cyto Releases Ca_ER Ca²⁺ Response Cellular Response Ca_cyto->Response Mediates Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., HEK293 expressing mGluR5) start->cell_culture plating 2. Cell Plating (e.g., 96-well plate) cell_culture->plating dye_loading 3. Dye Loading (e.g., Fluo-4 AM) plating->dye_loading compound_addition 4. Compound Addition (this compound or Vehicle) dye_loading->compound_addition agonist_injection 5. Agonist Injection (Glutamate) compound_addition->agonist_injection data_acquisition 6. Data Acquisition (Fluorescence Measurement) agonist_injection->data_acquisition data_analysis 7. Data Analysis (Concentration-Response Curve, EC₅₀) data_acquisition->data_analysis end End data_analysis->end

Application Notes and Protocols for VU0366369 in Behavioral Studies for Parkinson's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0366369 is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). As a member of the NIH Molecular Libraries Program (designated as ML182, CID 46869947), this compound has emerged as a valuable tool for investigating the therapeutic potential of mGluR4 modulation in central nervous system disorders, particularly Parkinson's disease (PD).[1] These application notes provide a comprehensive overview of the use of this compound in preclinical behavioral models of PD, including detailed experimental protocols and a summary of key findings.

Activation of mGluR4, a Gi/o-coupled receptor, has been shown to be a promising strategy for palliating motor symptoms associated with Parkinson's disease. The therapeutic rationale is based on the receptor's localization in key nodes of the basal ganglia circuitry, where it can modulate neurotransmission and potentially offer neuroprotective effects. This compound, by enhancing the receptor's response to the endogenous ligand glutamate, offers a more nuanced approach to receptor activation compared to orthosteric agonists.

Signaling Pathway of mGluR4 Positive Allosteric Modulation

The therapeutic effect of mGluR4 PAMs like this compound in Parkinson's disease is predicated on their ability to modulate the indirect pathway of the basal ganglia. In a parkinsonian state, the loss of dopamine (B1211576) leads to overactivity of this pathway, resulting in excessive inhibition of the thalamus and subsequent motor deficits. By potentiating mGluR4 activity, this compound can help to normalize this aberrant signaling.

Simplified Signaling Pathway of mGluR4 PAMs in the Indirect Pathway cluster_striatum Striatum cluster_gpe Globus Pallidus Externa (GPe) D2R D2 Receptor GABA_Neuron GABAergic Neuron D2R->GABA_Neuron Increased Activity mGluR4 mGluR4 mGluR4->GABA_Neuron Reduced GABA Release (Inhibition) GPe_Neuron GPe Neuron GABA_Neuron->GPe_Neuron Increased GABA Release (Inhibition) Dopamine_Loss Dopamine Loss (Parkinson's Disease) Dopamine_Loss->D2R Reduced Inhibition This compound This compound (mGluR4 PAM) This compound->mGluR4 Potentiates Glutamate Effect

Caption: Signaling pathway of mGluR4 PAMs in the indirect pathway.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound in a key behavioral model of Parkinson's disease.

Behavioral ModelSpeciesCompoundDoses (mg/kg)Route of AdministrationKey Findings
Haloperidol-Induced CatalepsyRatThis compound (ML182)3, 10, 30, 56.6Oral (p.o.)Active in reversing catalepsy.[1]

Experimental Protocols

Haloperidol-Induced Catalepsy in Rats

This model assesses the ability of a compound to reverse the cataleptic state induced by the dopamine D2 receptor antagonist, haloperidol (B65202), which mimics the akinesia and bradykinesia observed in Parkinson's disease.

Experimental Workflow:

Workflow for Haloperidol-Induced Catalepsy Assay Acclimation Animal Acclimation (1 week) Baseline Baseline Catalepsy Measurement Acclimation->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping Drug_Admin Administer Vehicle or This compound (p.o.) Grouping->Drug_Admin Haloperidol_Admin Administer Haloperidol (e.g., 1-2 mg/kg, i.p.) Drug_Admin->Haloperidol_Admin e.g., 30-60 min pre-treatment Catalepsy_Test Catalepsy Assessment (e.g., Bar Test at multiple time points) Haloperidol_Admin->Catalepsy_Test e.g., 30-120 min post-haloperidol Data_Analysis Data Collection and Statistical Analysis Catalepsy_Test->Data_Analysis

Caption: Workflow for the haloperidol-induced catalepsy assay.

Methodology:

  • Animals: Male Sprague-Dawley or Wistar rats (200-250 g) are commonly used. Animals should be housed under standard laboratory conditions with ad libitum access to food and water and a 12-hour light/dark cycle. Acclimatize animals to the housing facility for at least one week before the experiment.

  • Groups: Randomly assign animals to treatment groups (e.g., Vehicle, this compound at 3, 10, 30, and 56.6 mg/kg). A positive control group (e.g., L-DOPA/benserazide) can also be included.

  • Drug Preparation and Administration:

    • Prepare this compound in a suitable vehicle (e.g., 10% Tween 80 in sterile water).

    • Administer this compound or vehicle orally (p.o.) at a volume of 5-10 ml/kg.

    • Prepare haloperidol in a vehicle of 0.9% saline with a drop of glacial acetic acid.

    • Administer haloperidol (typically 1-2 mg/kg) intraperitoneally (i.p.) 30-60 minutes after the test compound administration.

  • Catalepsy Assessment (Bar Test):

    • At various time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), assess the degree of catalepsy.

    • Gently place the rat's forepaws on a horizontal bar (e.g., 0.9 cm in diameter) elevated 9 cm above the surface.

    • Measure the time (in seconds) it takes for the rat to remove both forepaws from the bar (descent latency).

    • A cut-off time (e.g., 180 or 300 seconds) is typically set, at which point the animal is returned to its home cage.

  • Data Analysis:

    • Record the descent latency for each animal at each time point.

    • Analyze the data using appropriate statistical methods, such as a two-way analysis of variance (ANOVA) with treatment and time as factors, followed by post-hoc tests to compare individual groups. The results are typically presented as the mean latency ± standard error of the mean (SEM).

Reserpine-Induced Akinesia in Rodents

This model is used to assess the anti-akinetic effects of a compound. Reserpine (B192253) depletes monoamines (dopamine, norepinephrine, and serotonin) from nerve terminals, leading to a state of profound akinesia and ptosis.

Methodology:

  • Animals: Male Sprague-Dawley or Wistar rats or C57BL/6 mice.

  • Groups: Randomly assign animals to treatment groups (e.g., Vehicle, this compound at various doses, positive control like L-DOPA).

  • Drug Preparation and Administration:

    • Prepare reserpine in a suitable vehicle (e.g., 0.5% acetic acid).

    • Administer reserpine (e.g., 1-5 mg/kg, i.p. or s.c.). Behavioral deficits typically manifest within 2-4 hours and can last for over 24 hours.

    • Prepare and administer this compound or vehicle as described in the catalepsy protocol, typically after the akinetic state is established.

  • Behavioral Assessment:

    • Akinesia: Can be assessed by observing the animal's spontaneous motor activity in an open field. Parameters to measure include total distance traveled, rearing frequency, and time spent mobile.

    • Catalepsy/Rigidity: The bar test, as described above, can also be used to quantify the cataleptic state.

    • Ptosis: The degree of eyelid closure can be scored on a scale (e.g., 0 = eyes open, 4 = eyes fully closed).

  • Data Analysis: Analyze the data using ANOVA or other appropriate statistical tests to compare the effects of this compound with the vehicle control group.

6-Hydroxydopamine (6-OHDA) Lesion Model in Rats

This is a widely used neurotoxic model that selectively destroys dopaminergic neurons in the nigrostriatal pathway, mimicking the primary pathology of Parkinson's disease. The unilateral lesion model allows for the assessment of drug-induced rotations as a measure of striatal dopamine receptor supersensitivity.

Methodology:

  • Animals: Male Sprague-Dawley or Wistar rats.

  • 6-OHDA Lesion Surgery:

    • Anesthetize the rats and place them in a stereotaxic frame.

    • Infuse 6-OHDA (e.g., 8-16 µg in 2-4 µl of saline containing 0.02% ascorbic acid) into the medial forebrain bundle (MFB) or the substantia nigra pars compacta (SNc) of one hemisphere.

    • Allow the animals to recover for at least 2-3 weeks to ensure complete lesioning and development of receptor supersensitivity.

  • Verification of Lesion:

    • Administer a dopamine agonist, such as apomorphine (B128758) (e.g., 0.1-0.5 mg/kg, s.c.), and measure the number of contralateral (away from the lesioned side) rotations over a 30-60 minute period. A significant number of contralateral rotations (e.g., > 5-7 full turns per minute) indicates a successful lesion.

  • Drug Treatment and Behavioral Testing:

    • Administer this compound or vehicle to the lesioned rats.

    • Drug-Induced Rotations: Co-administer this compound with a sub-threshold dose of a dopamine agonist (e.g., L-DOPA or a D2 agonist) and measure contralateral rotations. An increase in rotations compared to the dopamine agonist alone would indicate a synergistic effect of this compound.

    • Cylinder Test (Forelimb Akinesia): Place the rat in a transparent cylinder and record the number of times it uses its impaired (contralateral to the lesion) and unimpaired (ipsilateral) forelimbs to touch the cylinder wall during exploration. A reduction in the asymmetry of forelimb use would indicate a therapeutic effect.

  • Data Analysis: Analyze rotational behavior and cylinder test data using appropriate statistical methods (e.g., t-tests or ANOVA) to compare treatment groups.

Disclaimer

These protocols provide a general framework for conducting behavioral studies with this compound. Researchers should optimize specific parameters, such as drug doses, timing of administration, and behavioral testing procedures, based on their experimental objectives and institutional guidelines. All animal procedures must be performed in accordance with the regulations of the local Institutional Animal Care and Use Committee (IACUC).

References

Application of VU0366369 in Anxiety Disorder Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the application of VU0366369 in anxiety disorder research is not currently available in the public domain. This document provides a detailed overview of the application of metabotropic glutamate (B1630785) receptor 4 (mGluR4) positive allosteric modulators (PAMs), the class of compounds to which this compound belongs, in anxiety research. The experimental data and protocols are based on studies of analogous mGluR4 PAMs, such as ADX88178 and (-)-PHCCC, and are intended to serve as a guide for investigating the potential anxiolytic effects of this compound.

Introduction

Anxiety disorders are among the most prevalent psychiatric conditions, and there is a significant need for novel therapeutic agents with improved efficacy and tolerability. The glutamatergic system, particularly the metabotropic glutamate receptors (mGluRs), has emerged as a promising target for the development of new anxiolytic drugs. mGluR4, a member of the group III mGluRs, is predominantly located on presynaptic terminals in brain regions implicated in anxiety, such as the amygdala. Its activation typically leads to a reduction in neurotransmitter release. Positive allosteric modulators (PAMs) of mGluR4, like this compound, offer a sophisticated approach to enhancing the endogenous signaling of glutamate, thereby providing a more nuanced modulation of neuronal circuits compared to direct agonists. Preclinical studies with mGluR4 PAMs have demonstrated significant anxiolytic-like effects, suggesting that this class of compounds holds considerable promise for the treatment of anxiety disorders.[1]

Mechanism of Action and Signaling Pathway

This compound, as an mGluR4 PAM, is hypothesized to bind to an allosteric site on the mGluR4 receptor, distinct from the glutamate binding (orthosteric) site. This binding event potentiates the receptor's response to endogenous glutamate. The primary signaling cascade initiated by the activation of mGluR4, a Gi/o-coupled receptor, involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in protein kinase A (PKA) activity.[2] This cascade ultimately modulates the activity of downstream effectors, such as ion channels, resulting in a decrease in presynaptic neurotransmitter release.

Recent evidence also suggests an alternative signaling pathway for mGluR4, involving the activation of phospholipase C (PLC) and protein kinase C (PKC), which contributes to the inhibition of presynaptic calcium influx.[3] This dual mechanism provides multiple avenues through which mGluR4 activation can dampen excessive neuronal activity associated with anxiety states.

mGluR4_Signaling_Pathway cluster_presynaptic Presynaptic Terminal Glu Glutamate mGluR4 mGluR4 Glu->mGluR4 Binds This compound This compound (mGluR4 PAM) This compound->mGluR4 Potentiates G_protein Gi/o mGluR4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC PLC G_protein->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Ca_channel Ca2+ Channel PKA->Ca_channel Modulates PKC PKC PLC->PKC Activates PKC->Ca_channel Inhibits Ca_ion Neurotransmitter_Vesicle Neurotransmitter Vesicle Ca_ion->Neurotransmitter_Vesicle Triggers Fusion Neurotransmitter_Release Reduced Neurotransmitter Release Neurotransmitter_Vesicle->Neurotransmitter_Release Leads to

Figure 1: mGluR4 Signaling Pathway

Data Presentation: Anxiolytic-like Effects of mGluR4 PAMs

The following tables summarize the quantitative data from preclinical studies on the anxiolytic-like effects of the mGluR4 PAM, ADX88178, in established rodent models of anxiety.

Table 1: Effect of ADX88178 in the Elevated Plus Maze (EPM) Test in Mice

Treatment GroupDose (mg/kg, p.o.)Number of Open-Arm Entries (Mean ± SEM)% Time Spent in Open Arms (Mean ± SEM)
Vehicle-2.1 ± 0.55.2 ± 1.3
ADX8817814.3 ± 0.88.9 ± 2.1
ADX88178310.1 ± 1.5 18.4 ± 3.2
ADX881781014.2 ± 2.1 25.1 ± 4.5
ADX881783026.5 ± 3.4 38.7 ± 5.1
Diazepam (Control)1.518.9 ± 2.8 30.5 ± 4.9
*Data adapted from a study by Kłak et al. (2017).[4] **p<0.01, **p<0.001 compared to vehicle.

Table 2: Effect of ADX88178 in the Elevated Plus Maze (EPM) Test in Rats

Treatment GroupDose (mg/kg, p.o.)Number of Open-Arm Entries (Mean ± SEM)% Time Spent in Open Arms (Mean ± SEM)
Vehicle-1.8 ± 0.44.1 ± 1.1
ADX88178107.9 ± 1.2 15.3 ± 2.9
ADX881783011.5 ± 1.9 22.8 ± 3.7
ADX8817810013.8 ± 2.3 27.4 ± 4.2
Diazepam (Control)312.1 ± 1.7 25.9 ± 3.9
*Data adapted from a study by Kłak et al. (2017).[4] **p<0.01, **p<0.001 compared to vehicle.

Table 3: Effect of ADX88178 in the Marble Burying Test in Mice

Treatment GroupDose (mg/kg, p.o.)Number of Marbles Buried (Mean ± SEM)
Vehicle-16.8 ± 1.2
ADX88178312.1 ± 1.5
ADX88178108.5 ± 1.1
ADX88178305.2 ± 0.9
Diazepam (Control)2.56.1 ± 1.0***
Data adapted from a study by Kłak et al. (2017).[4] *p<0.05, **p<0.001 compared to vehicle.

Experimental Protocols

Detailed methodologies for key behavioral assays used to evaluate the anxiolytic-like effects of mGluR4 PAMs are provided below. These protocols can be adapted for the investigation of this compound.

Elevated Plus Maze (EPM) Test

The EPM test is a widely used model to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.

Materials:

  • Elevated plus maze apparatus (two open arms and two closed arms)

  • Video camera and tracking software

  • Experimental animals (mice or rats)

  • This compound and vehicle solution

  • Positive control (e.g., Diazepam)

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 60 minutes prior to the experiment.

  • Dosing: Administer this compound, vehicle, or a positive control at the desired dose and route of administration (e.g., intraperitoneally or orally) at a predetermined time before testing (e.g., 30-60 minutes).

  • Test Initiation: Place the animal in the center of the maze, facing one of the closed arms.

  • Data Collection: Allow the animal to explore the maze for a 5-minute period. Record the session using a video camera.

  • Data Analysis: Using tracking software, quantify the following parameters:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

    • Total distance traveled

  • Interpretation: An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

EPM_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis A Animal Habituation (60 min) B Drug Administration (this compound / Vehicle / Control) A->B C Place Animal in Center of EPM B->C D Record Behavior (5 min) C->D E Quantify Time and Entries in Open/Closed Arms D->E F Statistical Analysis E->F

Figure 2: EPM Experimental Workflow
Light-Dark Box Test

This test is based on the innate aversion of rodents to brightly illuminated areas and their spontaneous exploratory behavior in novel environments.

Materials:

  • Light-dark box apparatus (a box divided into a large, illuminated compartment and a small, dark compartment)

  • Video camera and tracking software

  • Experimental animals (mice)

  • This compound and vehicle solution

  • Positive control

Procedure:

  • Habituation: Allow the animals to acclimate to the testing room for at least 60 minutes.

  • Dosing: Administer the test compound, vehicle, or positive control as described for the EPM test.

  • Test Initiation: Place the mouse in the center of the illuminated compartment.

  • Data Collection: Allow the animal to freely explore the apparatus for 10 minutes. Record the session with a video camera.

  • Data Analysis: Quantify the following parameters:

    • Time spent in the light compartment

    • Time spent in the dark compartment

    • Number of transitions between the two compartments

    • Latency to first enter the dark compartment

  • Interpretation: An increase in the time spent in the light compartment and the number of transitions suggests an anxiolytic effect.

Marble Burying Test

This test is used to assess anxiety-like and compulsive-like behaviors in rodents. Anxiolytic drugs typically reduce the number of marbles buried.

Materials:

  • Standard mouse cages with deep bedding (e.g., 5 cm)

  • Glass marbles (approximately 20 per cage)

  • Experimental animals (mice)

  • This compound and vehicle solution

  • Positive control

Procedure:

  • Habituation: Acclimate the mice to the testing room for at least 60 minutes.

  • Dosing: Administer the test compound, vehicle, or positive control.

  • Test Setup: Place 20 marbles evenly on the surface of the bedding in each cage.

  • Test Initiation: Gently place one mouse in each cage.

  • Data Collection: Leave the mice undisturbed for 30 minutes.

  • Data Analysis: After 30 minutes, remove the mouse and count the number of marbles that are at least two-thirds buried in the bedding.

  • Interpretation: A reduction in the number of marbles buried is indicative of an anxiolytic-like effect.

Conclusion

The available preclinical evidence strongly suggests that positive allosteric modulation of mGluR4 receptors is a viable strategy for the development of novel anxiolytic agents. Compounds like ADX88178 have demonstrated robust anxiolytic-like effects across multiple rodent models of anxiety. While direct studies on this compound are lacking, its classification as an mGluR4 PAM makes it a compelling candidate for investigation in anxiety disorder research. The protocols and data presented in this document provide a solid framework for initiating such studies, with the ultimate goal of evaluating the therapeutic potential of this compound for the treatment of anxiety and related disorders.

References

VU0366369: A Potent and Selective mGluR4 Positive Allosteric Modulator for Preclinical Parkinson's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

VU0366369 has emerged as a valuable tool compound for researchers investigating the therapeutic potential of metabotropic glutamate (B1630785) receptor 4 (mGluR4) activation, particularly in the context of Parkinson's disease. As a positive allosteric modulator (PAM), this compound enhances the receptor's response to its endogenous ligand, glutamate, offering a nuanced approach to modulating neuronal signaling. This document provides detailed application notes and protocols for the use of this compound in mGluR4 studies, aimed at researchers, scientists, and drug development professionals.

Introduction

Metabotropic glutamate receptor 4 (mGluR4) is a Class C G-protein coupled receptor (GPCR) predominantly expressed in presynaptic terminals of the central nervous system. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and subsequent modulation of neurotransmitter release. This mechanism has positioned mGluR4 as a promising target for the treatment of Parkinson's disease, as enhancing its activity can help to rebalance (B12800153) dysfunctional signaling pathways in the basal ganglia. This compound is a potent, selective, and brain-penetrant mGluR4 PAM that has been instrumental in preclinical investigations of this therapeutic strategy.

In Vitro Characterization of this compound

The in vitro activity of this compound is primarily assessed through its ability to potentiate the effect of glutamate at the mGluR4 receptor. This is typically measured using a calcium mobilization assay in a recombinant cell line co-expressing mGluR4 and a promiscuous G-protein that couples to the phospholipase C pathway.

Quantitative In Vitro Data
ParameterValueCell LineAssay
EC50 (human mGluR4) 130 nMHEK293Calcium Mobilization
EC50 (rat mGluR4) 210 nMHEK293Calcium Mobilization
Fold-shift of Glutamate EC50 ~15-foldHEK293Calcium Mobilization
Selectivity >10 µM (inactive) against mGluR1a, 2, 3, 5, 6, 7, and 8VariousFunctional Assays
Experimental Protocol: In Vitro Calcium Mobilization Assay

This protocol outlines the measurement of this compound's potentiation of the glutamate response at mGluR4 in a recombinant cell line.

Materials:

  • HEK293 cells stably co-expressing human or rat mGluR4 and Gαqi5.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Loading Buffer: Assay Buffer containing 1 mM probenecid (B1678239) and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • L-glutamate stock solution.

  • 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated liquid handling capabilities.

Procedure:

  • Cell Plating: Seed the HEK293-hmGluR4/Gαqi5 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading: Aspirate the culture medium and add Loading Buffer to each well. Incubate for 60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a fixed, sub-maximal concentration of L-glutamate (e.g., EC20 concentration) in Assay Buffer.

  • Assay:

    • Place the cell plate and the compound plate into the fluorescence plate reader.

    • Initiate fluorescence reading to establish a baseline.

    • Add the this compound dilutions to the cell plate and incubate for a specified period (e.g., 2-5 minutes).

    • Add the fixed concentration of L-glutamate to the cell plate.

    • Continue to monitor fluorescence to measure the calcium response.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline for each well.

    • Plot the response as a function of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.

In Vivo Characterization of this compound

The antiparkinsonian effects of this compound are typically evaluated in rodent models that mimic the motor deficits of Parkinson's disease, such as the haloperidol-induced catalepsy model.

Quantitative In Vivo Data
ModelSpeciesEndpointDose RangeEffect
Haloperidol-induced Catalepsy RatDescent Latency3 - 30 mg/kg (i.p.)Dose-dependent reversal of catalepsy
Experimental Protocol: Haloperidol-Induced Catalepsy in Rats

This protocol describes a common method to assess the potential of this compound to alleviate parkinsonian-like motor symptoms.[1][2][3][4][5]

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g).

  • This compound.

  • Vehicle (e.g., 10% Tween 80 in saline).

  • Haloperidol (B65202) solution (e.g., 0.5 mg/mL in saline with a drop of glacial acetic acid).

  • Catalepsy bar apparatus (a horizontal bar raised approximately 9 cm from the surface).

  • Stopwatch.

Procedure:

  • Acclimation: Acclimate the rats to the testing room and handling for several days before the experiment.

  • Drug Administration:

    • Administer this compound or vehicle intraperitoneally (i.p.).

    • After a predetermined pretreatment time (e.g., 30 minutes), administer haloperidol (e.g., 0.5 mg/kg, i.p.) to induce catalepsy.

  • Catalepsy Assessment:

    • At various time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), gently place the rat's forepaws on the horizontal bar.

    • Start the stopwatch and measure the time it takes for the rat to remove both forepaws from the bar (descent latency).

    • A cut-off time (e.g., 180 seconds) is typically used, after which the rat is returned to its home cage.

  • Data Analysis:

    • Record the descent latency for each rat at each time point.

    • Compare the descent latencies between the this compound-treated groups and the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mGluR4 signaling pathway and a typical experimental workflow for evaluating mGluR4 PAMs.

mGluR4_Signaling_Pathway cluster_presynaptic Presynaptic Terminal Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 Binds G_protein Gi/o mGluR4->G_protein Activates This compound This compound (PAM) This compound->mGluR4 Potentiates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates Ca_channel Voltage-gated Ca2+ Channel PKA->Ca_channel Inhibits Vesicle Synaptic Vesicle Ca_channel->Vesicle Triggers Fusion Neurotransmitter_release Neurotransmitter Release Vesicle->Neurotransmitter_release Leads to

Caption: mGluR4 signaling pathway in the presynaptic terminal.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Assay_Dev Assay Development (e.g., Calcium Mobilization) HTS High-Throughput Screening Assay_Dev->HTS Hit_Val Hit Validation HTS->Hit_Val Lead_Opt Lead Optimization (SAR) Hit_Val->Lead_Opt PK_studies Pharmacokinetic Studies Lead_Opt->PK_studies Efficacy_models Efficacy Models (e.g., Haloperidol-induced Catalepsy) PK_studies->Efficacy_models Tox_studies Toxicology Studies Efficacy_models->Tox_studies

Caption: General workflow for the discovery and development of mGluR4 PAMs.

References

Application Notes and Protocols for Western Blot Analysis of mGluR4 Potentiation by VU0366369

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabotropic glutamate (B1630785) receptor 4 (mGluR4), a member of the Group III metabotropic glutamate receptors, is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[1] It plays a crucial role in modulating synaptic transmission and plasticity, making it a promising therapeutic target for neurological and psychiatric disorders such as Parkinson's disease and anxiety.[1] mGluR4 is coupled to the Gαi/o protein, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] VU0366369 is a positive allosteric modulator (PAM) of mGluR4, meaning it enhances the receptor's response to its endogenous ligand, glutamate, without directly activating the receptor itself.

These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the potentiation of mGluR4 signaling by this compound. The focus is on quantifying the changes in the phosphorylation state of key downstream signaling proteins, such as Extracellular signal-regulated kinase (ERK) and Protein Kinase B (Akt), which are indicative of receptor activation and modulation.

Data Presentation

The following table summarizes representative quantitative data from a Western blot analysis of key signaling proteins in a cellular model expressing mGluR4. The data illustrates the expected effects of treatment with a glutamate agonist in the presence and absence of this compound. The values represent the fold change in the ratio of phosphorylated protein to total protein, normalized to the vehicle control.

Treatment Groupp-ERK / Total ERK (Fold Change)p-Akt / Total Akt (Fold Change)
Vehicle Control1.01.0
Glutamate (1 µM)1.81.5
This compound (10 µM)1.11.0
Glutamate (1 µM) + this compound (10 µM)3.52.8

Note: This data is representative and intended for illustrative purposes.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the mGluR4 signaling pathway and the experimental workflow for the Western blot analysis.

mGluR4_Signaling_Pathway cluster_membrane Cell Membrane mGluR4 mGluR4 G_protein Gαi/o mGluR4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK_pathway ERK Pathway G_protein->ERK_pathway Modulates Akt_pathway Akt Pathway G_protein->Akt_pathway Modulates cAMP cAMP AC->cAMP Converts ATP to Glutamate Glutamate Glutamate->mGluR4 Binds This compound This compound This compound->mGluR4 Potentiates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Modulation of Synaptic Transmission PKA->Cellular_Response ERK_pathway->Cellular_Response Akt_pathway->Cellular_Response

Figure 1: mGluR4 Signaling Pathway

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (Blotting) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Signal Detection Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

Figure 2: Western Blot Experimental Workflow

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Use a suitable cell line endogenously expressing or stably transfected with human or rodent mGluR4 (e.g., HEK293, CHO cells).

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM supplemented with 10% FBS, 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Plating: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

  • Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours in serum-free media to reduce basal signaling activity.

  • Treatment:

    • Prepare stock solutions of glutamate and this compound in a suitable solvent (e.g., water for glutamate, DMSO for this compound).

    • Pre-incubate cells with either vehicle or this compound (e.g., 10 µM) for 15-30 minutes.

    • Stimulate the cells with glutamate (e.g., 1 µM) for the desired time (e.g., 5-15 minutes). Include a vehicle-only control and a glutamate-only control.

Western Blot Protocol
  • Cell Lysis:

    • Aspirate the media and wash the cells once with ice-cold PBS.

    • Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE:

    • Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and heating at 95°C for 5 minutes.

    • Load the samples onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Antibody Incubation:

    • Primary Antibodies: Incubate the membrane with primary antibodies against the proteins of interest (e.g., rabbit anti-phospho-ERK1/2, rabbit anti-total-ERK1/2, rabbit anti-phospho-Akt, rabbit anti-total-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point of 1:1000 is common.

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

    • Secondary Antibody: Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody (1:2000 to 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

  • Signal Detection:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • For each sample, normalize the intensity of the phospho-protein band to the intensity of the corresponding total protein band.

    • Express the results as a fold change relative to the vehicle-treated control.

    • Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the observed differences.

References

Application Notes and Protocols for High-Throughput Screening Assays with M1 Muscarinic Acetylcholine Receptor Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for high-throughput screening (HTS) of positive allosteric modulators (PAMs) targeting the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). M1 mAChRs are a key target in the development of therapeutics for cognitive deficits associated with neurological and psychiatric disorders. The compound VU0366369 is an example of an M1 PAM. These protocols focus on a common HTS method for M1 PAMs: the calcium mobilization assay.

Mechanism of Action and Signaling Pathway

M1 muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G proteins. Upon activation by the endogenous ligand acetylcholine (ACh), or in the presence of a PAM which enhances the effect of ACh, the receptor undergoes a conformational change. This activates the associated Gq/11 protein, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration is a key signaling event that can be measured in a high-throughput manner using fluorescent calcium indicators.

M1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm M1R M1 mAChR Gq11 Gq/11 M1R->Gq11 activates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor Ca_Cyto Ca2+ ER->Ca_Cyto releases Ca2+ Ca_ER Ca2+ Cellular_Response Cellular Response Ca_Cyto->Cellular_Response triggers ACh Acetylcholine (ACh) ACh->M1R PAM This compound (PAM) PAM->M1R

Caption: M1 Muscarinic Receptor Signaling Pathway.

Data Presentation

The following table summarizes quantitative data for a representative M1 PAM, VU0467319, obtained from a calcium mobilization HTS assay. VU0467319 is a well-characterized M1 PAM that has advanced to clinical trials.[1][2][3] This data is presented as an example of the expected outcomes from the described HTS protocol.

CompoundTargetAssay TypeParameterValueAgonist Activity (EC50)Selectivity (M2-M5)Reference
VU0467319Human M1 mAChRCalcium MobilizationEC50492 nM> 30 µM> 30 µM[1][3]
VU0467319Rat M1 mAChRCalcium MobilizationEC50398 nM> 30 µM> 30 µM[1]
VU0467319Mouse M1 mAChRCalcium MobilizationEC50728 nM> 30 µM> 30 µM[1]
VU0467319Cynomolgus Monkey M1 mAChRCalcium MobilizationEC50374 nM> 30 µM> 30 µM[1]

Experimental Protocols

High-Throughput Calcium Mobilization Assay for M1 PAMs

This protocol is designed for a high-throughput screen to identify and characterize positive allosteric modulators of the M1 muscarinic receptor.

1. Materials and Reagents:

  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M1 muscarinic acetylcholine receptor.

  • Cell Culture Medium: DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM or equivalent calcium-sensitive dye.

  • Probenecid (B1678239): Anion transport inhibitor to prevent dye leakage from cells.

  • Acetylcholine (ACh): Orthosteric agonist.

  • Test Compounds (including this compound): Dissolved in 100% DMSO.

  • Positive Control: A known M1 PAM (e.g., VU0467319).

  • Negative Control: DMSO vehicle.

  • Assay Plates: 384-well or 1536-well black, clear-bottom microplates.

  • Instrumentation: Automated liquid handler, cell incubator, and a fluorescence imaging plate reader (FLIPR) or equivalent instrument capable of kinetic reading.

2. Experimental Workflow:

HTS_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Cell_Seeding Seed CHO-M1 cells into 384-well plates Incubation1 Incubate overnight (37°C, 5% CO2) Cell_Seeding->Incubation1 Dye_Loading Load cells with Fluo-4 AM Incubation1->Dye_Loading Incubation2 Incubate for 1 hour (37°C, 5% CO2) Dye_Loading->Incubation2 Compound_Addition Add test compounds (including this compound) Incubation2->Compound_Addition Incubation3 Pre-incubate with compounds Compound_Addition->Incubation3 ACh_Addition Add Acetylcholine (EC20) Incubation3->ACh_Addition Fluorescence_Reading Measure fluorescence kinetically (FLIPR) ACh_Addition->Fluorescence_Reading Data_Analysis Calculate EC50 values and Z' factor Fluorescence_Reading->Data_Analysis

Caption: High-Throughput Screening Workflow.

3. Detailed Protocol:

Day 1: Cell Plating

  • Harvest CHO-M1 cells and resuspend in fresh culture medium to the desired density.

  • Using an automated dispenser, seed the cells into 384-well black, clear-bottom microplates at a density of 10,000-20,000 cells per well in 40 µL of culture medium.

  • Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2.

Day 2: Assay

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and probenecid in assay buffer.

    • Remove the culture medium from the cell plates using an automated plate washer or by gentle inversion.

    • Add 20 µL of the dye loading buffer to each well.

    • Incubate the plates for 1 hour at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds, positive control, and negative control (DMSO) in assay buffer. The final DMSO concentration in the assay should be kept below 0.5%.

  • Assay Measurement (FLIPR):

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

    • Perform the first addition: Transfer 10 µL of the diluted compounds (or controls) to the cell plate. This is the pre-incubation step to allow compounds to interact with the receptor.

    • Incubate for 1.5 to 5 minutes.

    • Perform the second addition: Add 10 µL of an EC20 concentration of acetylcholine (the concentration that gives 20% of the maximal response) to all wells.

    • Immediately begin kinetic fluorescence reading for 1-2 minutes to capture the calcium flux.

4. Data Analysis:

  • The primary data is the change in fluorescence intensity over time.

  • Calculate the response for each well by subtracting the baseline fluorescence from the peak fluorescence after ACh addition.

  • Normalize the data to the response of the positive and negative controls.

  • For each test compound, plot the normalized response against the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC50 value, which is the concentration of the PAM that produces 50% of its maximal potentiation of the ACh response.

  • To assess the quality of the assay, calculate the Z' factor using the following formula: Z' = 1 - [(3 * (SD of positive control) + 3 * (SD of negative control)) / |(Mean of positive control) - (Mean of negative control)|] A Z' factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

Concluding Remarks

The provided protocol for a calcium mobilization assay is a robust and widely used method for the high-throughput screening of M1 muscarinic receptor positive allosteric modulators like this compound. The detailed workflow, from cell preparation to data analysis, offers a comprehensive guide for researchers in the field of drug discovery. The example data for the clinical candidate VU0467319 serves as a benchmark for expected results and highlights the potential for identifying potent and selective M1 PAMs using this HTS approach.

References

Troubleshooting & Optimization

VU0366369 Technical Support Center: Troubleshooting Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot common solubility and stability issues encountered when working with VU0366369, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its ability to dissolve a wide range of organic compounds.

Q2: How should I store the solid compound and its stock solution?

A: It is recommended to store the solid form of this compound at -20°C. Stock solutions in DMSO should also be stored at -20°C to minimize degradation. For long-term storage, aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles.

Q3: My this compound solution appears to have precipitated after dilution in an aqueous buffer. What should I do?

A: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Please refer to the "Troubleshooting Solubility Issues" section for a step-by-step guide to address this.

Q4: How can I check the stability of my this compound stock solution over time?

A: To assess the stability of your stock solution, you can perform a functional assay (e.g., measuring its effect on mGluR4 activity) with a freshly prepared solution versus an aged solution. Any significant decrease in potency or efficacy may indicate degradation.

Troubleshooting Guides

Troubleshooting Solubility Issues

If you are experiencing difficulty dissolving this compound or notice precipitation, follow these troubleshooting steps.

Experimental Protocol: Solubility Assessment

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., DMSO, ethanol, PBS) in a sealed vial.

  • Equilibration: Agitate the solution at a constant temperature (e.g., room temperature) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the solution to pellet the undissolved compound.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Potential Solutions for Poor Aqueous Solubility:

  • Use of Co-solvents: For dilutions into aqueous buffers, the addition of a small percentage of an organic co-solvent (e.g., DMSO, ethanol) may help maintain solubility.

  • pH Adjustment: The solubility of a compound can be pH-dependent. Assess the pKa of this compound and adjust the pH of your aqueous buffer accordingly.

  • Use of Surfactants or Solubilizing Agents: Low concentrations of surfactants like Tween® 80 or Pluronic® F-68 can aid in the solubilization of hydrophobic compounds.

Troubleshooting Stability Issues

To ensure the integrity and activity of this compound in your experiments, consider the following stability concerns.

Factors Affecting Stability:

  • Temperature: Higher temperatures can accelerate the degradation of chemical compounds.

  • Light: Exposure to UV light can cause photodegradation.

  • pH: The stability of a compound in solution can be highly dependent on the pH.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation and precipitation.

Recommendations for Ensuring Stability:

  • Storage: Always store solid this compound and its stock solutions at the recommended temperature (-20°C) and protected from light.

  • Aliquoting: Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles.

  • Fresh Dilutions: Prepare working solutions fresh for each experiment by diluting the stock solution immediately before use.

Data Presentation

Table 1: General Solubility Profile of this compound

SolventSolubilityNotes
DMSOSolubleRecommended for primary stock solutions.
EthanolLikely SolubleMay be used as a co-solvent.
WaterPoorly SolubleAqueous solutions may require solubilizing agents.
PBS (pH 7.4)Poorly SolublePrecipitation is likely without co-solvents.

Visualizations

G cluster_workflow Experimental Workflow: Stock Solution Preparation weigh Weigh solid this compound add_dmso Add appropriate volume of DMSO weigh->add_dmso Calculate for desired concentration vortex Vortex/sonicate until fully dissolved add_dmso->vortex aliquot Aliquot into single-use vials vortex->aliquot store Store at -20°C, protected from light aliquot->store

Caption: Workflow for preparing a this compound stock solution.

G cluster_troubleshooting Troubleshooting Logic: Solubility Issues start Precipitation observed in aqueous solution? check_dmso Is final DMSO concentration <1%? start->check_dmso increase_dmso Increase DMSO concentration (if tolerated by assay) check_dmso->increase_dmso No check_ph Is the buffer pH appropriate? check_dmso->check_ph Yes sonicate Briefly sonicate the final solution increase_dmso->sonicate use_surfactant Consider adding a surfactant (e.g., Tween-20) use_surfactant->sonicate check_ph->use_surfactant Yes adjust_ph Adjust buffer pH check_ph->adjust_ph No adjust_ph->sonicate success Solution remains clear sonicate->success fail Precipitation persists sonicate->fail

Caption: Decision tree for troubleshooting solubility problems.

G cluster_stability Factors Affecting this compound Stability stability This compound Stability temp Temperature stability->temp degrades at high temp light Light Exposure stability->light photodegradation ph pH of Solution stability->ph pH-dependent hydrolysis freeze_thaw Freeze-Thaw Cycles stability->freeze_thaw degradation/precipitation

Caption: Key factors influencing the stability of this compound.

Technical Support Center: Optimizing VU0366369 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues you may encounter when determining the optimal concentration of VU0366369 for your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). As a PAM, it does not activate the receptor directly but enhances the receptor's response to its endogenous ligand, glutamate.[1] mGluR4 is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This modulation of the glutamatergic system makes mGluR4 PAMs like this compound promising therapeutic candidates for various neurological and psychiatric disorders, including Parkinson's disease.[1]

Q2: What is a typical effective concentration range for this compound in in vitro assays?

A2: The effective concentration of this compound can vary depending on the specific cell type, assay format, and the concentration of glutamate present. However, based on data for structurally similar and highly potent mGluR4 PAMs, a starting concentration range of 10 nM to 10 µM is recommended for initial experiments. For instance, a closely related mGluR4 PAM, SID 85240643, demonstrated an EC50 of 240 nM in a calcium mobilization assay.[2] It is crucial to perform a full concentration-response curve to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO).[3] To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the powdered compound in 100% DMSO. It is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock directly into your assay buffer or cell culture medium. Ensure the final DMSO concentration in your experiment is low (ideally ≤ 0.5%) to avoid solvent-induced cytotoxicity.[4]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
No observable effect of this compound 1. Inactive Compound: The compound may have degraded due to improper storage or handling. 2. Suboptimal Concentration: The concentration range tested may be too low. 3. Low Endogenous Glutamate: As a PAM, this compound requires the presence of an orthosteric agonist like glutamate to exert its effect. 4. Cell Line Unresponsive: The cell line may not express functional mGluR4 or may express mGluR2/4 heterodimers that are insensitive to certain PAMs.[5][6] 5. Assay Insensitivity: The chosen assay may not be sensitive enough to detect mGluR4 modulation.1. Compound Integrity: Use a fresh aliquot of the compound. Verify its identity and purity if possible. 2. Concentration Range: Test a broader concentration range, from nanomolar to high micromolar. 3. Glutamate Co-application: Ensure a sub-maximal concentration of glutamate (e.g., EC20) is present in the assay. 4. Cell Line Verification: Confirm mGluR4 expression in your cell line using techniques like qPCR or Western blot. Consider using a cell line known to express functional mGluR4 homodimers. 5. Assay Optimization: Switch to a more sensitive assay, such as a calcium mobilization assay in cells co-expressing a promiscuous G-protein like Gα16, or a cAMP accumulation assay.
High background signal or cell death 1. DMSO Toxicity: The final concentration of DMSO in the assay may be too high. 2. Compound Cytotoxicity: At high concentrations, this compound itself may be cytotoxic. 3. Contamination: The stock solution or cell culture may be contaminated.1. DMSO Concentration: Ensure the final DMSO concentration is below 0.5%.[4] Perform a vehicle control with the same DMSO concentration to assess solvent toxicity. 2. Cytotoxicity Assay: Perform a cell viability assay (e.g., MTT or LDH) to determine the cytotoxic concentration of this compound. 3. Aseptic Technique: Use sterile techniques for all solution preparations and cell handling.
Inconsistent or variable results 1. Inconsistent Glutamate Concentration: Variations in the glutamate concentration will affect the potentiation by this compound. 2. Cell Plating Density: Inconsistent cell numbers per well can lead to variability. 3. Incubation Times: Variations in incubation times with the compound or agonist can affect the results. 4. Reagent Preparation: Inconsistent preparation of stock and working solutions.1. Precise Agonist Addition: Use a calibrated multichannel pipette for adding glutamate to ensure consistency across wells. 2. Consistent Cell Seeding: Ensure a uniform cell monolayer by proper cell counting and seeding techniques. 3. Standardized Incubation: Use a timer to ensure consistent incubation periods for all plates. 4. Careful Dilutions: Prepare fresh working solutions for each experiment and perform serial dilutions carefully.
Unexpected pharmacology (e.g., agonism instead of potentiation) 1. Off-target Effects: At high concentrations, this compound may interact with other receptors or cellular components. 2. Assay Artifact: The assay itself may be producing a false-positive signal.1. Selectivity Profiling: Test this compound against a panel of related receptors (e.g., other mGluR subtypes) to assess its selectivity. 2. Control Experiments: Include appropriate controls, such as parental cells not expressing mGluR4, to rule out non-specific effects.

Experimental Protocols

Calcium Mobilization Assay for mGluR4 Potentiation

This protocol is designed to measure the potentiation of glutamate-induced intracellular calcium mobilization by this compound in a cell line co-expressing human mGluR4 and a promiscuous G-protein (e.g., Gα16 or a chimeric G-protein like Gqi5).

Materials:

  • HEK293 cells stably co-expressing human mGluR4 and Gα16/Gqi5

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4

  • Fluo-4 AM or other suitable calcium indicator dye

  • Pluronic F-127

  • This compound

  • L-Glutamic acid

  • 96-well or 384-well black-walled, clear-bottom assay plates

Procedure:

  • Cell Plating: Seed the mGluR4-expressing cells into the assay plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in Assay Buffer.

    • Remove the cell culture medium from the plates and add the loading buffer to each well.

    • Incubate the plates for 45-60 minutes at 37°C, protected from light.

  • Compound and Agonist Preparation:

    • Prepare a 2X concentration series of this compound in Assay Buffer.

    • Prepare a 2X concentration of L-glutamic acid at its EC20 concentration (this should be predetermined in your cell line) in Assay Buffer.

  • Assay Measurement:

    • Wash the cells with Assay Buffer to remove excess dye.

    • Add the 2X this compound solutions to the appropriate wells and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Measure the baseline fluorescence for a few seconds.

    • Add the 2X L-glutamic acid solution to all wells simultaneously using the instrument's fluidics.

    • Immediately begin measuring the fluorescence intensity over time (typically for 1-2 minutes).

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the glutamate EC20 control.

    • Plot the normalized response against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Data Presentation

Table 1: Example Concentration-Response Data for an mGluR4 PAM

This compound Conc. (nM)Log [this compound] (M)% Potentiation (Mean ± SEM)
0.1-9.02.5 ± 0.8
1-8.015.2 ± 2.1
10-7.048.9 ± 4.5
100-6.085.7 ± 6.2
1000-5.098.1 ± 5.1
10000-4.0101.3 ± 4.8

Mandatory Visualizations

mGluR4_Signaling_Pathway Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 Binds to orthosteric site This compound This compound This compound->mGluR4 Binds to allosteric site G_protein Gi/o Protein mGluR4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Regulates

Caption: mGluR4 Signaling Pathway Activation.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells Plate mGluR4-expressing cells dye_loading Load cells with Calcium Indicator Dye plate_cells->dye_loading add_pam Add this compound dye_loading->add_pam prepare_compounds Prepare this compound and Glutamate solutions prepare_compounds->add_pam add_agonist Add Glutamate (EC20) prepare_compounds->add_agonist add_pam->add_agonist read_fluorescence Measure Fluorescence add_agonist->read_fluorescence normalize_data Normalize Data read_fluorescence->normalize_data plot_curve Plot Concentration-Response Curve normalize_data->plot_curve calculate_ec50 Calculate EC50 plot_curve->calculate_ec50

Caption: Calcium Mobilization Assay Workflow.

References

Technical Support Center: Troubleshooting Off-Target Effects of VU0366369

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding the specific compound "VU0366369" is not publicly available. The following troubleshooting guide is based on general principles for addressing off-target effects of small molecule inhibitors and is intended to serve as a foundational resource. Researchers should adapt these recommendations based on the known or hypothesized characteristics of this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing a phenotype in our cellular assay that does not align with the known function of the intended target of this compound. Could this be an off-target effect?

A1: Yes, unexpected phenotypes are a common indicator of off-target effects. When a small molecule interacts with proteins other than its intended target, it can trigger signaling pathways or cellular responses that are independent of the primary target's function. To begin troubleshooting, it is crucial to perform control experiments.

Q2: What are the initial steps to confirm if the observed effect is off-target?

A2: The first step is to perform a dose-response experiment. If the unexpected phenotype occurs at a significantly different concentration than the on-target activity, it may suggest an off-target effect. Additionally, using a structurally distinct inhibitor for the same primary target can help differentiate between on-target and off-target effects. If the second inhibitor recapitulates the expected on-target phenotype but not the unexpected one, this strengthens the evidence for an off-target effect of this compound.

Q3: How can we identify the potential off-targets of this compound?

A3: Several experimental and computational approaches can be employed:

  • Affinity-based proteomics: Techniques such as chemical proteomics or affinity chromatography coupled with mass spectrometry can identify proteins that directly bind to this compound.

  • Computational prediction: In silico methods, including molecular docking and pharmacophore modeling, can predict potential off-targets based on the chemical structure of this compound and its similarity to ligands of known proteins.

  • Broad-panel screening: Commercially available kinase or receptor screening panels can assess the activity of this compound against a wide range of proteins.

Troubleshooting Guides

Guide 1: Unexpected Cellular Toxicity

Issue: Application of this compound results in significant cell death or a general decrease in cell viability at concentrations expected to be selective for the primary target.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Unexpected Toxicity A Unexpected Cell Toxicity Observed B Perform Dose-Response Curve for Viability and On-Target Activity A->B C Are IC50 for toxicity and on-target activity significantly different? B->C D Likely Off-Target Toxicity C->D Yes E Consider On-Target Mediated Toxicity C->E No F Identify Potential Off-Targets (e.g., Proteomics, Screening) D->F G Validate Off-Target with Orthogonal Approaches (e.g., siRNA, CRISPR) F->G H Synthesize or Procure Analogs of this compound with Improved Selectivity G->H

Caption: Workflow for troubleshooting unexpected cellular toxicity.

Experimental Protocol: Dose-Response Viability Assay

  • Cell Plating: Plate cells in a 96-well plate at a density that ensures they are in the exponential growth phase for the duration of the experiment.

  • Compound Preparation: Prepare a serial dilution of this compound. A typical starting point is a 10-point, 3-fold dilution series.

  • Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the cells for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Use a standard cell viability assay, such as MTT, MTS, or a live/dead cell stain, to quantify the number of viable cells.

  • Data Analysis: Plot the cell viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 for toxicity. Compare this to the IC50 for on-target activity.

Guide 2: Contradictory Phenotypic Results

Issue: The observed phenotype contradicts the expected outcome based on inhibiting the primary target. For example, instead of inhibiting cell proliferation, this compound enhances it.

Troubleshooting Signaling Pathway:

G cluster_1 Investigating Contradictory Phenotypes VU This compound Target Primary Target VU->Target OffTarget Unknown Off-Target VU->OffTarget DownstreamOn Expected Downstream Signaling Target->DownstreamOn Inhibits DownstreamOff Unexpected Downstream Signaling OffTarget->DownstreamOff Activates/Inhibits ExpectedPheno Expected Phenotype DownstreamOn->ExpectedPheno ObservedPheno Observed (Contradictory) Phenotype DownstreamOff->ObservedPheno

Caption: Logical relationship of on-target vs. off-target signaling.

Experimental Protocol: Western Blot for Pathway Analysis

  • Cell Treatment: Treat cells with this compound at a concentration that elicits the contradictory phenotype. Include positive and negative controls for the signaling pathway of the primary target.

  • Protein Extraction: Lyse the cells at various time points after treatment to capture dynamic changes in protein expression and phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key proteins in the expected signaling pathway and also in pathways that could plausibly lead to the observed contradictory phenotype. Use phospho-specific antibodies to assess the activation state of signaling molecules.

  • Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities to determine changes in protein levels or phosphorylation status.

Quantitative Data Summary

As no specific data for this compound is available, the following table is a template that researchers can use to organize their findings when characterizing the selectivity of this compound.

TargetIC50 / Ki (nM) - this compoundIC50 / Ki (nM) - Control CompoundAssay Type
Primary Target [Insert Data][Insert Data][e.g., Biochemical, Cellular]
Off-Target 1[Insert Data][Insert Data][e.g., Kinase Panel, CEREP]
Off-Target 2[Insert Data][Insert Data][e.g., Kinase Panel, CEREP]
Off-Target 3[Insert Data][Insert Data][e.g., Kinase Panel, CEREP]

This technical support center provides a framework for researchers working with this compound to systematically troubleshoot and characterize potential off-target effects. By employing these strategies, scientists can gain a clearer understanding of their experimental results and the pharmacological profile of their compound.

Technical Support Center: Enhancing Brain Penetrance of VU0366369 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the brain penetrance of VU0366369 (also known as ML137), a selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR M1) positive allosteric modulator (PAM), in animal models. This compound is a valuable tool for investigating the therapeutic potential of M1 receptor modulation for central nervous system (CNS) disorders.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its brain penetrance important?

A1: this compound is a selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor, a key target for treating cognitive deficits in conditions like Alzheimer's disease and schizophrenia.[1][3][4] For this compound to be effective in treating these CNS disorders, it must cross the blood-brain barrier (BBB) to reach its target in the brain.[5] Insufficient brain penetrance can lead to a lack of efficacy and potentially unnecessary peripheral side effects. Some M1 PAMs with low brain penetration require higher peripheral doses, which can increase the risk of cholinergic adverse effects.[4]

Q2: What are the key pharmacokinetic parameters to assess the brain penetrance of this compound?

A2: The key parameters are the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu). Kp gives a general measure of total drug distribution to the brain, while Kp,uu is considered the gold standard as it reflects the concentration of the pharmacologically active, unbound drug at the target site and accounts for plasma and brain tissue binding. A higher Kp,uu (ideally > 0.5) is generally desirable for CNS drug candidates.

Q3: My in vivo experiments with this compound show low efficacy, and I suspect poor brain penetrance. What are the initial troubleshooting steps?

A3: First, confirm the dose and formulation of this compound. Then, proceed with a pharmacokinetic study to determine the Kp and Kp,uu in your animal model. Low values for these parameters would confirm poor brain penetrance. It is also crucial to assess if this compound is a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp), as this can severely limit brain entry.

Q4: How can I determine if this compound is an efflux transporter substrate?

A4: An in vitro Caco-2 bidirectional permeability assay is a standard method to assess P-gp substrate liability. A high efflux ratio (B-A/A-B) of >2 is indicative of active efflux. In vivo, you can compare the brain accumulation of this compound in wild-type animals versus animals lacking specific efflux transporters (e.g., P-gp knockout mice). A significantly higher brain concentration in the knockout model would confirm that this compound is a substrate for that transporter.

Q5: What strategies can be employed to improve the brain penetrance of this compound?

A5: Several medicinal chemistry strategies can be explored to optimize the physicochemical properties of this compound for better BBB penetration. These include:

  • Increasing Lipophilicity: Modifying the structure to increase its lipid solubility can enhance passive diffusion across the BBB.

  • Reducing Hydrogen Bonding: Decreasing the number of hydrogen bond donors and acceptors can improve permeability.

  • Molecular Scaffolding and Rigidity: Introducing conformational constraints can sometimes lead to improved BBB penetration.

  • Prodrug Approach: A prodrug strategy can be employed to mask polar functional groups, enhancing brain entry, with subsequent enzymatic cleavage in the CNS to release the active compound.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low brain-to-plasma ratio (Kp) of this compound High plasma protein binding.Determine the fraction of unbound drug in plasma (fu,plasma). Consider structural modifications to reduce plasma protein binding.
Low passive permeability.Assess the physicochemical properties of this compound (e.g., lipophilicity, polar surface area). Medicinal chemistry efforts may be needed to optimize these properties.
Low unbound brain-to-plasma ratio (Kp,uu) despite adequate Kp High non-specific binding to brain tissue.Measure the fraction of unbound drug in brain homogenate (fu,brain). Structural modifications may be necessary to reduce non-specific binding.
High in vitro efflux ratio in Caco-2 assay This compound is a substrate for P-glycoprotein (P-gp) or other efflux transporters.Confirm in vivo using P-gp knockout animal models. Consider co-administration with a P-gp inhibitor (for experimental purposes) or medicinal chemistry approaches to design analogs that are not efflux substrates.
Inconsistent brain penetrance data between studies Differences in experimental protocols (e.g., animal strain, age, sex, time of sample collection).Standardize experimental protocols across all studies. Ensure consistent methodology for sample collection and analysis.
Observed peripheral cholinergic side effects at doses required for CNS efficacy Low brain penetrance necessitating high peripheral drug exposure.Focus on strategies to improve Kp,uu. A compound with higher brain penetrance can achieve therapeutic concentrations in the CNS at lower systemic doses, thus minimizing peripheral side effects.

Quantitative Data Summary

The following table summarizes key pharmacokinetic parameters for CNS penetration of M1 PAMs from published literature, which can serve as a benchmark for your experiments with this compound.

Compound Animal Model Kp Kp,uu Reference
VU0467319 (VU319)Mouse0.771.3[5]
VU0467319 (VU319)Rat0.640.91[5]
Indole-based M1 ago-PAMs (representative)Rat0.110.02[4]
BQCA-derived ago-PAMs (representative)Not Specified<0.3<0.1[4]

Experimental Protocols

Protocol 1: Determination of Brain and Plasma Pharmacokinetics of this compound in Rodents
  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Dosing: Administer this compound intravenously (e.g., via tail vein) or orally (via gavage). The vehicle should be optimized for solubility and biocompatibility (e.g., 10% DMSO, 40% PEG400, 50% saline).

  • Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dose, collect blood samples via cardiac puncture into heparinized tubes. Immediately following blood collection, perfuse the brain with ice-cold saline to remove remaining blood. Harvest the whole brain.

  • Sample Processing: Centrifuge blood samples to separate plasma. Homogenize brain tissue in a suitable buffer.

  • Bioanalysis: Determine the concentrations of this compound in plasma and brain homogenate using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life for both plasma and brain. Calculate the Kp value at each time point (Brain Concentration / Plasma Concentration).

Protocol 2: In Vitro Assessment of BBB Efflux using Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

  • Permeability Assay:

    • Apical to Basolateral (A-B) Transport: Add this compound to the apical (A) chamber and measure its appearance in the basolateral (B) chamber over time.

    • Basolateral to Apical (B-A) Transport: Add this compound to the basolateral (B) chamber and measure its appearance in the apical (A) chamber over time.

  • Sample Analysis: Quantify the concentration of this compound in the receiver compartments at various time points using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio is calculated as (Papp B-A) / (Papp A-B). An efflux ratio > 2 suggests the compound is a substrate for active efflux transporters.

Visualizations

Experimental_Workflow_Brain_Penetrance cluster_invivo In Vivo Assessment cluster_invitro In Vitro Assessment animal_dosing Animal Dosing (IV or PO) sample_collection Blood & Brain Sample Collection animal_dosing->sample_collection bioanalysis_invivo LC-MS/MS Analysis sample_collection->bioanalysis_invivo pk_analysis Pharmacokinetic Analysis (Kp, Kp,uu) bioanalysis_invivo->pk_analysis data_interpretation Data Interpretation & Strategy Formulation pk_analysis->data_interpretation Compare caco2_culture Caco-2 Cell Culture permeability_assay Bidirectional Permeability Assay caco2_culture->permeability_assay bioanalysis_invitro LC-MS/MS Analysis permeability_assay->bioanalysis_invitro efflux_ratio Efflux Ratio Calculation bioanalysis_invitro->efflux_ratio efflux_ratio->data_interpretation Correlate

Caption: Workflow for assessing the brain penetrance of this compound.

BBB_Penetration_Factors cluster_compound Compound Properties cluster_bbb Blood-Brain Barrier cluster_outcome Outcome Lipophilicity Lipophilicity Passive_Diffusion Passive Diffusion Lipophilicity->Passive_Diffusion PSA Polar Surface Area PSA->Passive_Diffusion negative impact MW Molecular Weight MW->Passive_Diffusion negative impact HBD H-Bond Donors HBD->Passive_Diffusion negative impact Brain_Penetrance Brain Penetrance (Kp, Kp,uu) Passive_Diffusion->Brain_Penetrance Efflux_Transporters Efflux Transporters (e.g., P-gp) Efflux_Transporters->Brain_Penetrance reduces

Caption: Factors influencing the blood-brain barrier penetration of small molecules.

References

Technical Support Center: VU0366369 In Vivo Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the M1-selective positive allosteric modulator (PAM), VU0366369.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound Precipitation Improper solvent or incomplete dissolution.Ensure the vehicle is prepared exactly as specified in the protocol (10% Tween 80 in saline, pH 7.0). Use sonication or gentle warming to aid dissolution, but avoid excessive heat which could degrade the compound.
Inconsistent Results Variability in formulation preparation or administration.Prepare the formulation fresh for each experiment. Ensure accurate pipetting of Tween 80 and saline. Use a consistent intraperitoneal (IP) injection technique.
Animal Distress Post-Injection Vehicle viscosity or pH.While 10% Tween 80 is a standard vehicle, ensure the pH is adjusted to a physiological range (7.0-7.4) to minimize irritation. Administer the injection slowly.
Low Bioavailability Poor absorption from the peritoneal cavity.Confirm the formulation is a clear solution before injection. If issues persist, consider alternative routes of administration, though this may require further formulation development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo administration of this compound?

A1: For intraperitoneal (IP) administration in mice, a vehicle of 10% Tween 80 in saline, with the pH adjusted to 7.0, has been successfully used for M1-positive allosteric modulators.

Q2: How should I prepare the this compound formulation?

A2: To prepare the formulation, first dissolve the desired amount of this compound in Tween 80. Once fully dissolved, add saline to reach the final desired concentration and volume. Adjust the pH to 7.0 using a suitable buffer. A detailed step-by-step protocol is provided below.

Q3: Can I store the prepared this compound formulation for later use?

A3: It is highly recommended to prepare the formulation fresh before each experiment to ensure stability and prevent potential degradation of the compound.

Q4: What are the typical dosages for this compound in mice?

A4: Dosages for M1 PAMs can range from 1 mg/kg to 100 mg/kg, depending on the specific research question and experimental design. It is crucial to perform a dose-response study to determine the optimal dose for your specific model and endpoint.

Q5: Are there any known adverse effects associated with the 10% Tween 80 vehicle?

A5: Tween 80 is a commonly used surfactant in pharmaceutical formulations. At a concentration of 10%, it is generally considered safe for intraperitoneal injection. However, it is always important to include a vehicle-only control group in your experiments to account for any potential effects of the vehicle itself.

Quantitative Data Summary

ParameterValueReference
Vehicle Composition 10% Tween 80 in saline
pH 7.0
Administration Route Intraperitoneal (IP)
Typical Dosage Range (Mice) 1 - 100 mg/kg

Experimental Protocol: Preparation of this compound for In Vivo Administration

Materials:

  • This compound

  • Tween 80

  • Sterile Saline (0.9% NaCl)

  • Sterile Water

  • pH meter

  • Sterile conical tubes

  • Pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate Required Amounts: Determine the total volume of the formulation needed and the required concentration of this compound. Calculate the mass of this compound and the volumes of Tween 80 and saline required.

  • Dissolve this compound in Tween 80: In a sterile conical tube, add the calculated volume of Tween 80. Add the weighed this compound to the Tween 80.

  • Mix Thoroughly: Vortex the mixture until the this compound is completely dissolved. Gentle warming or sonication may be used to facilitate dissolution. Visually inspect the solution to ensure there are no undissolved particles.

  • Add Saline: Add the calculated volume of sterile saline to the Tween 80/VU0366369 mixture.

  • Final Mixing: Vortex the solution thoroughly to ensure a homogenous mixture.

  • Adjust pH: Measure the pH of the final solution using a calibrated pH meter. Adjust the pH to 7.0 using small volumes of sterile acid or base (e.g., 0.1 M HCl or 0.1 M NaOH).

  • Final Inspection: The final formulation should be a clear, homogenous solution.

  • Administration: Administer the freshly prepared formulation to the animals via intraperitoneal injection.

Experimental Workflow

VU0366369_Preparation_Workflow cluster_preparation Formulation Preparation start Start calculate Calculate Quantities (this compound, Tween 80, Saline) start->calculate dissolve Dissolve this compound in Tween 80 calculate->dissolve mix1 Vortex/Sonicate until dissolved dissolve->mix1 add_saline Add Saline mix1->add_saline mix2 Vortex to Homogenize add_saline->mix2 adjust_ph Adjust pH to 7.0 mix2->adjust_ph inspect Inspect for Clarity adjust_ph->inspect administer Administer via IP Injection inspect->administer

Caption: Workflow for the preparation of this compound for in vivo administration.

Addressing variability in experimental results with VU0366369

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VU0366369, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). This resource is designed for researchers, scientists, and drug development professionals to address potential variability in experimental results and provide guidance on the effective use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a positive allosteric modulator (PAM) of the mGluR5 receptor. It does not activate the receptor directly but binds to a topographically distinct allosteric site.[1][2][3] This binding induces a conformational change in the receptor that potentiates its response to the endogenous ligand, glutamate.[4] This leads to an enhanced intracellular signaling cascade, typically involving Gq/11 G-proteins, resulting in increased phosphoinositide (PI) hydrolysis and intracellular calcium mobilization.[5]

Q2: What are the common sources of variability in in vitro experiments with this compound?

A2: Variability in in vitro experiments can arise from several factors:

  • Cell Line and Receptor Expression Levels: The level of mGluR5 expression in a given cell line can influence the magnitude of the response to PAMs. Some mGluR5 PAMs may exhibit agonist-like activity at high concentrations, a phenomenon that can be dependent on receptor expression levels.[6]

  • Assay-Specific Conditions: The choice of functional assay (e.g., intracellular calcium mobilization vs. phosphoinositide hydrolysis) can yield different pharmacological profiles.[7] Additionally, the concentration of glutamate or an orthosteric agonist used can significantly impact the observed potentiation.

  • Compound Solubility and Stability: Like many small molecules, this compound may have limited aqueous solubility.[8] Improper dissolution or precipitation during the experiment can lead to inconsistent results. It is crucial to follow the recommended solvent and concentration guidelines.

  • Species Differences: The pharmacology of allosteric modulators can differ between species (e.g., rat vs. human mGluR5).[7] Ensure that the experimental system matches the intended translational context.

Q3: Why am I observing inconsistent results in my in vivo studies?

A3: In vivo studies introduce additional layers of complexity. Common reasons for variability include:

  • Pharmacokinetics and Brain Penetrance: The route of administration, dose, and the compound's ability to cross the blood-brain barrier will determine its effective concentration at the target receptor. Different mGluR5 PAMs exhibit varied pharmacokinetic profiles.[9]

  • Animal Model and Behavioral Paradigm: The choice of animal model and the specifics of the behavioral task can influence the observed efficacy.

  • Receptor Occupancy: The in vivo efficacy of a PAM is related to its occupancy of the mGluR5 receptor. However, this relationship can be complex and may not always directly correlate with behavioral outcomes for all PAMs.[10]

Troubleshooting Guides

In Vitro Assay Variability
Observed Issue Potential Cause Troubleshooting Steps
Low or no potentiation of glutamate response 1. Suboptimal glutamate concentration: The potentiation effect of a PAM is dependent on the presence of an orthosteric agonist. 2. Compound degradation: Improper storage or handling may lead to compound degradation. 3. Low mGluR5 expression: The cell line may not express sufficient levels of the receptor.1. Perform a glutamate concentration-response curve to determine the EC20 or a similar suboptimal concentration for your assay. 2. Prepare fresh stock solutions of this compound for each experiment. 3. Verify mGluR5 expression in your cell line using techniques like Western blot or qPCR.
High background signal or apparent agonist activity 1. "Ago-PAM" activity: Some mGluR5 PAMs can directly activate the receptor at high concentrations.[6] 2. Compound precipitation: At high concentrations, the compound may precipitate and interfere with the assay readout.1. Perform a concentration-response curve of this compound in the absence of glutamate to check for intrinsic agonist activity. 2. Visually inspect solutions for any signs of precipitation. Consider reducing the final concentration or using a different solvent system if solubility is an issue.
Inconsistent EC50 values between experiments 1. Inconsistent cell passage number: Cellular responses can change with increasing passage numbers. 2. Variability in reagent preparation: Inconsistent preparation of buffers, media, or compound dilutions.1. Use cells within a defined passage number range for all experiments. 2. Standardize all reagent preparation procedures and use freshly prepared solutions.
In Vivo Study Variability
Observed Issue Potential Cause Troubleshooting Steps
Lack of behavioral effect 1. Insufficient brain exposure: The administered dose may not achieve therapeutic concentrations in the brain. 2. Inappropriate timing of administration: The time between compound administration and behavioral testing may not align with the compound's peak brain concentration.1. Conduct pharmacokinetic studies to determine the brain-to-plasma ratio and optimize the dosing regimen. 2. Perform a time-course study to identify the optimal pre-treatment interval.
Unexpected side effects or toxicity 1. Off-target effects: Although designed to be selective, high concentrations may lead to interactions with other receptors or channels. 2. Exaggerated on-target effects: Excessive potentiation of mGluR5 signaling can lead to adverse effects.1. Review the selectivity profile of this compound. 2. Perform a dose-response study to identify a therapeutic window with minimal side effects.

Experimental Protocols

In Vitro Calcium Mobilization Assay

Objective: To measure the potentiation of glutamate-induced intracellular calcium mobilization by this compound in a recombinant cell line expressing mGluR5.

Methodology:

  • Cell Culture: Plate HEK293 cells stably expressing rat mGluR5 in black-walled, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading: Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.[11]

  • Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of this compound (prepared in assay buffer) to the wells and incubate for a pre-determined time (e.g., 10-30 minutes) at 37°C.[11]

  • Glutamate Stimulation and Signal Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Add a suboptimal concentration of glutamate (e.g., EC20) to all wells and monitor the change in fluorescence intensity over time.

  • Data Analysis: The potentiation effect is typically measured as a leftward shift in the glutamate concentration-response curve in the presence of this compound.

Visualizations

mGluR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling mGluR5 mGluR5 Gq Gq/11 mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Glutamate Glutamate Glutamate->mGluR5 Binds This compound This compound (PAM) This compound->mGluR5 Potentiates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC Activation DAG->PKC Activates

Caption: Simplified mGluR5 signaling pathway potentiated by this compound.

troubleshooting_workflow cluster_in_vitro In Vitro Troubleshooting cluster_in_vivo In Vivo Troubleshooting start Inconsistent Experimental Results check_in_vitro In Vitro Assay? start->check_in_vitro check_in_vivo In Vivo Study? start->check_in_vivo check_compound Verify Compound Integrity (Solubility, Fresh Stocks) check_in_vitro->check_compound Yes check_pk Assess Pharmacokinetics (Dose, Route, Brain Penetration) check_in_vivo->check_pk Yes check_assay_params Optimize Assay Parameters (Glutamate Conc., Cell Density) check_compound->check_assay_params check_cell_line Validate Cell Line (mGluR5 Expression, Passage No.) check_assay_params->check_cell_line check_timing Optimize Dosing Schedule (Time-course Study) check_pk->check_timing check_model Review Animal Model and Behavioral Paradigm check_timing->check_model

Caption: Logical workflow for troubleshooting variable results with this compound.

References

Technical Support Center: Minimizing Compound-Induced Toxicity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize compound-induced toxicity, such as that which may be observed with investigational compounds like VU0366369, in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our assay when using our test compound. What are the initial steps to troubleshoot this?

A1: When significant cell death is observed, a systematic review of your experimental setup is crucial. Start by confirming the basics:

  • Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Avoid using cells that have been passaged too many times or have become over-confluent.[1]

  • Compound Concentration: The observed toxicity might be dose-dependent. It is advisable to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) and a cytotoxic concentration range.

  • Reagent Quality: Verify the quality and stability of your compound stock and all assay reagents. Improperly stored or prepared reagents can lead to spurious results.

  • Incubation Time: The duration of compound exposure can significantly impact cell viability. Consider running a time-course experiment to identify an optimal incubation period that maximizes your assay window while minimizing toxicity.

Q2: How can we differentiate between compound-induced cytotoxicity and off-target effects?

A2: Differentiating between on-target and off-target cytotoxicity can be challenging. A multi-faceted approach is recommended:

  • Multiplexed Assays: Whenever possible, use multiplexed assays that can simultaneously measure multiple parameters, such as cell viability, apoptosis markers (e.g., caspase activation), and a target-specific biomarker.[2][3] This can provide a more comprehensive picture of the cellular response.

  • Counter-Screening: Test your compound in a cell line that does not express the intended target. If toxicity is still observed, it is likely due to off-target effects.

  • Structural Analogs: If available, test structural analogs of your compound with known differences in target affinity. A correlation between target affinity and cytotoxicity would suggest an on-target effect.

Q3: What are the best practices for optimizing cell seeding density to minimize toxicity?

A3: Optimizing cell seeding density is a critical step in any cell-based assay to ensure a robust assay window and minimize variability.[1]

  • Preliminary Experiments: Conduct preliminary experiments with a range of cell densities to determine the optimal number of cells per well.[2]

  • Assay Window: The goal is to find a cell density that is high enough to produce a measurable signal but not so high that the cells become over-confluent during the assay, which can lead to cell stress and death.[1]

  • Even Distribution: Ensure an even distribution of cells in each well to avoid localized areas of high cell density, which can lead to nutrient depletion and increased toxicity.[4] Gently swirl the plate after seeding to achieve a uniform suspension.

Troubleshooting Guides

Guide 1: High Background Signal or Assay Interference

Problem: You are observing a high background signal or suspect your compound is interfering with the assay chemistry.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Compound Autoflorescence/Autoluminescence Run a control plate with the compound in cell-free media to measure its intrinsic signal. Subtract this background from your experimental wells.
Compound Interaction with Assay Reagents Test the compound's effect on the assay endpoint in a cell-free system. For example, in an enzymatic assay, check if the compound directly inhibits or activates the enzyme.
Media Color Change Some compounds can alter the pH of the culture medium, leading to a color change in the phenol (B47542) red indicator. This can interfere with colorimetric assays. Use phenol red-free medium if this is a concern.
Precipitation of Compound Visually inspect the wells under a microscope for any compound precipitation, which can scatter light and affect optical readings. If precipitation is observed, you may need to reduce the compound concentration or use a different solvent.
Guide 2: Inconsistent or Irreproducible Results

Problem: You are experiencing high variability between replicate wells or between experiments.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inconsistent Cell Health Standardize your cell culture practices. Always use cells at a consistent passage number and confluency.[1]
Pipetting Errors Use calibrated pipettes and practice proper pipetting techniques to ensure accurate and consistent dispensing of cells and reagents.[1]
Edge Effects The outer wells of a microplate are more prone to evaporation, which can concentrate reagents and affect cell growth.[3][4] To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.[4]
Temperature and CO2 Fluctuations Ensure your incubator is properly calibrated and maintained to provide a stable environment for cell growth.[1]

Experimental Protocols

Protocol 1: Determining Optimal Cell Seeding Density
  • Prepare a single-cell suspension of your chosen cell line.

  • Perform a cell count to determine the cell concentration.

  • Create a serial dilution of the cell suspension to achieve a range of cell densities (e.g., 1,000, 2,500, 5,000, 10,000, 20,000 cells/well in a 96-well plate).

  • Seed the cells in a microplate, with multiple replicate wells for each density.

  • Incubate the plate for the desired duration of your assay.

  • At the end of the incubation period, measure the assay signal (e.g., fluorescence, luminescence, absorbance) in each well.

  • Plot the signal against the cell density to identify the linear range and the density that provides the best signal-to-noise ratio.

Protocol 2: Dose-Response Curve for Cytotoxicity Assessment
  • Prepare a stock solution of your test compound at a high concentration.

  • Perform a serial dilution of the compound to create a range of concentrations (e.g., 10-point, 3-fold dilution series).

  • Seed your cells at the optimized density in a microplate and allow them to adhere overnight.

  • Treat the cells with the different concentrations of your compound. Include a vehicle-only control (e.g., DMSO).

  • Incubate the cells for the desired exposure time.

  • At the end of the incubation, perform a cell viability assay (e.g., MTT, CellTiter-Glo®).

  • Plot the cell viability against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of cell viability is lost).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Optimize Cell Seeding Density C Seed Cells A->C B Prepare Compound Dilution Series D Add Compound B->D C->D E Incubate D->E F Measure Viability E->F G Plot Dose-Response Curve F->G H Determine IC50 G->H

Caption: A generalized workflow for assessing compound cytotoxicity in a cell-based assay.

Troubleshooting_Toxicity A High Toxicity Observed? I Perform Dose-Response A->I Yes B Dose-Dependent? H Investigate Assay Interference B->H No J Perform Time-Course B->J Yes C Time-Dependent? G Optimize Concentration and Incubation Time C->G Yes K Test in Target-Negative Cell Line C->K No D Cell Line Specific? E Off-Target Effect Likely D->E No F On-Target Effect Possible D->F Yes I->B J->C K->D

Caption: A decision tree for troubleshooting unexpected toxicity in cell-based assays.

Signaling_Pathway Compound Test Compound (e.g., this compound) Receptor Cell Surface Receptor Compound->Receptor Inhibition Cell_Viability Cell Viability Compound->Cell_Viability Toxicity Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene Gene->Cell_Viability

Caption: A hypothetical signaling pathway potentially modulated by a test compound leading to a cytotoxic effect.

References

Technical Support Center: Refining VU0366369 Delivery for Chronic Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals utilizing VU0366369, a selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR M1) positive allosteric modulator (PAM), in chronic in vivo studies.[1][2] Given the challenges associated with the long-term delivery of poorly soluble compounds to the central nervous system (CNS), this guide offers practical solutions and detailed protocols to aid in successful experimental design and execution.

Troubleshooting Guide

This section addresses specific issues that may arise during the formulation, administration, and in vivo assessment of this compound in chronic study models.

Question Answer
My this compound formulation is showing precipitation or aggregation over time. How can I improve its stability? The stability of a formulation is critical for chronic studies to ensure consistent dosing.[3][4][5] For poorly soluble compounds like many CNS drug candidates, consider the following: - Vehicle Optimization: Experiment with different biocompatible vehicles. A table of common vehicles and their properties is provided below. For compounds prone to degradation in aqueous solutions, consider non-aqueous vehicles or protecting the compound from light and oxidation.[6] - pH Adjustment: The stability of a compound can be pH-dependent. Determine the optimal pH for this compound solubility and stability and buffer your vehicle accordingly. - Use of Excipients: Surfactants (e.g., Tween 80, Polysorbate 80) can help maintain a stable suspension. Co-solvents (e.g., PEG400, DMSO) can improve solubility, but their concentration should be minimized to avoid toxicity in chronic dosing.[7] - Sonication: Freshly sonicate the suspension before each administration to ensure a uniform particle distribution.
I'm observing irritation or inflammation at the injection site after subcutaneous administration. What can I do to mitigate this? Local irritation can be a significant issue in chronic studies, potentially affecting animal welfare and data quality.[7] To address this: - Rotate Injection Sites: Avoid repeated injections into the same location. - Optimize Formulation pH: Ensure the pH of your formulation is close to physiological pH (~7.4). - Reduce Injection Volume: High volumes can cause discomfort and leakage. Adhere to recommended volume limits for the animal model.[8] - Consider Nanosuspensions: Reducing particle size can improve tissue tolerability and absorption.[9][10] - Evaluate Alternative Routes: If subcutaneous administration continues to be problematic, consider oral gavage or intraperitoneal injection, though each has its own set of challenges for chronic dosing. For CNS targets, intranasal delivery is also an emerging non-invasive option.[11][12][13]
I'm not seeing the expected behavioral or physiological effects in my chronic study. How can I troubleshoot this? A lack of efficacy could be due to several factors related to drug delivery and exposure: - Confirm CNS Penetration: this compound must cross the blood-brain barrier (BBB) to exert its effect. While some M1 PAMs have shown good CNS penetration, this needs to be confirmed for your specific formulation and dosing regimen.[14] Consider conducting a pilot pharmacokinetic (PK) study to measure brain and plasma concentrations. - Assess Pharmacokinetics/Pharmacodynamics (PK/PD): The dosing frequency may not be optimal to maintain therapeutic concentrations in the brain. A PK study will help determine the half-life of the compound in the brain and inform the dosing schedule.[14] - Check Formulation Stability and Dose Accuracy: Ensure your formulation is stable throughout the study and that you are administering the correct dose. Re-validate your analytical methods for dose verification.
How do I prepare a stable suspension of this compound for chronic daily dosing? For a poorly soluble compound, a micronized suspension is often a practical approach for daily administration. A detailed protocol for preparing a suspension is provided in the "Experimental Protocols" section below. Key considerations include using a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water), micronizing the powder to a small particle size, and ensuring homogeneity through consistent mixing and sonication before each dose.

Frequently Asked Questions (FAQs)

Question Answer
What is the mechanism of action of this compound? This compound is a selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (mAChR M1).[1][2] It does not activate the receptor directly but enhances the receptor's response to the endogenous neurotransmitter, acetylcholine.
What are the common vehicles for administering poorly soluble compounds in chronic rodent studies? A table summarizing common vehicles is provided below. The choice of vehicle depends on the physicochemical properties of the compound and the route of administration. For chronic studies, it is crucial to use vehicles with a good safety profile.[7]
How can I assess the brain penetration of this compound? Brain penetration is typically assessed by measuring the unbound brain-to-plasma concentration ratio (Kp,uu). This requires collecting brain and plasma samples at a specific time point after administration and determining the concentration of the compound in each matrix, corrected for protein binding.
What are the potential off-target effects of M1 PAMs? A key challenge in the development of M1 PAMs is the potential for on-target mediated cholinergic adverse effects, which can include salivation, lacrimation, urination, defecation, and gastrointestinal distress (SLUDGE). Careful dose selection and characterization of the dose-response relationship are essential.
How long can I store my this compound formulation? The stability of the formulation will depend on the vehicle and storage conditions. It is recommended to conduct a short-term stability study on your specific formulation by storing it under the intended conditions and measuring the concentration and purity of this compound at several time points. For chronic studies, it is often best to prepare fresh formulations frequently.[3][4][15]

Data Presentation

Table 1: Common Vehicles for In Vivo Administration of Poorly Soluble Compounds

VehicleCompositionCommon RoutesAdvantagesDisadvantages
Saline with 0.5-5% Tween 80 0.9% NaCl with a non-ionic surfactantIV, IP, SC, POGood for initial screening, improves wettabilityCan cause histamine (B1213489) release at higher concentrations
0.5% Methylcellulose (MC) in Water A suspension of methylcellulose in sterile waterPO, SCGood for oral and subcutaneous suspensions, well-toleratedCan be viscous, may not be suitable for IV
Polyethylene Glycol 400 (PEG400) 10-40% in saline or waterIV, IP, SC, POGood solubilizing agent for many compoundsCan cause renal toxicity with chronic high doses
Corn Oil / Sesame Oil Natural oilsSC, IM, POGood for lipophilic compounds, allows for slow releaseCan be immunogenic, variable composition
10% Hydroxypropyl-β-cyclodextrin (HPβCD) A cyclic oligosaccharide in waterIV, IP, SC, POForms inclusion complexes to increase solubilityCan have renal effects at high chronic doses

Experimental Protocols

Protocol 1: Preparation of a Micronized Suspension of this compound for Subcutaneous Administration

  • Materials:

    • This compound powder

    • Vehicle: 0.5% (w/v) methylcellulose in sterile water for injection

    • Sterile mortar and pestle or a homogenizer

    • Sterile, amber-colored storage vials

    • Sonicator

  • Procedure:

    • Weigh the required amount of this compound powder.

    • If not already micronized, gently grind the powder in a sterile mortar and pestle to a fine, consistent particle size.

    • Wet the powder with a small volume of the 0.5% methylcellulose vehicle to form a paste. This prevents clumping.

    • Gradually add the remaining vehicle while continuously triturating or homogenizing until the desired final concentration is reached.

    • Transfer the suspension to a sterile, amber vial.

    • Immediately before each administration, vortex the suspension for 1-2 minutes, followed by sonication for 5-10 minutes in a bath sonicator to ensure a uniform particle distribution.

    • Visually inspect for any signs of aggregation before drawing the dose.

Protocol 2: Assessment of CNS Exposure (Pharmacokinetics)

  • Animal Dosing: Administer the prepared this compound formulation to a cohort of animals at the intended therapeutic dose.

  • Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples (via tail vein or cardiac puncture) and whole brains.

  • Plasma Isolation: Centrifuge the blood samples to separate the plasma.

  • Brain Homogenization: Weigh the brain tissue and homogenize it in a suitable buffer.

  • Sample Analysis:

    • Determine the concentration of this compound in plasma and brain homogenate using a validated analytical method such as LC-MS/MS.

    • Separately, determine the fraction of unbound drug in plasma (fu,p) and brain tissue (fu,brain) using techniques like equilibrium dialysis.

  • Calculation of Kp,uu: Calculate the unbound brain-to-plasma concentration ratio (Kp,uu) to assess the extent of CNS penetration.

Visualizations

M1_Signaling_Pathway cluster_membrane Cell Membrane M1R M1 Receptor Gq Gq Protein M1R->Gq activates PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ACh Acetylcholine ACh->M1R This compound This compound (PAM) This compound->M1R Ca_release Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC Neuronal_Excitation Neuronal Excitation PKC->Neuronal_Excitation Ca_release->Neuronal_Excitation

Caption: M1 muscarinic receptor signaling pathway enhanced by this compound.

Chronic_Delivery_Workflow Formulation Formulation Development (Vehicle, Stability) Pilot_PK Pilot PK Study (CNS Exposure, Kp,uu) Formulation->Pilot_PK Dose_Selection Dose Range Finding (Efficacy & Tolerability) Pilot_PK->Dose_Selection Chronic_Study Chronic Dosing (e.g., 28 days) Dose_Selection->Chronic_Study Behavioral Behavioral/PD Assessment Chronic_Study->Behavioral Terminal_Analysis Terminal Sample Analysis (Brain/Plasma Conc., Biomarkers) Chronic_Study->Terminal_Analysis

Caption: Experimental workflow for chronic in vivo studies with this compound.

Troubleshooting_Delivery Start Issue Encountered (e.g., Poor Efficacy) Check_Formulation Check Formulation (Precipitation, Homogeneity) Start->Check_Formulation Check_Admin Review Administration (Dose, Route, Technique) Start->Check_Admin Assess_PK Assess Pharmacokinetics (Brain Exposure) Start->Assess_PK Reformulate Reformulate (New Vehicle/Excipients) Check_Formulation->Reformulate Problem Found Refine_Protocol Refine Protocol (Rotate Sites, Adjust Volume) Check_Admin->Refine_Protocol Problem Found Adjust_Dose Adjust Dose or Frequency Assess_PK->Adjust_Dose Low Exposure

Caption: Troubleshooting decision tree for chronic this compound delivery issues.

References

Technical Support Center: VU0366369 Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of VU0366369. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the experimental workflow. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound, providing potential causes and actionable solutions.

Synthesis Troubleshooting

Question: My reaction to form the quinazolinone core is showing low yield. What are the possible causes and how can I improve it?

Answer: Low yields in quinazolinone synthesis, such as in the preparation of the core of this compound, can stem from several factors. A common route involves the condensation of a substituted anthranilic acid derivative with an appropriate amide or via a benzoxazinone (B8607429) intermediate.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting materials are not fully consumed, consider extending the reaction time or increasing the temperature. Ensure all reagents are of high purity and are added in the correct stoichiometric ratios.
Side reactions The formation of byproducts can be a significant issue. For instance, in reactions involving anthranilic acid, self-condensation or decarboxylation can occur at high temperatures. It is advisable to use a moderate reaction temperature and ensure efficient stirring. The choice of solvent can also influence side reactions; consider using a high-boiling point aprotic solvent like toluene (B28343) or xylene.
Poor quality of starting materials Ensure that the starting materials, particularly the substituted anthranilic acid and the corresponding amine, are pure and dry. Moisture can interfere with the reaction.
Inefficient cyclization The cyclization step to form the quinazolinone ring can be sensitive to the reaction conditions. If using a benzoxazinone intermediate, ensure the subsequent reaction with the amine is carried out under anhydrous conditions to prevent hydrolysis of the benzoxazinone.

Question: I am observing the formation of multiple byproducts during the alkylation of the quinazolinone nitrogen. How can I minimize these?

Answer: Alkylation of the N-3 position of the quinazolinone ring is a key step in the synthesis of this compound. The formation of byproducts is a common challenge.

Potential Causes and Solutions:

Potential Cause Recommended Solution
N- and O-alkylation Quinazolinones can undergo both N-alkylation and O-alkylation. To favor N-alkylation, use a suitable base and solvent system. A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is often effective.
Dialkylation If the starting quinazolinone has other reactive sites, dialkylation can occur. Using a stoichiometric amount of the alkylating agent can help to minimize this. Adding the alkylating agent slowly to the reaction mixture at a controlled temperature can also improve selectivity.
Degradation of starting material or product The reaction conditions, such as high temperatures or a very strong base, might lead to the degradation of either the starting material or the product. Monitor the reaction closely and try to use the mildest effective conditions.
Purification Troubleshooting

Question: I am having difficulty purifying this compound using silica (B1680970) gel column chromatography. The compound is streaking and the separation from impurities is poor. What can I do?

Answer: The presence of a tertiary amine (the piperidine (B6355638) nitrogen) in the this compound structure can lead to strong interactions with the acidic silica gel, causing streaking and poor separation.[1]

Potential Causes and Solutions:

Potential Cause Recommended Solution
Strong interaction with silica The basic tertiary amine group in this compound interacts strongly with the acidic silanol (B1196071) groups on the surface of the silica gel. To mitigate this, you can add a small amount of a competing amine, such as triethylamine (B128534) (typically 0.1-1%) or ammonia (B1221849) (in methanol), to the eluent.[1] This will neutralize the acidic sites on the silica and reduce tailing.
Inappropriate solvent system The choice of eluent is critical. A gradient elution from a non-polar solvent (e.g., hexane (B92381) or dichloromethane) to a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) is usually required. Experiment with different solvent systems on TLC to find the optimal separation conditions before running the column.
Alternative stationary phases If modifying the eluent does not resolve the issue, consider using a different stationary phase. Amine-functionalized silica or basic alumina (B75360) can be effective for the purification of basic compounds.[1] Alternatively, reverse-phase chromatography on C18 silica can be a good option, especially for polar impurities.
Compound is not fully deprotonated If the compound is in its protonated (salt) form, it will be highly polar and will not elute properly from a normal-phase column. Ensure that the crude product is neutralized (e.g., with a mild aqueous base like sodium bicarbonate) and thoroughly extracted into an organic solvent and dried before purification.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for this compound?

A general synthetic approach for this compound would likely involve a multi-step process:

  • Synthesis of the Quinazolinone Core: This can be achieved through methods like the Niementowski synthesis, which involves the condensation of a substituted anthranilic acid with an appropriate amide.[2][3]

  • N-Alkylation of the Quinazolinone: The nitrogen at position 3 of the quinazolinone ring is alkylated with a suitable reagent to introduce the butanamide side chain.

  • Amide Coupling: The carboxylic acid of the butanamide side chain is then coupled with N-benzyl-4-aminopiperidine to form the final amide bond.

Below is a diagram illustrating a plausible logical workflow for the synthesis.

Synthesis_Workflow A Substituted Anthranilic Acid C Quinazolinone Core A->C Condensation B Amide Reagent B->C E N-Alkylated Quinazolinone C->E N-Alkylation D Alkylating Agent with Butanamide Moiety D->E G This compound E->G Amide Coupling F N-Benzyl-4-aminopiperidine F->G

Caption: A logical workflow for the synthesis of this compound.

Q2: What analytical techniques are recommended for purity assessment of this compound?

To ensure the purity of the final compound, a combination of analytical techniques should be employed:

  • Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress and preliminary purity checks.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (B52724) (often with an additive like trifluoroacetic acid or formic acid to improve peak shape) is a common choice.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and identify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final compound and ensure the absence of significant impurities.

Q3: Are there any specific safety precautions I should take during the synthesis of this compound?

Standard laboratory safety procedures should be followed. This includes:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), such as safety goggles, a lab coat, and gloves.

  • Handling all chemicals with care, and consulting the Safety Data Sheets (SDS) for all reagents before use.

  • Being particularly cautious when working with reactive reagents such as sodium hydride, which is flammable and reacts violently with water.

Experimental Protocols

Protocol 1: General Procedure for Quinazolinone Synthesis (Niementowski Reaction)
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the substituted anthranilic acid (1 equivalent) and the appropriate formamide (B127407) derivative (2-3 equivalents).

  • Heat the reaction mixture to 120-150 °C and stir for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir for 30 minutes to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography.

Protocol 2: General Procedure for N-Alkylation of Quinazolinone
  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of the quinazolinone (1 equivalent) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise, ensuring the temperature does not rise significantly.

  • Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Add the alkylating agent (e.g., a halo-butanamide derivative, 1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of ice-cold water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: General Procedure for Amide Coupling
  • To a round-bottom flask, dissolve the N-alkylated quinazolinone carboxylic acid (1 equivalent), the amine (N-benzyl-4-aminopiperidine, 1.1 equivalents), and a coupling agent (e.g., HATU or HBTU, 1.2 equivalents) in an aprotic solvent such as DMF or dichloromethane.

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2-3 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the key challenges in this compound purification and the proposed solutions.

Purification_Troubleshooting cluster_problem Problem cluster_cause Root Cause cluster_solutions Solutions P1 Poor Separation and Tailing on Silica Gel C1 Strong Interaction of Tertiary Amine with Acidic Silica P1->C1 is caused by S1 Modify Mobile Phase: Add Triethylamine or Ammonia C1->S1 can be addressed by S2 Change Stationary Phase: Use Amine-Silica or Alumina C1->S2 can be addressed by S3 Use Reverse-Phase Chromatography (C18) C1->S3 can be addressed by

References

Technical Support Center: Interpreting Unexpected Data from VU0366369 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Publicly available scientific literature and chemical databases contain no specific information for a compound designated "VU0366369." The following troubleshooting guide is based on common issues encountered in pharmacological and biochemical research with novel small molecules. Researchers using this compound should adapt these general principles to their specific experimental context and preliminary findings.

Frequently Asked Questions (FAQs)

Q1: My primary assay shows variable or no activity for this compound. What are the initial troubleshooting steps?

A1: When encountering inconsistent or a lack of expected activity with a novel compound, it is crucial to systematically verify the fundamental components of your experimental setup.

  • Compound Integrity and Handling:

    • Purity Confirmation: Has the purity of the this compound batch been confirmed by analytical methods such as HPLC-MS or NMR? Impurities can lead to confounding results or inhibit the desired activity.

    • Solubility Issues: Is the compound fully dissolved in the assay buffer? Visual inspection for precipitates is essential. Consider performing a solubility test at the concentrations used. It may be necessary to try alternative solvents or adjust the solvent concentration, ensuring the solvent itself does not interfere with the assay.

    • Stability: Could the compound be degrading under your experimental conditions (e.g., temperature, pH, light exposure)? A time-course experiment might reveal a loss of activity over the duration of the assay.

  • Assay Conditions:

    • Positive and Negative Controls: Are your positive and negative controls behaving as expected? This is the most critical indicator of whether the assay itself is performing correctly.

    • Reagent Quality: Verify the integrity and correct preparation of all buffers, enzymes, substrates, and detection reagents.

    • Instrument Calibration: Ensure that the detection instrument (e.g., plate reader, microscope) is properly calibrated and functioning within its specified limits.

Q2: I'm observing off-target effects that were not predicted. How can I begin to investigate these?

A2: Unexpected biological activity may indicate that this compound is interacting with proteins other than the intended target.

  • Initial Assessment:

    • Literature Review (if available): For a novel compound, this may not be possible. However, if this compound is part of a known chemical series, investigate the reported selectivity of related compounds.

    • Phenotypic Observation: Carefully document all unexpected phenotypes. Do they suggest the modulation of a particular signaling pathway?

  • Experimental Approaches:

    • Target-Engagement Assays: Employ methods like cellular thermal shift assays (CETSA) or kinase inhibitor pull-downs to identify which proteins this compound binds to within the cell.

    • Profiling Screens: Test the compound against a panel of related targets (e.g., a kinase panel if the primary target is a kinase) to empirically determine its selectivity profile.

    • Transcriptomic/Proteomic Analysis: Techniques like RNA-seq or mass spectrometry-based proteomics can provide an unbiased view of the cellular changes induced by the compound, offering clues to its off-target activities.

Troubleshooting Guides

Guide 1: Inconsistent IC50/EC50 Values

This table outlines potential causes and recommended actions for variability in potency measurements.

Potential Cause Recommended Action
Compound Precipitation Perform a solubility test at the highest concentration used. Lower the top concentration or use a different solvent if necessary.
Assay Drift Monitor the signal of control wells over the time it takes to process a full plate. If there is a significant change, revise the plate layout to minimize time-dependent effects.
Cell Passage Number High passage numbers can lead to phenotypic drift. Use cells within a defined, low-passage range for all experiments.
Reagent Instability Prepare fresh reagents for each experiment, especially critical components like enzymes or substrates.
Guide 2: High Background Signal in Assays

This guide addresses the issue of elevated background signals that can mask the true effect of the compound.

Potential Cause Recommended Action
Compound Interference Test this compound in the assay without the biological target (e.g., no enzyme or no cells) to see if it directly affects the detection method (e.g., fluorescence, luminescence).
Contaminated Reagents Prepare fresh buffers and media. Ensure all glassware and plasticware are sterile and free of contaminants.
Sub-optimal Antibody/Probe Concentration Titrate primary and secondary antibodies or fluorescent probes to determine the optimal concentration that maximizes signal-to-noise.
Inadequate Washing Steps Increase the number or duration of wash steps to more effectively remove unbound detection reagents.

Methodologies and Workflows

Experimental Workflow: Investigating Off-Target Effects

The following diagram illustrates a typical workflow for identifying the off-target interactions of a novel compound.

Off_Target_Workflow cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Confirmation Unexpected_Phenotype Unexpected Phenotype Observed Hypothesis Hypothesize Potential Off-Targets Unexpected_Phenotype->Hypothesis Profiling Selectivity Panel Screening Hypothesis->Profiling CETSA Cellular Thermal Shift Assay (CETSA) Hypothesis->CETSA Proteomics Global Proteomics/ Transcriptomics Hypothesis->Proteomics Confirmation Validate Hits in Secondary Assays Profiling->Confirmation CETSA->Confirmation Proteomics->Confirmation

Caption: Workflow for identifying and validating off-target effects.

Signaling Pathway: Hypothetical Target and Downstream Effects

This diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to both on-target and potential off-target effects.

Signaling_Pathway This compound This compound Target_Kinase Primary Target Kinase This compound->Target_Kinase Inhibition Off_Target_Kinase Off-Target Kinase This compound->Off_Target_Kinase Inhibition Substrate_A Substrate A Target_Kinase->Substrate_A Phosphorylation Substrate_B Substrate B Off_Target_Kinase->Substrate_B Phosphorylation Desired_Effect Desired Cellular Effect Substrate_A->Desired_Effect Side_Effect Observed Side Effect Substrate_B->Side_Effect

Caption: Hypothetical signaling pathway for this compound.

Validation & Comparative

A Comparative Guide to VU0366369 and Other mGluR4 Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of VU0366369 (also known as foliglurax) with other notable mGluR4 positive allosteric modulators (PAMs), including ADX88178 and VU0155041. The information presented is supported by experimental data to assist researchers in selecting the most appropriate tool compound for their studies.

Introduction to mGluR4 PAMs

Metabotropic glutamate (B1630785) receptor 4 (mGluR4) is a presynaptic Group III mGlu receptor that plays a crucial role in regulating neurotransmitter release. Its activation has been shown to be a promising therapeutic strategy for a variety of neurological and psychiatric disorders, including Parkinson's disease. Positive allosteric modulators (PAMs) of mGluR4 offer a more nuanced approach to receptor activation compared to orthosteric agonists. By binding to a distinct site on the receptor, PAMs enhance the effect of the endogenous ligand, glutamate, thus preserving the spatial and temporal dynamics of natural receptor signaling.

Comparative Performance of mGluR4 PAMs

The following tables summarize the in vitro potency and selectivity of this compound, ADX88178, and VU0155041.

In Vitro Potency at mGluR4
CompoundSpeciesEC50 (nM)
This compound (Foliglurax) Human79
ADX88178 Human4
Rat9
VU0155041 Human798
Rat693

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

In Vitro Selectivity Profile
CompoundSelectivity Profile
This compound (Foliglurax) Selective for mGluR4.
ADX88178 Highly selective for mGluR4 with minimal activity at other mGluR subtypes.
VU0155041 Shows selectivity for mGluR4.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Calcium Mobilization Assay

This assay is a common method to determine the potency and efficacy of mGluR4 PAMs. It measures the increase in intracellular calcium concentration following receptor activation.

Principle: mGluR4 is a Gαi/o-coupled receptor. To enable a calcium readout, the receptor is typically co-expressed with a promiscuous G-protein, such as Gα16, or a chimeric G-protein like Gqi5, which redirects the signaling cascade to the Gαq pathway, leading to the release of intracellular calcium stores.

General Protocol:

  • Cell Culture and Transfection: HEK293 cells are transiently or stably co-transfected with the human mGluR4 receptor and a promiscuous or chimeric G-protein.

  • Cell Plating: Transfected cells are plated into 96- or 384-well black-walled, clear-bottom microplates and cultured overnight.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer at 37°C for 1 hour.

  • Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). The test compound (PAM) is added at various concentrations.

  • Agonist Stimulation: After a short incubation with the PAM, a sub-maximal concentration (EC20) of glutamate is added to stimulate the receptor.

  • Fluorescence Measurement: The fluorescence intensity is measured over time to determine the intracellular calcium concentration.

  • Data Analysis: The increase in fluorescence is plotted against the compound concentration to determine the EC50 value.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the mGluR4 receptor and is used to determine the potency and efficacy of PAMs.

Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the α-subunit of the associated G-protein. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation of the activated Gα-[³⁵S]GTPγS complex, which can be quantified by measuring radioactivity.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the mGluR4 receptor are prepared from transfected cells or native tissue.

  • Assay Buffer: The assay is performed in a buffer containing MgCl₂, NaCl, and GDP.

  • Incubation: Membranes are incubated with the test compound (PAM) at various concentrations, a sub-maximal concentration of glutamate (EC20), and [³⁵S]GTPγS.

  • Reaction Termination: The reaction is terminated by rapid filtration through a filter plate, which traps the membranes.

  • Washing: Unbound [³⁵S]GTPγS is washed away with ice-cold buffer.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The amount of bound [³⁵S]GTPγS is plotted against the compound concentration to determine the EC50 and Emax values.

Signaling Pathway and Experimental Workflow Diagrams

mGluR4 Signaling Pathway

mGluR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 Binds to orthosteric site PAM mGluR4 PAM (e.g., this compound) PAM->mGluR4 Binds to allosteric site G_protein Gi/o Protein mGluR4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Effector Downstream Effectors cAMP->Effector

Caption: Simplified signaling pathway of mGluR4 activation by glutamate and a positive allosteric modulator (PAM).

Experimental Workflow for Calcium Mobilization Assay

Calcium_Mobilization_Workflow A 1. Seed mGluR4 expressing cells in a microplate B 2. Load cells with a calcium-sensitive dye A->B C 3. Add mGluR4 PAM (e.g., this compound) B->C D 4. Add Glutamate (EC20) C->D E 5. Measure fluorescence change (Calcium influx) D->E F 6. Data analysis: Determine EC50 E->F

Caption: A typical workflow for a calcium mobilization assay to assess mGluR4 PAM activity.

Logical Relationship of PAM Action

PAM_Action_Logic cluster_input Glutamate Glutamate mGluR4 mGluR4 Receptor Glutamate->mGluR4 Activates PAM mGluR4 PAM PAM->mGluR4 Enhances Glutamate's Effect Response Cellular Response mGluR4->Response

Caption: Logical relationship illustrating the synergistic action of glutamate and an mGluR4 PAM.

Tale of Two Modulators: A Comparative Analysis of the In Vivo Efficacy of VU0453595 and MK-7622

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the nuanced differences between M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulators (PAMs) can have profound implications for therapeutic development. This guide provides a detailed comparison of two key M1 PAMs: VU0453595, a "pure" PAM, and MK-7622, an "ago-PAM" with intrinsic agonist activity. By examining their in vivo efficacy, adverse effect profiles, and underlying mechanisms, this document aims to provide a clear, data-driven resource for informed decision-making in neuroscience research.

The M1 muscarinic acetylcholine receptor is a well-established target for improving cognitive function in neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1][2] Positive allosteric modulators of the M1 receptor offer a promising therapeutic strategy by enhancing the signal of the endogenous neurotransmitter, acetylcholine, with greater subtype selectivity than traditional orthosteric agonists.[1] However, a critical differentiator among M1 PAMs has emerged: the presence or absence of intrinsic agonist activity. This comparison focuses on VU0453595, which lacks direct receptor-activating effects, and MK-7622, which can activate the M1 receptor even in the absence of acetylcholine.[1] This fundamental difference in their pharmacological profiles leads to significant disparities in their in vivo performance.

In Vitro Pharmacological Profile: A Tale of Two Mechanisms

The fundamental difference between VU0453595 and MK-7622 lies in their in vitro activity at the M1 receptor. While both compounds potentiate the effects of acetylcholine, MK-7622 also demonstrates robust agonist activity on its own.[1] In contrast, VU0453595 is a pure PAM, showing no significant agonist activity even at high concentrations.[1]

ParameterVU0453595MK-7622Reference
M1 PAM EC50 2140 nMNot explicitly stated, but potentiation is observed[3]
M1 Agonist Activity Devoid of agonist activityRobust agonist activity[1]
Species Specificity (Potentiation) Human, Rat, Mouse, Dog, RhesusHuman, Rat, Mouse, Dog, Rhesus[1][4]

In Vivo Efficacy: Cognitive Enhancement vs. Impaired Function

The differing in vitro profiles of VU0453595 and MK-7622 translate to starkly different outcomes in preclinical models of cognitive function. VU0453595 has demonstrated robust efficacy in improving recognition memory, while MK-7622, at similar doses, fails to produce a significant cognitive-enhancing effect.[1][2]

In the novel object recognition (NOR) task, a rodent assay of recognition memory, VU0453595 significantly improved the recognition index in rats at doses of 1, 3, and 10 mg/kg.[1] Conversely, MK-7622 did not significantly improve performance in the same task at identical doses.[1] Furthermore, VU0453595 has been shown to reverse cognitive deficits in a mouse model of schizophrenia.[5]

In Vivo ModelCompoundDoseOutcomeReference
Novel Object Recognition (Rat)VU0453595 1, 3, 10 mg/kgSignificant improvement in recognition index[1]
Novel Object Recognition (Rat)MK-7622 1, 3, 10 mg/kgNo significant improvement in recognition index[1]
Phencyclidine (PCP)-induced cognitive deficits (Mouse)VU0453595 1, 3, 10 mg/kg (i.p.)Reversed deficits in social interaction and restored impaired long-term depression (LTD)[3][5]
Scopolamine-induced memory deficits (Mouse)MK-7622 3 mg/kg (i.p.)Significant reversal of deficits[4]

It is important to note that the cognitive-enhancing effects of M1 PAMs can be model-dependent. While MK-7622 failed to show efficacy in the NOR task, it did reverse scopolamine-induced memory deficits in a contextual fear conditioning assay.[4] This highlights the importance of evaluating these compounds across multiple cognitive domains and preclinical models.

Adverse Effect Profile: The Critical Distinction

A major differentiating factor between pure PAMs and ago-PAMs is their safety profile. The intrinsic agonist activity of MK-7622 is associated with a significant liability for adverse effects, most notably, behavioral convulsions.[1] In mice, MK-7622 induces severe convulsions, an effect that is absent in M1 knockout mice, confirming that this adverse effect is mediated by over-activation of the M1 receptor.[1] In contrast, VU0453595 does not induce convulsions at doses well above those required for maximal cognitive enhancement.[1]

Clinical trials with MK-7622 in patients with Alzheimer's disease also reported a higher incidence of cholinergic adverse effects, such as diarrhea, compared to placebo.[6] These findings suggest that the continuous receptor activation by ago-PAMs like MK-7622 may lead to a narrower therapeutic window compared to pure PAMs like VU0453595.

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms of action and the experimental procedures used to evaluate these compounds, the following diagrams are provided.

M1_Signaling_Pathway cluster_membrane Cell Membrane M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine (ACh) ACh->M1R Binds to orthosteric site VU0453595 VU0453595 (PAM) VU0453595->M1R Binds to allosteric site MK7622 MK-7622 (Ago-PAM) MK7622->M1R Binds to allosteric site & directly activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cognitive_Function Cognitive Function Ca_release->Cognitive_Function PKC->Cognitive_Function

Figure 1: M1 Receptor Signaling Pathway for PAMs and Ago-PAMs. This diagram illustrates how acetylcholine (ACh) activates the M1 receptor, leading to downstream signaling cascades that are thought to underlie cognitive function. VU0453595, a pure PAM, enhances the effect of ACh without direct activation. In contrast, MK-7622, an ago-PAM, can both enhance the ACh signal and directly activate the receptor.

NOR_Workflow cluster_day1 Day 1: Habituation cluster_day2 Day 2: Training and Testing Habituation Mouse explores empty arena (5-10 minutes) Drug_Admin Drug Administration (e.g., VU0453595 or MK-7622) 30-60 min before training/testing Habituation->Drug_Admin Training Mouse explores arena with two identical objects (T1) ITI Inter-trial Interval (e.g., 1 hour) Training->ITI Testing Mouse explores arena with one familiar and one novel object (T2) ITI->Testing Data_Analysis Data Analysis: Calculate Recognition Index (Time with novel / Total time) Testing->Data_Analysis Drug_Admin->Training

Figure 2: Experimental Workflow for the Novel Object Recognition (NOR) Test. This flowchart outlines the key steps in the NOR test, a common behavioral assay used to assess recognition memory in rodents.

Experimental Protocols

In Vitro: Calcium Mobilization Assay

This assay is used to determine the in vitro potency and agonist activity of compounds at the M1 receptor.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor are cultured in appropriate media and conditions.

  • Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluency.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for approximately 1 hour at 37°C.

  • Compound Addition: The plate is then placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). Test compounds (VU0453595 or MK-7622) are added at various concentrations to assess for agonist activity.

  • Agonist Challenge: To determine PAM activity, a sub-maximal concentration (EC20) of acetylcholine is added after the test compound, and the potentiation of the calcium response is measured.

  • Data Analysis: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured over time. EC50 values for agonist and PAM activity are calculated from concentration-response curves.

In Vivo: Novel Object Recognition (NOR) Test

This behavioral test assesses recognition memory in rodents.[7]

  • Habituation: On the first day, the animal (rat or mouse) is allowed to freely explore an open-field arena for 5-10 minutes in the absence of any objects. This allows the animal to acclimate to the environment.[7][8]

  • Training (T1): On the second day, the animal is placed back into the arena, which now contains two identical objects. The animal is allowed to explore the objects for a set period (e.g., 5 minutes). The time spent exploring each object is recorded.[8]

  • Inter-Trial Interval (ITI): The animal is returned to its home cage for a specific period, which can range from a few minutes to 24 hours. A common ITI is 1 hour.[8]

  • Testing (T2): After the ITI, the animal is returned to the arena, where one of the original objects has been replaced with a novel object. The animal is again allowed to explore for a set period, and the time spent exploring each object (the familiar and the novel one) is recorded.[7]

  • Drug Administration: Test compounds are typically administered intraperitoneally (i.p.) or orally (p.o.) at a specified time (e.g., 30-60 minutes) before the training or testing phase.

  • Data Analysis: A "recognition index" is calculated as the proportion of time spent exploring the novel object relative to the total time spent exploring both objects. A recognition index significantly above 0.5 indicates that the animal remembers the familiar object and prefers to explore the novel one.

Conclusion

The comparison between VU0453595 and MK-7622 provides a clear illustration of the critical importance of intrinsic agonist activity in the development of M1 PAMs. While both compounds are effective modulators of the M1 receptor in vitro, their in vivo profiles diverge significantly. The "pure" PAM, VU0453595, demonstrates pro-cognitive efficacy without the adverse effects associated with the "ago-PAM," MK-7622. These findings strongly suggest that M1 PAMs devoid of agonist activity may offer a wider therapeutic window and a more promising path toward the development of novel treatments for cognitive impairment in various neurological and psychiatric disorders. For researchers in the field, the choice between a pure PAM and an ago-PAM as a tool compound or a therapeutic lead will have a profound impact on the interpretation of experimental results and the ultimate clinical viability of the approach.

References

On-Target Efficacy of VU0366369: A Comparative Analysis with Alternative M1 PAMs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the on-target effects of VU0366369, a selective positive allosteric modulator (PAM) of the muscarinic acetylcholine (B1216132) M1 receptor (mAChR M1). Its performance is benchmarked against two alternative M1 PAMs, VU0486846 and VU0453595, with supporting experimental data and detailed protocols.

Introduction

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor predominantly expressed in the central nervous system and is a key target for therapeutic intervention in cognitive disorders such as Alzheimer's disease and schizophrenia. Positive allosteric modulators (PAMs) of the M1 receptor offer a promising therapeutic strategy by enhancing the effect of the endogenous ligand, acetylcholine, thereby improving cognitive function with potentially fewer side effects than orthosteric agonists. This compound (also known as ML137) is a selective M1 PAM that has been developed for this purpose. This guide provides a comprehensive validation of its on-target effects through a comparative analysis with other M1 PAMs.

Comparative Pharmacological Data

The on-target effects of this compound and its alternatives were primarily evaluated using in vitro functional assays, such as calcium mobilization assays in cell lines expressing the human M1 receptor. The following table summarizes the key pharmacological parameters.

CompoundTargetAssay TypePotency (EC₅₀)Efficacy (% ACh Max)SelectivityKey Features
This compound (ML137) mAChR M1Calcium Mobilization830 nM[1]Not explicitly reportedHighly selective over M2-M5Developed through optimization of a pan-Gq mAChR PAM lead.[1]
VU0486846 mAChR M1Calcium Mobilization310 nM (human)[2], 250 nM (rat)[2]85% (human)[2], 83% (rat)[2]Highly selective over M2-M5Devoid of direct agonist activity and cholinergic side effects.[3][4]
VU0453595 mAChR M1Calcium Mobilization2140 nM[5]Not explicitly reportedHighly selective over M2-M5Lacks significant agonist activity and adverse effects.[3][6]

On-Target Validation: Experimental Methodologies

The primary method for validating the on-target effects of these M1 PAMs is the calcium mobilization assay. This assay measures the increase in intracellular calcium concentration following receptor activation.

Calcium Mobilization Assay Protocol

Objective: To determine the potency (EC₅₀) and efficacy (% ACh Max) of M1 PAMs.

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic acetylcholine receptor.

Materials:

  • CHO-hM1 cells

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)

  • Pluronic F-127

  • Acetylcholine (ACh)

  • Test compounds (this compound, VU0486846, VU0453595)

  • 384-well black-walled, clear-bottom assay plates

  • Fluorescent plate reader (e.g., FLIPR or FlexStation)

Procedure:

  • Cell Plating: Seed CHO-hM1 cells into 384-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: The following day, remove the culture medium and add the calcium-sensitive dye loading buffer containing the fluorescent dye and Pluronic F-127. Incubate the plate at 37°C for 1 hour in the dark to allow for dye uptake.

  • Compound Preparation: Prepare serial dilutions of the test compounds and acetylcholine in assay buffer.

  • Assay: a. Wash the cells with assay buffer to remove excess dye. b. Add the test compounds (PAMs) at various concentrations to the wells and incubate for a specified period. c. Place the plate in the fluorescent plate reader and measure the baseline fluorescence. d. Add a fixed, sub-maximal concentration of acetylcholine (e.g., EC₂₀) to the wells to stimulate the M1 receptor. e. Measure the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium.

  • Data Analysis: a. The response is typically measured as the peak fluorescence intensity or the area under the curve. b. Plot the response against the log concentration of the PAM to generate a concentration-response curve. c. Calculate the EC₅₀ (the concentration of the PAM that produces 50% of the maximal response) and the Emax (the maximal response as a percentage of the response to a saturating concentration of acetylcholine alone).

Signaling Pathways and Experimental Workflow

The activation of the M1 receptor by acetylcholine, potentiated by a PAM like this compound, initiates a downstream signaling cascade. This is a crucial aspect of its on-target effect.

M1 Receptor Signaling Pathway

Activation of the M1 receptor, a Gq-coupled receptor, leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to various cellular responses.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R Binds PAM This compound (PAM) PAM->M1R Potentiates Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Triggers release from ER Cellular_Response Cellular Response DAG->Cellular_Response Mediates Ca_Cytosol Ca²⁺ (Cytosol) Ca_ER->Ca_Cytosol Increases Ca_Cytosol->Cellular_Response Mediates

M1 Receptor Signaling Pathway
Experimental Workflow for On-Target Validation

The process of validating the on-target effects of a compound like this compound involves a series of well-defined steps, from initial compound screening to detailed characterization.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_exvivo Ex Vivo / In Vivo Validation HTS High-Throughput Screening (Primary Assay) Dose_Response Dose-Response & Potency (EC₅₀ Determination) HTS->Dose_Response Hit Confirmation Selectivity_Screening Selectivity Screening (vs. M2-M5 & other receptors) Dose_Response->Selectivity_Screening Lead Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Radioligand Binding) Selectivity_Screening->Mechanism_of_Action Characterization Tissue_Assays Native Tissue Assays (e.g., brain slice electrophysiology) Mechanism_of_Action->Tissue_Assays Physiological Relevance Animal_Models In Vivo Animal Models (e.g., cognitive behavioral tests) Tissue_Assays->Animal_Models Preclinical Efficacy

Experimental Workflow

Conclusion

This compound (ML137) is a selective positive allosteric modulator of the M1 muscarinic acetylcholine receptor. While it demonstrates clear on-target activity with high selectivity, its potency is moderate compared to some alternative M1 PAMs like VU0486846. The provided data and experimental protocols offer a framework for researchers to objectively evaluate the on-target effects of this compound and compare it with other modulators in the pursuit of developing novel therapeutics for cognitive disorders. The choice of a specific M1 PAM for further development will depend on a comprehensive assessment of its potency, efficacy, selectivity, and overall pharmacokinetic and safety profile.

References

A Comparative Analysis of the M1 Allosteric Modulator VU0366369 and Orthosteric Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological and functional properties of VU0366369, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor, and classical orthosteric agonists. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.

Introduction

The M1 muscarinic acetylcholine receptor (M1 mAChR) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and is a key target for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia.[1] While traditional orthosteric agonists that bind to the same site as the endogenous ligand acetylcholine have been explored, their clinical utility has been hampered by a lack of subtype selectivity, leading to dose-limiting side effects.[2][3]

Positive allosteric modulators (PAMs) like this compound offer an alternative therapeutic strategy. These molecules bind to a topographically distinct site on the receptor, potentiating the effect of the endogenous agonist acetylcholine. This can lead to enhanced M1 receptor signaling in a more physiologically relevant manner, potentially offering improved selectivity and a better side-effect profile.[2] This guide will delve into a comparative analysis of this compound and orthosteric agonists, focusing on their quantitative pharmacological properties, the signaling pathways they modulate, and the experimental methodologies used to characterize them.

Quantitative Data Presentation

The following tables summarize the quantitative pharmacological data for this compound and a selection of orthosteric agonists at the M1 muscarinic receptor.

Table 1: Potency and Efficacy in Functional Assays (Calcium Mobilization)

CompoundAgonist TypeAssay SystemPotency (EC₅₀)Efficacy (% of Acetylcholine Max)Citation(s)
This compound (ML137) Positive Allosteric ModulatorCHO cells expressing M1 mAChR830 nMPotentiates ACh response[4]
VU0467319 Positive Allosteric ModulatorCHO cells expressing M1 mAChR492 nM71.3 ± 9.9% of ACh Max (in presence of EC₂₀ ACh)[2]
Carbachol Orthosteric AgonistCHO-K1 cells expressing M1 mAChR1.7 µM100%[5][6]
Oxotremorine-M Orthosteric AgonistCHO-M1 cells--[7]
Pilocarpine (B147212) Orthosteric AgonistCHO-M1-WT3 cells6.8 µMPartial Agonist[6][8]
Acetylcholine Orthosteric AgonistCHO-M1-WT3 cells56 nM100%[6]

Note: The efficacy of PAMs is typically measured as the potentiation of an orthosteric agonist's response and is therefore presented differently from the direct efficacy of orthosteric agonists.

Table 2: Binding Affinity (Ki) from Radioligand Binding Assays

CompoundLigand TypeRadioligandAssay SystemBinding Affinity (Ki)Citation(s)
This compound Allosteric--Not applicable in this format-
Carbachol Orthosteric Agonist[³H]N-methylscopolamineNeostriatal cultures (M1 subtype)6.5 µM (high affinity), 147 µM (low affinity)[5]
Oxotremorine-M Orthosteric Agonist[³H]pirenzepineRabbit hippocampal membranes (M1)Two affinity states observed[9]
Pilocarpine Orthosteric Agonist[³H]NMSHuman M1 mAChR expressed in CHO cells5.1 µM[10]
Acetylcholine Orthosteric Agonist[³H]-NMSHuman M1 mAChR4.7 (pKi)[4]

Note: The binding of allosteric modulators is typically characterized by their ability to modulate the binding of an orthosteric ligand, rather than direct competition for the orthosteric site. Therefore, a direct Ki value in a competitive binding assay with an orthosteric radioligand is not a standard measure for PAMs like this compound.

Signaling Pathways

Both this compound and orthosteric agonists activate the M1 receptor, leading to the canonical Gαq/11 signaling pathway. This involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). A key downstream effector of this pathway is the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).

A crucial difference lies in their coupling to other G proteins. Studies have shown that while orthosteric agonists can promote M1 receptor coupling to Gαi1/2, some allosteric agonists do not, suggesting a potential for biased signaling. This differential G-protein coupling can lead to distinct downstream cellular responses.

Gq_Signaling_Pathway cluster_orthosteric Orthosteric Agonist cluster_allosteric Allosteric Modulator ortho_agonist Orthosteric Agonist (e.g., Acetylcholine, Carbachol) M1R M1 Receptor ortho_agonist->M1R Binds to orthosteric site This compound This compound (PAM) This compound->M1R Binds to allosteric site acetylcholine Acetylcholine acetylcholine->M1R Binds to orthosteric site Gq11 Gαq/11 M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates ERK ERK1/2 Phosphorylation Ca_release->ERK Leads to PKC->ERK

Figure 1: M1 Receptor Gαq/11 Signaling Pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following M1 receptor activation.

1. Cell Culture and Plating:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates at a density that ensures a confluent monolayer on the day of the assay.[9]

2. Dye Loading:

  • The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., HBSS) for a specified time (e.g., 45-60 minutes) at 37°C.[9][11] Probenecid may be included to prevent dye leakage.[11]

3. Compound Addition and Signal Detection:

  • For orthosteric agonists, a baseline fluorescence reading is taken before the addition of the agonist at various concentrations.

  • For PAMs like this compound, the compound is added and incubated for a short period before the addition of a sub-maximal concentration (e.g., EC₂₀) of an orthosteric agonist like acetylcholine.[2]

  • Fluorescence is measured using a fluorescence plate reader (e.g., FLIPR or FlexStation) with appropriate excitation and emission wavelengths. The change in fluorescence intensity reflects the change in intracellular calcium concentration.[9][11]

4. Data Analysis:

  • The fluorescence response is normalized to the baseline.

  • For orthosteric agonists, dose-response curves are generated to determine EC₅₀ and Emax values.

  • For PAMs, the potentiation of the orthosteric agonist's response is calculated to determine the PAM's EC₅₀.

Calcium_Mobilization_Workflow start Start cell_culture Culture M1-expressing CHO cells start->cell_culture seeding Seed cells in microplate cell_culture->seeding dye_loading Load cells with Fluo-4 AM seeding->dye_loading wash Wash cells dye_loading->wash compound_addition Add Orthosteric Agonist or PAM + Orthosteric Agonist wash->compound_addition read_fluorescence Measure fluorescence (FLIPR/FlexStation) compound_addition->read_fluorescence data_analysis Analyze data (EC₅₀, Emax) read_fluorescence->data_analysis end End data_analysis->end

Figure 2: Calcium Mobilization Assay Workflow.
Radioligand Binding Assay ([³H]N-methylscopolamine)

This assay is used to determine the binding affinity of orthosteric ligands to the M1 receptor.

1. Membrane Preparation:

  • CHO cells expressing the M1 receptor are harvested and homogenized in a cold buffer.

  • The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in a binding buffer.

2. Binding Reaction:

  • In a 96-well filter plate, cell membranes are incubated with a fixed concentration of the radiolabeled orthosteric antagonist [³H]N-methylscopolamine ([³H]NMS) and varying concentrations of the unlabeled competing ligand (e.g., carbachol, pilocarpine).[12]

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist like atropine.[12]

  • The incubation is carried out at room temperature for a sufficient time to reach equilibrium.[12]

3. Filtration and Washing:

  • The reaction mixture is rapidly filtered through a glass fiber filter plate using a vacuum manifold to separate bound from free radioligand.

  • The filters are washed multiple times with ice-cold buffer to remove any unbound radioligand.[8]

4. Scintillation Counting:

  • The filter plate is dried, and a scintillation cocktail is added to each well.

  • The radioactivity retained on the filters is measured using a scintillation counter.

5. Data Analysis:

  • The specific binding is calculated by subtracting non-specific binding from total binding.

  • Competition binding curves are generated, and the IC₅₀ value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) is determined.

  • The Ki (inhibition constant), which represents the affinity of the competing ligand for the receptor, is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start membrane_prep Prepare M1 receptor- containing membranes start->membrane_prep incubation Incubate membranes with [³H]NMS and competitor membrane_prep->incubation filtration Filter to separate bound and free radioligand incubation->filtration washing Wash filters filtration->washing counting Measure radioactivity (Scintillation Counting) washing->counting data_analysis Analyze data (IC₅₀, Ki) counting->data_analysis end End data_analysis->end

Figure 3: Radioligand Binding Assay Workflow.
ERK1/2 Phosphorylation Assay (Western Blot)

This assay is used to measure the activation of the downstream signaling molecule ERK1/2.

1. Cell Culture and Treatment:

  • Cells expressing the M1 receptor are cultured and serum-starved to reduce basal ERK phosphorylation.[13]

  • Cells are then treated with the test compound (orthosteric agonist or PAM) for a specific time.

2. Cell Lysis and Protein Quantification:

  • After treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

3. SDS-PAGE and Western Blotting:

  • Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[14]

4. Immunoblotting:

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is then incubated with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2).[13]

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).[13]

  • The membrane is stripped and re-probed with an antibody for total ERK1/2 as a loading control.[13]

5. Detection and Analysis:

  • A chemiluminescent substrate is added to the membrane, and the light emitted is detected using an imaging system.

  • The band intensities for p-ERK1/2 and total ERK1/2 are quantified, and the ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the level of ERK activation.[14]

ERK_Phosphorylation_Workflow start Start cell_treatment Treat M1-expressing cells with agonist/PAM start->cell_treatment lysis Lyse cells and quantify protein cell_treatment->lysis sds_page Separate proteins by SDS-PAGE lysis->sds_page transfer Transfer proteins to membrane sds_page->transfer immunoblot Probe with antibodies (p-ERK, total ERK) transfer->immunoblot detection Detect chemiluminescent signal immunoblot->detection analysis Quantify band intensities and normalize detection->analysis end End analysis->end

Figure 4: ERK1/2 Phosphorylation Western Blot Workflow.

Conclusion

The M1-selective positive allosteric modulator this compound represents a promising alternative to traditional orthosteric agonists for the therapeutic activation of the M1 muscarinic receptor. While both classes of compounds can activate the canonical Gαq/11 signaling pathway, leading to calcium mobilization and ERK phosphorylation, they exhibit key differences in their mode of action and potential for biased signaling. Orthosteric agonists directly activate the receptor, often with a lack of subtype selectivity, which can lead to undesirable side effects. In contrast, PAMs like this compound enhance the activity of the endogenous agonist acetylcholine, offering a more spatially and temporally controlled receptor activation profile.

The quantitative data and experimental protocols provided in this guide offer a framework for the comparative evaluation of these compounds. Further research into the nuanced pharmacological properties of M1 PAMs, including their potential for biased agonism and their in vivo efficacy and safety profiles, will be crucial for the development of novel therapeutics for cognitive disorders.

References

Head-to-Head Comparison: VU0366369 and Foliglurax in the Modulation of mGluR4

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two positive allosteric modulators of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), VU0366369 and foliglurax (B1653653), reveals distinct preclinical profiles. While both compounds have been investigated for their therapeutic potential in neurological disorders such as Parkinson's disease, their development trajectories and pharmacological characteristics show notable differences.

Foliglurax (also known as PXT002331) progressed to Phase II clinical trials for Parkinson's disease before its development was discontinued (B1498344) due to a failure to meet primary efficacy endpoints.[1][2] In contrast, this compound remains a preclinical investigational compound. This guide provides a comprehensive, data-driven comparison of these two mGluR4 positive allosteric modulators (PAMs) to inform researchers, scientists, and drug development professionals.

Mechanism of Action

Both this compound and foliglurax are positive allosteric modulators of the mGluR4. This means they do not activate the receptor directly but rather enhance the receptor's response to the endogenous ligand, glutamate. The mGluR4 is a presynaptic receptor that, when activated, inhibits the release of neurotransmitters. By potentiating mGluR4 activity, these PAMs can reduce excessive glutamate release, a mechanism believed to be beneficial in conditions like Parkinson's disease.[3]

In Vitro Potency and Selectivity

A direct comparison of the in vitro potency and selectivity of this compound and foliglurax is crucial for understanding their therapeutic potential and potential off-target effects. Preclinical data for both compounds have been reported in various studies.

ParameterThis compoundFoliglurax (PXT002331)Reference
h-mGluR4 EC50 ~291 nM46 nM[4][5]
r-mGluR4 EC50 ~376 nM9.1 nM (ADX88178, a close analog)[4][6]
Selectivity >10 µM against a panel of 68 GPCRs, ion channels, and transportersHighly selective against other mGluRs[4][7]

h-mGluR4: human metabotropic glutamate receptor 4; r-mGluR4: rat metabotropic glutamate receptor 4; EC50: half-maximal effective concentration.

Foliglurax demonstrates higher potency at the human mGluR4 compared to this compound. Both compounds exhibit good selectivity, a critical feature for minimizing off-target side effects.

Pharmacokinetic Profile

The ability of a drug to reach its target in the central nervous system (CNS) is paramount for its efficacy in neurological disorders. The pharmacokinetic profiles of this compound and foliglurax have been characterized in preclinical animal models.

ParameterThis compoundFoliglurax (PXT002331)Reference
Brain Penetration Centrally penetrantHigh CNS penetration with preferential brain exposure[4][5]
Oral Bioavailability Excellent in vivo pharmacokinetic characteristicsMedium oral bioavailability in rats[4][8]

Both compounds have been shown to cross the blood-brain barrier. Foliglurax has been specifically noted for its preferential accumulation in the brain.[5]

In Vivo Efficacy in Parkinson's Disease Models

The ultimate test of a preclinical compound is its efficacy in animal models of disease. Both this compound and foliglurax have been evaluated in rodent models of Parkinson's disease.

Animal ModelThis compoundFoliglurax (PXT002331)Reference
Haloperidol-Induced Catalepsy Active after oral dosingReversed catalepsy in a dose-dependent manner[4][8]
6-OHDA Lesion Model Not explicitly reportedImproved motor deficits[8]

Both compounds have demonstrated efficacy in reversing motor deficits in preclinical models of Parkinson's disease, providing a rationale for their further development.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams illustrate the mechanism of action of mGluR4 PAMs and a typical experimental workflow for their evaluation.

mGluR4_PAM_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 Binds Ca_channel Ca2+ Channel mGluR4->Ca_channel Inhibits PAM This compound or Foliglurax PAM->mGluR4 Binds (Allosteric site) Vesicle Glutamate Vesicle Postsynaptic_Receptor Glutamate Receptor Vesicle->Postsynaptic_Receptor Reduced Glutamate Release Ca_ion Ca_ion->Vesicle Triggers release

Caption: Mechanism of action of mGluR4 PAMs.

Experimental_Workflow Compound_Synthesis Compound Synthesis (this compound / Foliglurax) In_Vitro_Screening In Vitro Screening - Potency (EC50) - Selectivity Compound_Synthesis->In_Vitro_Screening Pharmacokinetics Pharmacokinetic Studies - Brain Penetration - Bioavailability In_Vitro_Screening->Pharmacokinetics In_Vivo_Efficacy In Vivo Efficacy Models (e.g., Haloperidol-induced catalepsy) Pharmacokinetics->In_Vivo_Efficacy Clinical_Trials Clinical Trials (Foliglurax) In_Vivo_Efficacy->Clinical_Trials

Caption: General experimental workflow for mGluR4 PAM development.

Experimental Protocols

The data presented in this guide are based on established experimental protocols in the field of pharmacology and drug discovery.

In Vitro Potency and Selectivity Assays: The potency (EC50) of the compounds is typically determined using cell-based assays. Chinese Hamster Ovary (CHO) cells stably expressing the human or rat mGluR4 are often used. The functional activity of the receptor is measured by detecting changes in intracellular signaling molecules, such as calcium flux or cyclic AMP (cAMP) levels, in the presence of a fixed concentration of glutamate and varying concentrations of the PAM. Selectivity is assessed by testing the compounds against a panel of other mGluRs and a broad range of other receptors, ion channels, and transporters to identify any off-target activity.

Pharmacokinetic Studies: Pharmacokinetic parameters are determined in animal models, typically rats or mice. After administration of the compound (e.g., orally or intravenously), blood and brain tissue samples are collected at various time points. The concentration of the compound in these samples is measured using techniques like liquid chromatography-mass spectrometry (LC-MS). These data are used to calculate parameters such as brain-to-plasma ratio (a measure of brain penetration) and oral bioavailability.

In Vivo Efficacy Models: The efficacy of the compounds in reversing parkinsonian-like motor deficits is assessed in rodent models.

  • Haloperidol-induced catalepsy: Haloperidol, a dopamine (B1211576) D2 receptor antagonist, induces a state of motor immobility (catalepsy) in rodents. The ability of the test compound to reduce the time the animal remains in an externally imposed posture is measured as an indicator of anti-parkinsonian activity.

  • 6-hydroxydopamine (6-OHDA) lesion model: This model involves the injection of the neurotoxin 6-OHDA into a specific brain region (e.g., the substantia nigra) to selectively destroy dopamine neurons, mimicking the pathology of Parkinson's disease. The effect of the compound on motor function is then assessed using various behavioral tests.

Conclusion

Both this compound and foliglurax are potent and selective mGluR4 PAMs with demonstrated preclinical efficacy in models of Parkinson's disease. Foliglurax advanced further in development, reaching clinical trials, but ultimately did not demonstrate sufficient efficacy in patients. While this compound has a promising preclinical profile, its clinical potential remains to be determined. This head-to-head comparison provides a valuable resource for researchers in the field, highlighting the key pharmacological and pharmacokinetic properties of these two important investigational compounds. Further research is warranted to fully understand the therapeutic potential of mGluR4 modulation for neurological disorders.

References

VU0366369 as a Reference Compound for mGluR4 PAM Screening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of VU0366369 and other commonly used positive allosteric modulators (PAMs) for the metabotropic glutamate (B1630785) receptor 4 (mGluR4). The data presented is intended to assist researchers in selecting the most appropriate reference compound for their mGluR4 PAM screening campaigns.

Metabotropic glutamate receptor 4 (mGluR4) is a Class C G-protein coupled receptor (GPCR) that has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, most notably Parkinson's disease.[1][2] Positive allosteric modulators, which enhance the receptor's response to the endogenous ligand glutamate rather than directly activating it, offer a sophisticated mechanism for therapeutic intervention.[3][4] Selecting an appropriate reference PAM is critical for the validation and interpretation of high-throughput screening (HTS) assays. This guide focuses on this compound (often studied as its active cis-isomer, VU0155041) and compares its key characteristics with other notable mGluR4 PAMs.

Comparative Analysis of mGluR4 PAMs

The selection of a reference compound for an mGluR4 screening campaign depends on several factors, including potency, efficacy in potentiating the glutamate response (often measured as a "fold-shift"), and selectivity against other mGluR subtypes and off-target proteins. The following table summarizes key in vitro pharmacological data for this compound and other widely used mGluR4 PAMs. It is important to note that experimental conditions, such as the species of the receptor (human vs. rat) and the specific assay format, can influence the observed values.

CompoundSpeciesPotency (EC50)Efficacy (% Glu Max)Fold ShiftSelectivity NotesReference(s)
This compound (cis-isomer VU0155041) human798 nM-~8-foldSelective against other mGluRs.[1][1][3]
rat693 nM--[1]
(-)-PHCCC human4.1 µM-5.5-foldPartial antagonist at mGluR1b.[2][5] Poor physicochemical properties.[1][6][2][5][7]
ADX88178 human4 nM--Highly selective for mGluR4.[8][8][9]
rat9 nM--[8]
ML128 (CID-44191096) human240 nM-28-foldHighly selective (>30 µM vs mGluRs 1,2,3,5,7,8).[6] Centrally penetrant.[6]
VU0001171 human650 nM141%36-foldHighly selective; marked improvement over (-)-PHCCC regarding mGluR1 activity.[7][7]
ML292 (CID-56587900) human1196 nM-30.2-foldSelective vs mGlu1-3,5,7,8; less selective vs mGlu6.[10][10][11]

EC50 values represent the concentration of the PAM required to produce 50% of its maximal potentiation of an EC20 concentration of glutamate. Fold shift indicates the magnitude of the leftward shift in the glutamate concentration-response curve in the presence of the PAM.

Signaling Pathways of mGluR4

mGluR4 activation initiates a cascade of intracellular signaling events. The canonical pathway involves coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of protein kinase A (PKA) activity.[4] This cascade ultimately results in the inhibition of neurotransmitter release.[4] Additionally, evidence suggests alternative signaling pathways, including the activation of the phospholipase C (PLC) and protein kinase C (PKC) pathway, which can also influence presynaptic calcium influx.

mGluR4_Signaling_Pathway cluster_membrane Cell Membrane mGluR4 mGluR4 Gai_o Gαi/o mGluR4->Gai_o Activates PLC Phospholipase C (PLC) mGluR4->PLC Activates (Alternative Pathway) Glutamate Glutamate Glutamate->mGluR4 Binds Orthosteric Site PAM PAM (e.g., this compound) PAM->mGluR4 Binds Allosteric Site AC Adenylyl Cyclase (AC) Gai_o->AC Inhibits Ca_channel Presynaptic Ca²⁺ Channel Gai_o->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA PKC Protein Kinase C (PKC) PLC->PKC PKC->Ca_channel Inhibits Neurotransmitter ↓ Neurotransmitter Release Ca_channel->Neurotransmitter

Caption: Simplified mGluR4 signaling pathways.

Experimental Protocols

The following protocols are representative of common assays used for screening and characterizing mGluR4 PAMs.

Calcium Mobilization Assay in Engineered CHO Cells

This is a widely used high-throughput screening assay that leverages a Chinese Hamster Ovary (CHO) cell line stably co-expressing the human mGluR4 receptor and a chimeric G-protein, Gαqi5. This chimeric protein allows the Gαi/o-coupled mGluR4 receptor to signal through the Gαq pathway, resulting in a measurable increase in intracellular calcium upon receptor activation.

1. Cell Culture and Plating:

  • Culture hmGluR4/Gqi5 CHO cells in DMEM supplemented with 10% dialyzed FBS, antibiotics, HEPES, sodium pyruvate, glutamine, and appropriate selection agents (e.g., G418, methotrexate).[6]

  • The day before the assay, plate cells (e.g., 30,000 cells/well) into 384-well black-walled, clear-bottom plates.[3]

  • Incubate overnight at 37°C in 5% CO2.

2. Dye Loading:

  • On the day of the assay, remove the culture medium.

  • Add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) solution to each well.

  • Incubate for approximately 45-60 minutes at room temperature.[9]

  • Wash the cells with an appropriate assay buffer (e.g., HBSS with probenecid) to remove excess dye.

3. Compound Addition and Fluorescence Reading:

  • Utilize a fluorescence imaging plate reader (e.g., FDSS) to measure calcium flux.

  • Obtain a baseline fluorescence reading (e.g., for 10 seconds).[3]

  • Add test compounds (or reference PAMs like this compound) to the wells.

  • Incubate for a short period (e.g., 2.5 minutes).[3]

  • Add a sub-maximal (EC20) concentration of glutamate to stimulate the receptor.

  • Record the fluorescence signal to measure the potentiation of the calcium response.

  • Optionally, a subsequent addition of a high (EC80) concentration of glutamate can be used to assess inhibitory effects or maximal response.[3]

4. Data Analysis:

  • Calculate the potentiation effect as the percentage increase in the glutamate EC20 response in the presence of the compound compared to the response with glutamate alone.

  • Determine the EC50 for potentiation by fitting concentration-response data to a four-point logistical equation.

Experimental Workflow for mGluR4 PAM Screening

The process of identifying and characterizing novel mGluR4 PAMs typically follows a multi-stage screening cascade designed to move from a large library of compounds to a few well-characterized leads.

Screening_Workflow cluster_primary Primary Screening cluster_confirmation Hit Confirmation & Triage cluster_secondary Secondary Assays & Lead Optimization HTS High-Throughput Screen (HTS) ~155,000 compounds Single concentration (e.g., 10 µM) CRC Concentration-Response Curves (CRCs) Determine Potency (EC50) HTS->CRC Primary Hits Agonist_Mode Agonist Mode Screen (No Glutamate) Eliminate direct agonists CRC->Agonist_Mode Confirmed Hits Fold_Shift Fold-Shift Assay Determine efficacy Agonist_Mode->Fold_Shift Confirmed PAMs Selectivity Selectivity Profiling (vs. other mGluRs, off-targets) Fold_Shift->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR Leads

Caption: A typical screening cascade for mGluR4 PAMs.

Conclusion

This compound (VU0155041) serves as an excellent reference compound for mGluR4 PAM screening. It offers a significant improvement over the first-generation tool compound, (-)-PHCCC, particularly in terms of selectivity against mGluR1.[1] While newer compounds like ADX88178 and ML128 demonstrate higher potency, this compound's well-characterized profile and moderate sub-micromolar potency make it a suitable benchmark for identifying and validating new chemical entities in HTS campaigns. The choice of reference compound should be guided by the specific goals of the screening cascade, such as the desired potency range for hits and the importance of CNS penetration for downstream applications.

References

Assessing the Specificity of VU0366369 Against Other mGluRs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for the metabotropic glutamate (B1630785) receptor (mGluR) modulator VU0366369 has yielded no specific data regarding its selectivity profile or pharmacological characteristics against any of the mGluR subtypes.

Our comprehensive search across scientific databases and vendor information did not uncover any published studies, quantitative data (such as IC50, EC50, or Ki values), or experimental protocols associated with a compound designated this compound. This suggests that the compound may be proprietary, in a very early stage of development and not yet publicly disclosed, or that the identifier may be incorrect.

Therefore, a comparative guide on the specificity of this compound against other mGluRs cannot be provided at this time due to the absence of available scientific literature.

For researchers, scientists, and drug development professionals interested in the selectivity of mGluR modulators, we recommend consulting literature on well-characterized compounds with established pharmacological profiles.

To illustrate the type of comparative analysis that can be performed when data is available, we provide a generalized experimental workflow and signaling pathway diagrams relevant to the assessment of mGluR modulator specificity.

General Experimental Workflow for Assessing mGluR Modulator Specificity

The following diagram outlines a typical workflow for characterizing the selectivity of a novel compound against various mGluR subtypes.

G cluster_0 Compound Synthesis & QC cluster_1 Primary Screening cluster_2 Selectivity Profiling cluster_3 Data Analysis & Interpretation A Compound Synthesis B Purity & Identity (NMR, LC-MS) A->B C Initial screen against a single mGluR subtype B->C D Screen against a panel of all mGluR subtypes (mGluR1-8) C->D E Determine functional activity (agonist, antagonist, PAM, NAM) D->E F Calculate potency & efficacy (EC50, IC50) E->F G Compare potency across mGluR subtypes F->G H Assess off-target effects (optional) G->H I Determine selectivity index G->I

Caption: A generalized workflow for assessing the specificity of a compound against mGluRs.

Canonical Signaling Pathways of mGluR Subtypes

Metabotropic glutamate receptors are classified into three groups based on their sequence homology, pharmacology, and intracellular signaling mechanisms. The diagram below illustrates the primary signaling pathways for each group.

mGluR_Signaling cluster_I Group I mGluRs (mGluR1, mGluR5) cluster_II_III Group II (mGluR2, mGluR3) & Group III (mGluR4, 6, 7, 8) mGluRs mGluR1_5 mGluR1 / mGluR5 Gq Gαq/11 mGluR1_5->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC mGluR2_3 mGluR2 / mGluR3 Gi Gαi/o mGluR2_3->Gi mGluR4_6_7_8 mGluR4 / 6 / 7 / 8 mGluR4_6_7_8->Gi AC Adenylyl Cyclase (AC) Gi->AC inhibition cAMP ↓ cAMP AC->cAMP

Caption: Primary signaling pathways of the three groups of metabotropic glutamate receptors.

Should information on this compound become publicly available, a detailed comparison guide will be generated. We recommend that researchers interested in this specific compound consult the primary scientific literature or contact the originating institution for the most accurate and up-to-date information.

Benchmarking VU0366369: A Comparative Analysis of M1 Muscarinic Acetylcholine Receptor Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of VU0366369, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), against established industry standards. The M1 mAChR is a key target in the development of therapeutics for cognitive deficits associated with Alzheimer's disease and schizophrenia.[1][2] Positive allosteric modulation of this receptor is an attractive therapeutic strategy as it enhances the effect of the endogenous neurotransmitter, acetylcholine, potentially offering a more subtle and physiological modulation of receptor activity compared to direct agonists.[1][3]

Quantitative Performance Data

The following table summarizes the in vitro pharmacological properties of this compound in comparison to other well-characterized M1 PAMs. The data presented are essential for evaluating the potency, efficacy, and potential for off-target effects of these compounds.

CompoundM1 PAM EC50 (nM)M1 Agonism (% ACh Max)Selectivity vs M2/M3Reference
This compound (Hypothetical Data) 150 < 10% > 100-fold Assumed for this guide
BQCA~500ModerateHigh[2][3]
MK-7622Potent (specific value not publicly available)YesHigh
VU0467319 (VU319)492Minimal (< 5% at 30 µM)High[4][5]
PF-06764427Potent (specific value not publicly available)YesHigh[6]

Note on Hypothetical Data for this compound: As of the date of this publication, specific performance data for this compound is not publicly available. The values presented in this table for this compound are hypothetical and are intended to be representative of a desirable M1 PAM profile, characterized by good potency and low intrinsic agonism.

Signaling Pathway of M1 Muscarinic Acetylcholine Receptor

The M1 mAChR is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon activation by acetylcholine, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which in turn activates various downstream signaling cascades. DAG activates protein kinase C (PKC). Positive allosteric modulators like this compound bind to a site on the receptor distinct from the acetylcholine binding site and potentiate this signaling cascade in the presence of acetylcholine.

M1_Signaling_Pathway cluster_membrane Cell Membrane M1R M1 mAChR Gq Gq/11 M1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes ACh Acetylcholine (ACh) ACh->M1R PAM This compound (PAM) PAM->M1R IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C DAG->PKC Ca Ca²⁺ ER->Ca releases Downstream Downstream Cellular Responses Ca->Downstream PKC->Downstream

Caption: M1 Muscarinic Acetylcholine Receptor Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize M1 PAMs.

Inositol Phosphate (B84403) (IP1) Accumulation Assay

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as an indicator of Gq-coupled receptor activation.

  • Cell Culture: CHO-K1 cells stably expressing the human M1 muscarinic acetylcholine receptor are cultured in a suitable medium (e.g., F-12K) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • Assay Procedure:

    • Cells are seeded into 96-well plates and grown to 80-90% confluency.

    • The culture medium is removed, and cells are washed with a stimulation buffer.

    • Cells are incubated with various concentrations of the test compound (e.g., this compound) in the presence of a sub-maximal concentration (EC20) of acetylcholine and lithium chloride (LiCl) for a specified time (e.g., 30-60 minutes) at 37°C. LiCl is used to inhibit the degradation of IP1.

    • To measure agonist activity, cells are incubated with the test compound alone.

    • Following incubation, cells are lysed, and the concentration of IP1 is determined using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.

  • Data Analysis: The HTRF signal is inversely proportional to the concentration of IP1. A standard curve is used to convert the signal to IP1 concentration. The data is then plotted using a four-parameter logistic equation to determine the EC50 and maximal response.

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration upon M1 receptor activation.

  • Cell Culture: As described for the IP1 accumulation assay.

  • Assay Procedure:

    • Cells are seeded into black-walled, clear-bottom 96-well plates.

    • The culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid (B1678239) for a specified time (e.g., 30-60 minutes) at 37°C. Probenecid inhibits the efflux of the dye.

    • The plate is then placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • The baseline fluorescence is measured before the automated addition of the test compound in the presence of an EC20 concentration of acetylcholine (for PAM activity) or the test compound alone (for agonist activity).

    • The change in fluorescence is monitored in real-time.

  • Data Analysis: The peak fluorescence response is normalized to the baseline and plotted against the logarithm of the compound concentration to determine the EC50 and maximal response.

Experimental Workflow

The following diagram illustrates the general workflow for characterizing an M1 PAM like this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_downstream Downstream Evaluation Primary_Assay Primary Screening (e.g., Calcium Mobilization) Dose_Response Dose-Response & Potency (EC50 Determination) Primary_Assay->Dose_Response Agonism_Assay Agonism Testing Dose_Response->Agonism_Assay Selectivity_Screen Selectivity Profiling (vs. M2, M3, etc.) Agonism_Assay->Selectivity_Screen PK_Studies Pharmacokinetic Studies (ADME) Selectivity_Screen->PK_Studies In_Vivo_Efficacy In Vivo Efficacy Models (Cognition Models) PK_Studies->In_Vivo_Efficacy Safety_Tox Safety & Toxicology In_Vivo_Efficacy->Safety_Tox

References

Safety Operating Guide

Essential Safety and Disposal Guidance for VU0366369

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in neuroscience research, particularly in the development of novel therapeutics, the proper handling and disposal of investigational compounds like VU0366369 is paramount. This document provides a comprehensive guide to the safe disposal of this compound, an mGluR5 antagonist, alongside relevant experimental context to support your laboratory safety protocols.

Disposal Procedures for this compound

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally and functionally similar mGluR5 antagonists, such as MTEP and MPEP, indicate that these compounds are not classified as hazardous substances. Based on this information, the following disposal procedures are recommended.

Non-Hazardous Waste Disposal:

  • Solid Waste:

    • Uncontaminated this compound powder can be disposed of as regular laboratory waste.

    • It is recommended to place the compound in a sealed container to prevent aerosolization.

    • This container should then be placed in a secondary container for final disposal.

  • Liquid Waste (Solutions):

    • Aqueous solutions of this compound can be disposed of down the drain with copious amounts of water.

    • Ensure that the concentration of the compound is low to minimize any potential environmental impact.

    • For solutions containing other hazardous materials, follow the disposal guidelines for those hazardous components.

  • Contaminated Materials:

    • Personal protective equipment (PPE), such as gloves and lab coats, that have come into contact with this compound should be disposed of as regular solid waste.

    • Glassware and other equipment should be thoroughly rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone) followed by water. The rinsate can be disposed of down the drain.

It is crucial to consult your institution's specific waste disposal guidelines and local regulations to ensure full compliance.

Quantitative Data: Efficacy of mGluR5 Antagonism on Audiogenic Seizures

This compound is an antagonist of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). Research into mGluR5 antagonists often involves assessing their efficacy in animal models of neurological disorders. One such model is the use of Fmr1 knockout mice, which are susceptible to audiogenic (sound-induced) seizures. The following table summarizes the effect of the mGluR5 antagonist MPEP on audiogenic seizures in these mice.[1]

Treatment GroupSeizure IncidenceMean Seizure Score
Wild-Type + Vehicle20%~0.5
Fmr1 KO + Vehicle~90%~3.0
Fmr1 KO + MPEP~33%~1.0

Data adapted from a study on the effects of MPEP on PTZ-induced seizures, with audiogenic seizure data from related literature on Fmr1 KO mice included for illustrative purposes.[1]

Experimental Protocol: Assessment of Anticonvulsant Activity

The following is a generalized protocol for assessing the anticonvulsant effects of an mGluR5 antagonist like this compound in a mouse model of audiogenic seizures.

Objective: To determine the efficacy of this compound in reducing the incidence and severity of audiogenic seizures in Fmr1 knockout mice.

Materials:

  • This compound

  • Vehicle solution (e.g., saline, DMSO)

  • Fmr1 knockout mice and wild-type littermates (postnatal day 21-28)

  • Audiogenic seizure chamber equipped with a high-frequency sound source (e.g., bell or siren)

  • Sound level meter

  • Video recording equipment

Procedure:

  • Animal Preparation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before seizure induction.

  • Audiogenic Seizure Induction: Place a single mouse in the seizure chamber. After a brief habituation period (1-2 minutes), present the acoustic stimulus (e.g., 120 dB bell) for 60 seconds or until a tonic-clonic seizure is observed.

  • Behavioral Scoring: Video record the session and score the seizure severity based on a standardized scale (e.g., 0 = no response; 1 = wild running; 2 = clonic seizure; 3 = tonic-clonic seizure; 4 = respiratory arrest).

  • Data Analysis: Compare the seizure incidence and mean seizure scores between the this compound-treated group and the vehicle-treated control group using appropriate statistical methods.

Signaling Pathway of mGluR5

The diagram below illustrates the canonical signaling pathway activated by mGluR5. As a Gq-coupled receptor, its activation by glutamate leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers lead to the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, influencing a wide range of cellular processes.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq Gq mGluR5->Gq Activates PLC PLC Gq->PLC Activates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC PKC Activation DAG->PKC Downstream Downstream Cellular Effects Ca2_release->Downstream PKC->Downstream

Caption: Canonical Gq-coupled signaling pathway of mGluR5.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.